molecular formula C8H10N2O B150366 N-Ethylnicotinamide CAS No. 4314-66-3

N-Ethylnicotinamide

Cat. No.: B150366
CAS No.: 4314-66-3
M. Wt: 150.18 g/mol
InChI Key: ZXOAHASJYIUCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethylnicotinamide is a synthetic analog of the endogenous metabolite N-Methylnicotinamide (MNA) . As a research compound, it is of significant interest for studies in transporter biology and nicotinamide metabolism. Its core research value is derived from its structural similarity to MNA, a well-characterized substrate for organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs) . Researchers utilize this analog to probe the binding and transport mechanics of these critical membrane proteins, which are important for understanding the pharmacokinetics and drug-drug interaction potential of cationic compounds . Furthermore, as a modified pyridinecarboxamide, it serves as a tool for investigating the structure-activity relationships of nicotinamide-derived molecules. It can be used to study the inhibition of enzymes like nicotinamide N-methyltransferase (NNMT), an enzyme involved in cellular methylation processes and metabolic regulation . Research into NNMT and its substrates and inhibitors is ongoing in areas including metabolic diseases and cancer . This product is provided for research purposes to support these and other investigative avenues. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

N-ethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-10-8(11)7-4-3-5-9-6-7/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOAHASJYIUCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195719
Record name N-Ethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4314-66-3
Record name N-Ethylnicotinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4314-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethylnicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004314663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethylnicotinamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Ethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethylnicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.120
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ETHYLNICOTINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G18T31MNW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Structure of N-Ethylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and metabolic context of N-Ethylnicotinamide. The information is intended for researchers, scientists, and professionals in the field of drug development and life sciences.

Chemical Structure and Identification

This compound, a derivative of nicotinamide (B372718) (a form of vitamin B3), is characterized by a pyridine (B92270) ring substituted with an ethylamido group at the 3-position.

Chemical Formula: C₈H₁₀N₂O[1]

IUPAC Name: N-ethylpyridine-3-carboxamide[2]

SMILES String: CCNC(=O)C1=CN=CC=C1[2]

Synonyms: Nicotinic acid monoethylamide, N-Monoethylnicotinamide, N-Ethyl-3-pyridinecarboxamide[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight150.18 g/mol [1]
Melting Point57 °C[4]
Boiling Point146-147 °C at 3 Torr[4]
SolubilitySlightly soluble in Chloroform and Methanol

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not available in a consolidated format in the public domain. However, techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy are standard methods for its structural confirmation. One source indicates that the ethyl group protons in ¹H NMR typically appear in the range of δ 1.2–1.4 ppm.[1]

Synthesis of this compound

This compound can be synthesized through several chemical routes. Below are detailed protocols for two common methods.

Schotten-Baumann Reaction

This method involves the acylation of ethylamine (B1201723) with nicotinoyl chloride.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve nicotinoyl chloride (1.0 equivalent) in anhydrous dichloromethane (B109758) under a nitrogen atmosphere.

  • Addition of Ethylamine: Cool the solution to 0-5 °C using an ice bath. Slowly add ethylamine (1.2 equivalents) to the stirred solution.

  • Base Addition: Add a 10% aqueous solution of sodium hydroxide (B78521) to neutralize the hydrochloric acid formed during the reaction. The reaction is typically biphasic (dichloromethane/water).[1]

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:methanol (9:1).[1]

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization to yield this compound.[1]

Acid-Catalyzed Condensation

This method involves the direct condensation of nicotinic acid and ethylamine using an acid catalyst.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine nicotinic acid (1.0 equivalent) and ethylamine (1.2 equivalents).

  • Catalyst Addition: Add a sulfonic acid resin, such as Amberlyst-15, as the catalyst (5 wt%).[1]

  • Reaction Conditions: Heat the reaction mixture to 120 °C and maintain for a specified period.

  • Work-up and Purification: After the reaction is complete, the catalyst can be removed by filtration. The product, this compound, can be purified from the reaction mixture, potentially through distillation or recrystallization.[1]

Metabolic Pathway

This compound is a known metabolite of the respiratory stimulant Nikethamide (N,N-Diethylnicotinamide).[1] The metabolic conversion involves the de-ethylation of Nikethamide.

metabolic_pathway Nikethamide Nikethamide (N,N-Diethylnicotinamide) NEthylnicotinamide This compound Nikethamide->NEthylnicotinamide Metabolic De-ethylation synthesis_workflow cluster_start Starting Materials Nicotinoyl Chloride Nicotinoyl Chloride Reaction Schotten-Baumann Reaction Nicotinoyl Chloride->Reaction Ethylamine Ethylamine Ethylamine->Reaction Workup Aqueous Work-up & Phase Separation Reaction->Workup Purification Recrystallization Workup->Purification Final Product This compound Purification->Final Product

References

N-Ethylnicotinamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4314-66-3[1][2][3][4][5]

IUPAC Name: N-ethylpyridine-3-carboxamide[4]

Introduction

N-Ethylnicotinamide is a derivative of nicotinamide (B372718) (a form of vitamin B3) and has garnered significant interest within the scientific community.[2] It is recognized primarily as the major urinary metabolite of the respiratory stimulant Nikethamide (B1678874) (N,N-diethylnicotinamide), making it a crucial biomarker for detecting the use of this banned substance in sports.[1][6][7] Beyond its role in anti-doping, this compound serves as a valuable research tool in pharmacology and biochemistry, particularly in studies related to drug transporters and metabolic pathways.[1] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis protocols, analytical methodologies, and its role in biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for researchers handling this compound in various experimental settings.

PropertyValueSource
CAS Number 4314-66-3[1][2][3][4][5]
IUPAC Name N-ethylpyridine-3-carboxamide[4]
Molecular Formula C₈H₁₀N₂O[2][4]
Molecular Weight 150.18 g/mol [2][4]
Melting Point 50-59 °C[3]
Boiling Point 146-147 °C @ 3 Torr[3]
Solubility Slightly soluble in Chloroform (B151607) and Methanol[2]
Appearance White to Light yellow powder/crystal[8]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research. The following sections provide established protocols.

Synthesis of this compound

1. Schotten-Baumann Reaction

This classic method for amide synthesis involves the reaction of an acid chloride with an amine in the presence of a base.[1]

  • Reactants:

    • Nicotinoyl chloride (1.0 equivalent)

    • Ethylamine (B1201723) (1.2 equivalents)

    • Aqueous Sodium Hydroxide (10%)

  • Solvent: Dichloromethane/water (1:1 v/v)

  • Procedure:

    • Dissolve nicotinoyl chloride in dichloromethane.

    • Cool the solution to 0-5 °C in an ice bath to minimize side reactions.

    • In a separate vessel, prepare a solution of ethylamine in water.

    • Slowly add the ethylamine solution to the nicotinoyl chloride solution while vigorously stirring.

    • Simultaneously, add the 10% aqueous NaOH solution dropwise to neutralize the hydrochloric acid byproduct formed during the reaction.

    • Continue stirring at 0-5 °C for 1-2 hours.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Expected Yield: 70-85%[1]

2. Nitrile Aminolysis

This method provides an alternative route to this compound, starting from 3-cyanopyridine.[1]

  • Reactants:

    • 3-Cyanopyridine (1.0 equivalent)

    • Ethylamine (2.0 equivalents)

    • Catalyst (e.g., Raney nickel or palladium on carbon)

  • Solvent: Ethanol or Methanol

  • Procedure:

    • In a reaction vessel, combine 3-cyanopyridine, ethylamine, and the catalyst in the chosen solvent.

    • Heat the mixture to reflux (60-80 °C) under atmospheric pressure.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

    • Upon completion, cool the reaction mixture and filter to remove the catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the resulting residue by column chromatography or recrystallization to obtain this compound.

Analytical Protocol for Detection in Urine

This protocol is adapted from methodologies used in anti-doping analysis for the detection of Nikethamide and its metabolite, this compound.[9]

  • Sample Preparation (Solvent Extraction):

    • To a urine sample, add a suitable internal standard.

    • Adjust the pH of the urine to alkaline (e.g., pH 9-10) with a buffer.

    • Add an organic solvent (e.g., a mixture of chloroform and isopropanol).

    • Vortex the mixture vigorously for several minutes to extract the analytes into the organic phase.

    • Centrifuge the mixture to separate the layers.

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent for analysis.

  • Thin-Layer Chromatography (TLC):

    • Spot the reconstituted extract onto a TLC plate.

    • Develop the plate in a suitable solvent system (e.g., ethyl acetate-acetone-chloroform-ammonia).[9]

    • Visualize the spots under UV light.

  • Gas Chromatography (GC) / Mass Spectrometry (MS):

    • Inject an aliquot of the reconstituted extract into a GC-MS system.

    • Use a suitable capillary column (e.g., OV-1).[9]

    • Set the appropriate temperature program for the oven, injector, and detector.

    • Identify this compound based on its retention time and mass spectrum.

Signaling and Metabolic Pathways

This compound is involved in key biological and chemical processes, which can be visualized to aid in understanding their mechanisms.

G cluster_reactants Reactants cluster_product Product Nicotinoyl_chloride Nicotinoyl chloride Ethylamine Ethylamine N_Ethylnicotinamide This compound Ethylamine->N_Ethylnicotinamide

Caption: Synthesis of this compound via the Schotten-Baumann Reaction.

G Metabolism Metabolism (in vivo) N_Ethylnicotinamide This compound Metabolism->N_Ethylnicotinamide Major Metabolite Excretion Urinary Excretion N_Ethylnicotinamide->Excretion

Caption: Metabolic pathway of Nikethamide to this compound.

G Extraction Solvent Extraction TLC Thin-Layer Chromatography (Screening) Extraction->TLC GC_MS Gas Chromatography-Mass Spectrometry (Confirmation & Quantification) TLC->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis

References

The Genesis and Scientific Journey of N-Ethylnicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylnicotinamide, a derivative of nicotinamide (B372718) (a form of vitamin B3), holds a unique position in the scientific landscape, not for a singular therapeutic application, but for its significance as a key metabolite and a valuable research tool. Its history is intrinsically linked to the study of the respiratory stimulant nikethamide, where its identification became a cornerstone in the development of anti-doping protocols in competitive sports. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological relevance of this compound. It details key experimental protocols, summarizes quantitative data, and visualizes associated metabolic and experimental pathways to serve as a critical resource for researchers in pharmacology, toxicology, and drug development.

Discovery and Historical Context

The discovery of this compound is not marked by a singular, targeted invention but rather by its emergence as a crucial piece of evidence in the metabolic puzzle of another compound. Its story begins with the widespread use of Nikethamide (N,N-diethylnicotinamide), a respiratory stimulant. The challenge for regulatory bodies was the rapid metabolism of Nikethamide, making its direct detection difficult.

A pivotal moment in the history of this compound came in 1979, with a study focused on the metabolism of Nikethamide in greyhounds. Research had previously indicated that the major urinary metabolite in humans and horses was this compound.[1] This was subsequently confirmed in greyhounds, where this compound was identified as the major metabolite, providing a more reliable and persistent marker for Nikethamide administration.[1] This discovery fundamentally shifted the approach to doping control, focusing on the detection of this key metabolite as definitive proof of Nikethamide use.[2]

Physicochemical Properties

This compound is a white crystalline solid. Its fundamental physical and chemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name N-ethylpyridine-3-carboxamide[2]
CAS Number 4314-66-3[2]
Molecular Formula C₈H₁₀N₂O[2][3]
Molecular Weight 150.18 g/mol [2][3]
Appearance White solidLGC Standards
Solubility Chloroform (B151607) (Slightly), Methanol (B129727) (Slightly)United States Biological
InChI Key ZXOAHASJYIUCBG-UHFFFAOYSA-N[2]

Synthesis of this compound

Several synthetic routes have been established for the laboratory-scale production of this compound. The choice of method often depends on the desired yield, purity, and available starting materials.

Experimental Protocol: Schotten-Baumann Reaction

This classical method for amide synthesis involves the reaction of an acid chloride with an amine in the presence of a base.

Materials:

Procedure:

  • Dissolve nicotinoyl chloride (1.0 equivalent) in dichloromethane.

  • In a separate vessel, prepare a solution of ethylamine (1.2 equivalents) in water.

  • Cool both solutions to 0-5°C in an ice bath.

  • Combine the two solutions and add 10% aqueous NaOH dropwise with vigorous stirring, maintaining the temperature between 0-5°C.

  • Continue stirring for 1-2 hours.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent to yield this compound.[2]

Expected Yield: 70-85%[2]

Experimental Protocol: Ester Aminolysis

This method offers a solvent-free alternative for the synthesis of this compound.

Materials:

Procedure:

  • In a sealed reaction vessel, combine methyl nicotinate (1.0 equivalent) and ethylamine (1.5 equivalents).

  • Heat the mixture at 60°C for 4-6 hours.

  • After the reaction is complete, cool the mixture.

  • Wash the crude product with cold water to remove excess ethylamine and the methanol byproduct.

  • Dry the product to obtain this compound.[2]

Expected Yield: 80-90%[2]

Biological Activity and Mechanism of Action

The primary biological significance of this compound stems from its role as a metabolite of Nikethamide. However, as a derivative of nicotinamide, it is also understood to participate in the cellular redox reactions. It is considered a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular respiration and energy metabolism.[2]

Metabolic Pathway of Nikethamide

The metabolic conversion of Nikethamide to this compound is a de-ethylation reaction. This process is crucial for the detection of Nikethamide use in anti-doping tests.

Nikethamide_Metabolism Nikethamide Nikethamide (N,N-diethylnicotinamide) NEthylnicotinamide This compound Nikethamide->NEthylnicotinamide Metabolism (De-ethylation) Excretion Urinary Excretion NEthylnicotinamide->Excretion

Caption: Metabolic conversion of Nikethamide to this compound.

Proposed Entry into the NAD+ Salvage Pathway

As a nicotinamide derivative, this compound is hypothesized to enter the NAD+ salvage pathway, where it can be converted to NAD+. This pathway is essential for maintaining the cellular pool of NAD+.

NAD_Salvage_Pathway cluster_0 Cellular Environment NEthylnicotinamide This compound NAM Nicotinamide (NAM) NEthylnicotinamide->NAM De-ethylation (Proposed) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NAD Nicotinamide Adenine Dinucleotide (NAD+) NMN->NAD NMNAT

Caption: Proposed entry of this compound into the NAD+ salvage pathway.

Analytical Methodology

The accurate detection and quantification of this compound, particularly in biological matrices, are critical for its application in toxicology and anti-doping. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.

Experimental Protocol: Detection of this compound in Urine by GC-MS

This protocol outlines a general procedure for the extraction and analysis of this compound from urine samples.

Materials:

  • Urine sample

  • Internal standard (e.g., a deuterated analog)

  • Phosphate (B84403) buffer (pH 5-6)

  • Extraction solvent (e.g., diethyl ether or a mixture of chloroform and isopropanol)

  • Anhydrous sodium sulfate

  • Derivatizing agent (optional, e.g., BSTFA)

  • GC-MS system with a suitable capillary column (e.g., OV-1 or FFAP)[1]

Procedure:

  • Sample Preparation: To a 20 mL urine sample, add an internal standard. Adjust the pH to 5-6 with phosphate buffer.

  • Extraction: Add 20 mL of the extraction solvent and shake vigorously for 20 minutes. Centrifuge to separate the layers.

  • Drying: Transfer the organic layer to a clean tube and dry it over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Optional): Reconstitute the residue in a small volume of a suitable solvent and add the derivatizing agent if necessary. Heat to complete the reaction.

  • GC-MS Analysis: Inject an aliquot of the prepared sample into the GC-MS system. The separation is achieved on the capillary column, and the mass spectrometer is used for detection and quantification.[1]

Experimental Workflow

The general workflow for the analysis of this compound from biological samples is depicted below.

Experimental_Workflow cluster_workflow Analytical Workflow Sample Biological Sample (e.g., Urine, Blood) Extraction Sample Preparation (Extraction, pH adjustment) Sample->Extraction Analysis Instrumental Analysis (HPLC or GC-MS) Extraction->Analysis Data Data Processing (Quantification, Identification) Analysis->Data Result Result Reporting Data->Result

Caption: Generalized experimental workflow for this compound analysis.

Conclusion

While this compound may not possess the prominent therapeutic profile of its parent compound, nicotinamide, its scientific importance is undeniable. Its discovery as a key metabolite of Nikethamide has had a lasting impact on the field of anti-doping science. Furthermore, its structural similarity to other nicotinamide derivatives makes it a valuable tool for researchers investigating cellular metabolism and transport mechanisms. This technical guide provides a foundational understanding of this compound, offering detailed protocols and a historical perspective to aid in future research and development endeavors.

References

N-Ethylnicotinamide: An In-depth Technical Guide on its Role in Nicotinamide Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylnicotinamide, a synthetic derivative of nicotinamide (B372718) (a form of vitamin B3), has garnered interest within the scientific community for its potential role in nicotinamide metabolism and as a tool for studying transport biology. Structurally analogous to the endogenous metabolite N-Methylnicotinamide (MNA), this compound serves as a valuable research compound for investigating the mechanisms of organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs).[1] Furthermore, it is a known metabolite of the respiratory stimulant nikethamide (B1678874) (N,N-diethylnicotinamide).[1] While its direct and quantitative impact on the core aspects of nicotinamide adenine (B156593) dinucleotide (NAD+) metabolism remains an area of active investigation, this technical guide synthesizes the current understanding of this compound, its metabolic context, and its potential interactions with key enzymatic players in the NAD+ landscape. This document provides a comprehensive overview of its known metabolic fate, potential enzymatic interactions, and detailed experimental protocols for its synthesis and analysis, alongside visualizations of relevant pathways and workflows.

Introduction to this compound

This compound (IUPAC name: N-ethylpyridine-3-carboxamide) is a pyridinecarboxamide derivative.[1] Its structural similarity to nicotinamide and its methylated metabolites positions it as a pertinent molecule for exploring the intricacies of NAD+ biology. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/157 ectoenzymes, which are central to cellular signaling, DNA repair, and energy metabolism.[2]

The primary contexts in which this compound is currently studied are:

  • As a metabolite of Nikethamide: Detection of this compound in urine is a key indicator of nikethamide administration.[1]

  • As a research tool for transporter biology: Its structural resemblance to MNA makes it a useful probe for studying the kinetics and substrate specificity of organic cation transporters.[1]

  • As a potential modulator of nicotinamide metabolism: There is speculation that this compound may act as a precursor to NAD+ or influence the activity of enzymes involved in nicotinamide homeostasis, such as nicotinamide N-methyltransferase (NNMT).[1]

Synthesis of this compound

Several synthetic routes for this compound have been described, with varying yields and scalability.

Schotten-Baumann Reaction

This classic method involves the reaction of nicotinoyl chloride with ethylamine (B1201723) in a biphasic system.

  • Reactants: Nicotinoyl chloride (1.0 equiv), ethylamine (1.2 equiv)[1]

  • Solvent: Dichloromethane/water (1:1 v/v)[1]

  • Base: 10% Aqueous NaOH[1]

  • Temperature: 0–5°C[1]

  • Yield: 70–85% after recrystallization[1]

Nitrile Aminolysis

This industrial-scale adaptable method utilizes 3-cyanopyridine (B1664610) and ethylamine.

  • Reactants: 3-Cyanopyridine (1.0 equiv), ethylamine (2.0 equiv)[1]

  • Catalyst: Raney nickel or palladium on carbon (5 wt%)[1]

  • Solvent: Ethanol or methanol[1]

  • Temperature: 60–80°C under reflux[1]

  • Yield: 65–75% after distillation[1]

Enzymatic Catalysis

A greener approach employing lipases for amide bond formation.

  • Substrates: Nicotinic acid, ethylamine[1]

  • Enzyme: Candida antarctica Lipase B (10 mg/mL)[1]

  • Solvent: tert-Butanol[1]

  • Conditions: 50°C for 24 hours[1]

  • Yield: 60–70%[1]

Role in Nicotinamide Metabolism

The precise, quantitative role of this compound in nicotinamide metabolism is not yet fully elucidated. However, based on its structure and the known metabolic pathways of nicotinamide, several potential roles can be hypothesized.

Metabolic Fate of this compound

This compound is primarily known as a metabolite of nikethamide, which is rapidly converted and subsequently excreted in the urine.[1] The detailed metabolic cascade of this compound itself, including potential further modifications or degradation products, is not well-documented in the available literature.

Nikethamide Nikethamide (N,N-diethylnicotinamide) NEthylnicotinamide This compound Nikethamide->NEthylnicotinamide Metabolism Urine Urinary Excretion NEthylnicotinamide->Urine Excretion cluster_salvage NAD+ Salvage Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NAD NAD+ NMN->NAD NMNAT NEA This compound (Hypothetical Entry) Metabolite Hypothetical Metabolite NEA->Metabolite Metabolism? Metabolite->NMN Conversion? Start Start Reaction Schotten-Baumann Reaction (Nicotinoyl Chloride + Ethylamine) Start->Reaction Workup Workup (Phase Separation, Washing, Drying) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Pure this compound Characterization->End Start Start PrepareReagents Prepare Reagents (Enzyme, Substrate, this compound) Start->PrepareReagents Incubate Incubate Reaction Mixture PrepareReagents->Incubate Detect Detect Product Formation Incubate->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End Start Cell Culture Treatment Treat with this compound Start->Treatment Extraction Metabolite Extraction Treatment->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis End Results DataAnalysis->End

References

N-Ethylnicotinamide: An In-Depth Technical Guide to its Role as a Metabolite of Nikethamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Ethylnicotinamide as a primary metabolite of the respiratory stimulant Nikethamide (B1678874). The document details the metabolic pathway, analytical methodologies for detection and quantification, and available pharmacokinetic data. It is designed to serve as a resource for researchers in drug metabolism, pharmacology, and anti-doping science. While the metabolic conversion is well-established, specific enzymatic mediators and detailed pharmacokinetic parameters for this compound remain areas for further investigation.

Introduction

Nikethamide (N,N-diethyl-3-pyridinecarboxamide) is a central nervous system stimulant that primarily affects the respiratory cycle.[1][2][3] Historically used as a medical countermeasure for tranquilizer overdoses, its clinical application has declined.[1][4] However, Nikethamide remains relevant in the context of sports anti-doping, where its use is prohibited.[5] The rapid metabolism of Nikethamide necessitates the identification of its metabolites for effective detection.[6][7][8] The primary metabolite of interest is this compound, formed through the N-de-ethylation of the parent compound.[7][8][9] This guide provides a detailed examination of this compound's formation, detection, and known physiological context.

Metabolic Pathway of Nikethamide to this compound

The biotransformation of Nikethamide to this compound is a primary metabolic route.[5] This conversion involves the removal of one of the N-ethyl groups from the Nikethamide molecule. While the specific cytochrome P450 (CYP450) isozymes responsible for this N-dealkylation have not been definitively identified in the available literature, this class of enzymes is known to mediate such reactions for a wide range of xenobiotics.[10][11][12][13][14][15]

In addition to this compound, other metabolites of Nikethamide have been identified in rats, including nicotinic acid monoethylamide, nicotinamide (B372718), and nikethamide-N-oxide.[5] The metabolic conversion of Nikethamide is generally considered to be rapid.[6][7][8]

Nikethamide_Metabolism Nikethamide Nikethamide (N,N-Diethylnicotinamide) NEthylnicotinamide This compound Nikethamide->NEthylnicotinamide N-de-ethylation (CYP450 enzymes - specific isoforms not identified) OtherMetabolites Other Metabolites (e.g., Nicotinamide, Nikethamide-N-oxide) Nikethamide->OtherMetabolites

Metabolic conversion of Nikethamide to its primary metabolite, this compound.

Pharmacokinetic Data

Comprehensive pharmacokinetic data for this compound is limited in publicly available literature. However, studies on the parent drug, Nikethamide, provide some insights into its absorption, distribution, metabolism, and excretion.

Pharmacokinetics of Nikethamide

Pharmacokinetic studies of Nikethamide have been conducted in dogs, revealing rapid absorption and a two-compartment open model of distribution.[16] The terminal elimination half-life (T 1/2 beta) was found to be between 114 and 130 minutes.[16] Limited pharmacokinetic data is available for humans.[17]

ParameterValue (Dose: 8.3 mg/kg ET in dogs)Value (Dose: 25 mg/kg ET in dogs)Reference
T1/2ka (absorption half-life)0.48 min0.85 min[16]
T1/2α (distribution half-life)2.37 min1.68 min[16]
T1/2β (elimination half-life)114 min130 min[16]
AUC (Area Under the Curve)1201 µg·min/mL2790 µg·min/mL[16]
Bioavailability84.7%65.5%[16]
Pharmacokinetics of Nicotinamide (Related Compound)

As a structural analog, the pharmacokinetics of nicotinamide can provide some context. Studies in humans have shown that the plasma concentrations and clearance rates of nicotinamide are dose-dependent.[18] At higher doses (4g and 6g), the half-life is approximately 7-9 hours.[18]

DosePeak Plasma Concentration (Cmax)Time to Peak (Tmax)Elimination Half-life (t1/2)Reference
1 g-0.73 - 3 h~1.5 h[18]
2 g-0.73 - 3 h~4 h[18]
4 g-0.73 - 3 h~7-9 h[18]
6 g0.7 - 1.1 µmol/mL0.73 - 3 h~7-9 h[18]
6 g (in cancer patients)787 - 2312 nmol/mL (median 1166 nmol/mL)~1 h (in 54% of profiles)9.3 h (median)[19]

Experimental Protocols

The detection and quantification of this compound are crucial for anti-doping control and metabolic studies. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

In Vitro Metabolism Studies

To investigate the enzymatic basis of Nikethamide metabolism, in vitro studies using liver microsomes can be performed. This approach allows for the identification of the specific CYP450 isoforms involved.

Protocol: In Vitro Metabolism of Nikethamide using Liver Microsomes

  • Preparation of Incubation Mixture:

    • Prepare a reaction mixture containing human liver microsomes (e.g., 0.2-0.5 mg/mL protein), a NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase), and a phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add Nikethamide (substrate) at various concentrations (e.g., 1-100 µM) to initiate the metabolic reaction.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard (e.g., a deuterated analog of this compound).

  • Sample Preparation for Analysis:

    • Centrifuge the terminated reaction mixture to precipitate proteins.

    • Collect the supernatant for LC-MS/MS analysis.

In_Vitro_Metabolism_Workflow cluster_0 Incubation at 37°C cluster_1 Sample Processing A Liver Microsomes + NADPH-regenerating system + Buffer B Add Nikethamide A->B C Incubate (time course) B->C D Terminate with Acetonitrile + Internal Standard C->D E Centrifuge D->E F Collect Supernatant E->F G LC-MS/MS Analysis F->G

References

N-Ethylnicotinamide and its Relation to NAD+ Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Ethylnicotinamide (NEA) is a derivative of nicotinamide (B372718), a form of vitamin B3, and a known metabolite of the respiratory stimulant nikethamide (B1678874).[1] Its structural similarity to nicotinamide suggests a potential role as a precursor in the biosynthesis of Nicotinamide Adenine (B156593) Dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. This technical guide provides a comprehensive overview of the current understanding of this compound and its relationship to the NAD+ biosynthetic pathways. Due to the limited direct experimental data on NEA, this guide leverages the extensive research on its parent compound, nicotinamide, to infer its likely metabolic fate and biological activity. We present hypothesized signaling pathways, relevant quantitative data for analogous compounds, detailed experimental protocols for their study, and known toxicological information for NEA.

Introduction to this compound

This compound (C8H10N2O, Molar Mass: 150.18 g/mol ) is a pyridinecarboxamide distinguished from nicotinamide by the presence of an ethyl group on the amide nitrogen.[2] It is recognized as a metabolite of nikethamide (N,N-diethylnicotinamide) and is used in research as a synthetic analog of N-Methylnicotinamide (MNA) to study transporter biology and nicotinamide metabolism.[1] While its primary role in research has been as a tool to investigate enzymes like nicotinamide N-methyltransferase (NNMT), its structural analogy to nicotinamide, a key precursor in the NAD+ salvage pathway, points to its potential to influence cellular NAD+ pools.[1]

The NAD+ Biosynthetic Pathways

Cells synthesize NAD+ through three major pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway which recycles nicotinamide and other precursors.[3] The salvage pathway is the predominant source of NAD+ in most mammalian tissues.[3]

The Salvage Pathway:

This pathway recycles nicotinamide (NAM), which is released from NAD+-consuming enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). The key enzymes in this pathway are:

  • Nicotinamide Phosphoribosyltransferase (NAMPT): The rate-limiting enzyme that converts nicotinamide to nicotinamide mononucleotide (NMN).[2]

  • Nicotinamide Mononucleotide Adenylyltransferases (NMNATs): A family of enzymes (NMNAT1-3) that convert NMN to NAD+.[2]

This compound in NAD+ Biosynthesis: A Hypothesized Pathway

Given its structure, it is hypothesized that this compound enters the NAD+ salvage pathway in a manner analogous to nicotinamide. The ethyl group may influence its affinity for and kinetics with the enzymes of this pathway. The proposed mechanism involves its conversion to this compound mononucleotide (NEMN) by NAMPT, followed by the conversion of NEMN to the NAD+ analog, this compound adenine dinucleotide (NEAD+), by an NMNAT enzyme.

N_Ethylnicotinamide_NAD_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NEA_ext This compound NEA_int This compound NEA_ext->NEA_int Transporter NEMN This compound Mononucleotide (NEMN) NEA_int->NEMN PRPP→PPi NAMPT NAMPT NAMPT->NEMN NEAD This compound Adenine Dinucleotide (NEAD+) NEMN->NEAD ATP→PPi NMNAT NMNAT NMNAT->NEAD NAD_pool NAD+ Pool NEAD->NAD_pool Potential Contribution

Hypothesized entry of this compound into the NAD+ salvage pathway.

Quantitative Data (Based on Nicotinamide as a Proxy)

ParameterOrganism/SystemValueReference
Enzyme Kinetics (NAMPT)
Km for NicotinamideHuman1.3 µM[4]
VmaxHumanVaries by tissue[5]
Effect on Cellular NAD+
Fold Increase in NAD+Mouse Liver (500 mg/kg NAM)~1.8-fold
Fold Increase in NAD+Human Epidermal Keratinocytes (10 µM NAM)No significant increase[6]
Pharmacokinetics (Oral)
Half-life (t½)Human (1g dose)~1.5 hours[7]
Half-life (t½)Human (6g dose)~7-9 hours[7]
BioavailabilityMouse (i.p. vs i.v.)~100%

Experimental Protocols

The following protocols are standard methods for the analysis of nicotinamide and NAD+ levels, which can be adapted for the study of this compound.

Quantification of this compound in Plasma by HPLC

This protocol is adapted from a method using NEA as an internal standard.[1]

A. Sample Preparation

  • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Centrifuge to pellet any remaining particulates and transfer the supernatant to an autosampler vial.

B. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 6.8) in a 60:40 (v/v) ratio.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Detection: UV at 265 nm.[8]

  • Injection Volume: 10 µL.[8]

HPLC_Workflow start Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_collection Collect Supernatant centrifugation1->supernatant_collection evaporation Evaporation (Nitrogen Stream) supernatant_collection->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution centrifugation2 Centrifugation reconstitution->centrifugation2 hplc_injection HPLC Injection centrifugation2->hplc_injection data_analysis Data Analysis hplc_injection->data_analysis

Workflow for the quantification of this compound by HPLC.
Measurement of Intracellular NAD+ Levels

This is a generalized protocol based on enzymatic cycling assays.

A. Cell Lysis and Extraction

  • Wash cells with ice-cold PBS.

  • For NAD+ measurement, add 100 µL of 0.6 M perchloric acid (PCA) to the cell pellet.

  • For NADH measurement, add 100 µL of 1 M KOH to the cell pellet.

  • Incubate on ice for 10 minutes.

  • Neutralize the PCA extract with 3 M KOH/0.4 M Tris base.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Collect the supernatant for analysis.

B. Enzymatic Cycling Assay

  • Prepare a reaction mixture containing alcohol dehydrogenase, diaphorase, and a substrate for the cycling reaction (e.g., lactate (B86563) or ethanol).

  • Add the cell extract to the reaction mixture.

  • Incubate at 37°C.

  • Measure the change in absorbance or fluorescence of a reporter molecule over time.

  • Quantify NAD+ levels by comparing with a standard curve.

NAD_Measurement_Workflow start Cell Pellet extraction Acid/Base Extraction (for NAD+ or NADH) start->extraction neutralization Neutralization extraction->neutralization centrifugation Centrifugation neutralization->centrifugation supernatant Collect Supernatant centrifugation->supernatant enzymatic_assay Enzymatic Cycling Assay supernatant->enzymatic_assay measurement Spectrophotometric/ Fluorometric Reading enzymatic_assay->measurement quantification Quantification (vs. Standard Curve) measurement->quantification

Workflow for intracellular NAD+ measurement.

Toxicology and Safety

This compound is classified as harmful if swallowed and causes serious eye irritation.[2]

ParameterValueReference
GHS Hazard Statements
H302Harmful if swallowed[2]
H319Causes serious eye irritation[2]
Hazard Classes
Acute Toxicity, OralCategory 4[2]
Eye IrritationCategory 2[2]

Conclusion

This compound holds potential as a modulator of the cellular NAD+ pool due to its structural similarity to nicotinamide. While direct evidence of its efficacy as an NAD+ precursor and its precise metabolic pathway remains to be elucidated through further research, the existing knowledge on nicotinamide metabolism provides a strong foundation for its investigation. The experimental protocols and data presented in this guide offer a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its role in NAD+ biosynthesis. Future studies should focus on obtaining direct quantitative data on NEA's impact on cellular NAD+ levels, its interaction with the enzymes of the salvage pathway, and its in vivo pharmacokinetic and pharmacodynamic properties.

References

N-Ethylnicotinamide: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylnicotinamide (NEA) is a synthetic derivative of nicotinamide (B372718) (a form of vitamin B3) and a metabolite of the respiratory stimulant nikethamide (B1678874). As a structural analog of the endogenous metabolite N-Methylnicotinamide (MNA), NEA is a compound of significant interest in the study of transporter biology, particularly organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs).[1] Its structural similarity to nicotinamide also positions it as a potential modulator of nicotinamide adenine (B156593) dinucleotide (NAD+)-dependent enzymatic pathways, including those involving poly(ADP-ribose) polymerases (PARPs) and sirtuins. This guide provides a comprehensive overview of the current understanding of this compound, drawing comparisons with its parent compound, nicotinamide, to elucidate its potential mechanisms of action and pharmacological profile. We synthesize available data from in vitro and in vivo studies, present experimental protocols, and visualize key cellular pathways to offer a thorough resource for the scientific community.

Introduction to this compound

This compound, with the chemical formula C8H10N2O, is primarily recognized in two contexts: as a key metabolite in the detection of nikethamide doping in competitive sports and as a research tool for investigating membrane transport proteins.[1] Its role as a precursor to the essential coenzyme NAD+ suggests broader biological activities, including influencing cellular metabolism and energy production.[1] The study of NEA is often intertwined with that of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic regulation and diseases such as cancer.[1][2] Understanding the comparative pharmacology of NEA and nicotinamide is crucial for exploring its therapeutic potential and predicting its in vivo behavior.

In Vitro Studies: Mechanistic Insights

In vitro studies are fundamental to elucidating the molecular mechanisms of a compound. For this compound, these investigations primarily focus on its interaction with enzymes involved in NAD+ metabolism. Due to the limited direct research on NEA, data from studies on the closely related nicotinamide are often used to infer potential activities.

Modulation of NAD+-Dependent Enzymes

Nicotinamide is a well-established inhibitor of sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs) through a feedback inhibition mechanism.[3][4] These enzymes play critical roles in DNA repair, cellular stress resistance, and aging.

  • Sirtuin Inhibition: Sirtuins are a class of NAD+-dependent deacetylases. Nicotinamide inhibits sirtuin activity by binding to an intermediate in the enzymatic reaction, promoting the reverse reaction.[5] This inhibition is physiologically relevant, as cellular nicotinamide concentrations can reach levels that modulate sirtuin activity.[6] While direct IC50 values for NEA on sirtuins are not widely published, its structural similarity to nicotinamide suggests it may have a similar inhibitory profile.

  • PARP Inhibition: PARP enzymes are crucial for DNA repair. Upon detecting a DNA strand break, PARP consumes NAD+ to synthesize poly(ADP-ribose) chains that signal for the recruitment of repair machinery.[7] Nicotinamide can inhibit PARP activity at millimolar concentrations, which is comparable to known PARP inhibitors like 3-aminobenzamide (B1265367).[3] Given its role as an NAD+ precursor, NEA's effect on PARP is likely complex, potentially involving both precursor supply and direct inhibition.

Signaling Pathways

The primary signaling pathways influenced by nicotinamide, and putatively by this compound, revolve around NAD+ metabolism and its downstream effects on sirtuins and PARPs.

NAD_Metabolism cluster_salvage NAD+ Salvage Pathway cluster_consumption NAD+ Consumption Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT Sirtuins Sirtuins Nicotinamide->Sirtuins Inhibition PARPs PARPs Nicotinamide->PARPs Inhibition This compound This compound This compound->NAMPT Putative This compound->Sirtuins Putative Inhibition This compound->PARPs Putative Inhibition NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD+ NAD+ NMNAT->NAD+ NAD+->Sirtuins NAD+->PARPs Gene_Silencing Gene Silencing Sirtuins->Gene_Silencing Metabolic_Regulation Metabolic Regulation Sirtuins->Metabolic_Regulation DNA_Repair DNA Repair PARPs->DNA_Repair

Figure 1: NAD+ Metabolism and Putative Roles of this compound.

Quantitative In Vitro Data

The following table summarizes key quantitative data for nicotinamide and its derivatives from various in vitro assays. This serves as a reference for the potential activity of this compound.

Compound/DerivativeTarget/AssayCell LineIC50 / ActivityReference
NicotinamidePARP Inhibition-Activity inhibited at >0.5 mM[3]
NicotinamideSIRT1 Inhibition-IC50: ~50 µM[6]
NicotinamideSIRT2 Inhibition-IC50: ~100 µM[6]
NicotinamideSIRT3 Inhibition-IC50: 36.7 µM[6]
Nicotinamide Derivative 8VEGFR-2 Inhibition-IC50: 77.02 nM[8]
Nicotinamide Derivative 8AntiproliferativeHCT-116IC50: 5.4 µM[8]
Nicotinamide Derivative 8AntiproliferativeHepG2IC50: 7.1 µM[8]
Nicotinamide Derivative 10VEGFR-2 Inhibition-IC50: 145.1 nM[9]
Nicotinamide Derivative 10AntiproliferativeHepG2IC50: 9.80 µM[9]
Nicotinamide Derivative 10AntiproliferativeHCT-116IC50: 15.40 µM[9]
Nicotinamide Derivative "10"VEGFR-2 Inhibition-IC50: 105.4 nM[10]
Nicotinamide Derivative "10"AntiproliferativeHepG2IC50: 35.78 µM[10]
Nicotinamide Derivative "10"AntiproliferativeMCF-7IC50: 57.62 µM[10]
Experimental Protocols

Protocol 2.4.1: In Vitro PARP Inhibition Assay

  • Objective: To determine the inhibitory effect of a compound on PARP activity.

  • Methodology:

    • Isolate PARP enzyme from a suitable source (e.g., commercially available recombinant human PARP1).

    • Prepare a reaction mixture containing activated DNA (with strand breaks), NAD+, and the PARP enzyme.

    • Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture. A known inhibitor like 3-aminobenzamide is used as a positive control.[3]

    • Incubate the mixture to allow the PARP reaction to proceed.

    • Quantify PARP activity by measuring the incorporation of radioactively labeled NAD+ or by using a colorimetric assay that detects the formation of poly(ADP-ribose).

    • Calculate the concentration of the compound that results in 50% inhibition (IC50) of PARP activity.

Protocol 2.4.2: In Vitro Sirtuin Deacetylase Assay

  • Objective: To measure the inhibitory effect of a compound on sirtuin activity.

  • Methodology:

    • Utilize a commercially available SIRT1, SIRT2, or SIRT3 fluorometric assay kit.

    • The assay uses a specific acetylated peptide substrate with a fluorescent tag.

    • In the presence of NAD+, the sirtuin enzyme deacetylates the substrate.

    • A developing solution is added that releases the fluorophore from the deacetylated substrate, resulting in a fluorescent signal.

    • Add varying concentrations of the test compound (e.g., this compound) to the reaction.

    • Measure the fluorescence intensity and calculate the IC50 value based on the reduction in signal compared to the control.[6]

In Vivo Studies: Pharmacokinetics and Efficacy

In vivo studies are essential for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its overall efficacy and safety in a living organism.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, extensive studies on nicotinamide in both humans and mice provide a valuable framework for what might be expected.

  • Human Studies (Nicotinamide): Oral administration of nicotinamide leads to peak plasma concentrations within 30-45 minutes for doses up to 6g.[11][12] A linear relationship has been observed between the dose and the maximum plasma concentration.[11] The elimination half-life tends to increase with the dose.[12]

  • Animal Studies (Nicotinamide): In mice, intraperitoneal injection of nicotinamide also shows a dose-dependent increase in plasma concentrations.[12] The pharmacokinetic profile in mice is generally similar to that in humans, though elimination half-lives may differ.[12]

InVivo_Workflow cluster_pk Pharmacokinetic Study Workflow cluster_efficacy Efficacy Study Workflow (e.g., Cancer Model) Admin Administer NEA to Animal Model (e.g., Rodent) Sample Collect Serial Blood/Urine Samples Admin->Sample Analyze Quantify NEA and Metabolites (HPLC or LC-MS) Sample->Analyze Model Pharmacokinetic Modeling Analyze->Model Params Determine Parameters (Cmax, Tmax, AUC, t1/2) Model->Params Implant Implant Tumor Cells into Animal Model Treat Treat with NEA, Vehicle, or Positive Control Implant->Treat Monitor Monitor Tumor Growth and Animal Health Treat->Monitor Endpoint Measure Endpoints (e.g., Tumor Volume, Survival) Monitor->Endpoint Analysis Statistical Analysis Endpoint->Analysis

Figure 2: General Workflow for In Vivo Pharmacokinetic and Efficacy Studies.

Quantitative In Vivo Data (Nicotinamide Reference)

The following table summarizes pharmacokinetic parameters for nicotinamide from human and animal studies.

SpeciesDoseRouteCmax (µg/mL)Tmaxt1/2 (h)Reference
Human3-6 gOral156.4 ± 33.6~30 min-[11]
Human6 gOral~160~45 minIncreases with dose[12]
Human6 gOral787-2312 nmol/mL~1 h9.3 (median)[13]
Human (Glioblastoma)4 g then 2 gOral>100 mg/L45 min9.4[14]
Mouse171 mg/kgi.p.~160-Not dose-dependent[12]
Experimental Protocols

Protocol 3.3.1: Rodent Pharmacokinetic Study

  • Objective: To determine the pharmacokinetic profile of this compound in a rodent model.

  • Methodology:

    • Select an appropriate animal model (e.g., Sprague-Dawley rats or C57BL/6 mice).

    • Administer a defined dose of this compound via the desired route (e.g., oral gavage, intravenous injection).[1]

    • Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) via tail vein or retro-orbital bleeding.

    • Process blood samples to separate plasma.

    • Extract this compound and its potential metabolites from the plasma.

    • Quantify the concentrations using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

    • Use pharmacokinetic software to calculate key parameters including Cmax, Tmax, Area Under the Curve (AUC), and elimination half-life (t1/2).[1]

Protocol 3.3.2: Xenograft Tumor Model Efficacy Study

  • Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

  • Methodology:

    • Select an appropriate cancer cell line (e.g., HCT-116, HepG2) and immunodeficient mouse strain (e.g., nude or SCID mice).

    • Implant a specific number of tumor cells subcutaneously into the flank of each mouse.

    • Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, this compound, positive control).

    • Administer the treatments according to a predefined schedule (e.g., daily oral gavage).

    • Measure tumor volume with calipers and monitor animal body weight and general health regularly.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Compare tumor growth inhibition between the treatment groups to determine efficacy.[15]

Correlation Between In Vitro and In Vivo Data

The correlation between in vitro potency and in vivo efficacy is a cornerstone of drug development. For this compound and related compounds, this involves several key considerations:

  • Metabolic Conversion: In vitro, NEA may directly inhibit enzymes like PARP or sirtuins. In vivo, it is subject to metabolism, potentially being converted to NAD+ or other metabolites.[1] This conversion can alter its mechanism of action from direct inhibition to serving as a precursor for NAD+ synthesis, which could paradoxically activate sirtuins in a cellular context.[4]

  • Transporter Interactions: As a substrate for OCTs and MATEs, NEA's tissue distribution in vivo will be heavily influenced by the expression and activity of these transporters.[1] This could lead to tissue-specific accumulation and effects that would not be predicted from simple in vitro cell culture models.

  • Exposure and Potency: To achieve a therapeutic effect in vivo, plasma and tissue concentrations of NEA must reach and be sustained at levels comparable to its in vitro IC50 or EC50 values. The pharmacokinetic data from nicotinamide suggests that high micromolar to low millimolar concentrations are achievable in plasma, which aligns with the concentrations required for in vitro PARP inhibition.[3][11]

Conclusion and Future Directions

This compound is a compound with a multifaceted pharmacological profile, primarily serving as a valuable tool for studying membrane transporters and as a potential modulator of NAD+ metabolism. While direct research on its biological effects is still emerging, the extensive knowledge base for its parent compound, nicotinamide, provides a strong foundation for predicting its behavior.

Future research should focus on:

  • Direct In Vitro Profiling: Systematically determining the IC50 values of this compound against a panel of sirtuins, PARPs, and other NAD+-dependent enzymes.

  • Comprehensive Pharmacokinetics: Conducting detailed in vivo pharmacokinetic studies of this compound itself to understand its ADME properties and compare them to nicotinamide.

  • Efficacy Studies: Evaluating the efficacy of this compound in relevant in vivo disease models, such as those for metabolic disorders or cancer, where modulation of NAD+ metabolism is known to be beneficial.

  • Metabolomic Analysis: Identifying the metabolic fate of this compound in vivo to understand how it contributes to the cellular NAD+ pool and what other bioactive metabolites are formed.

By addressing these knowledge gaps, the scientific community can fully elucidate the therapeutic potential of this compound and its place within the broader class of nicotinamide-related compounds.

References

N-Ethylnicotinamide: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Ethylnicotinamide, a derivative of nicotinamide (B372718) (Vitamin B3), is emerging as a compound of significant interest for its potential therapeutic applications. While direct clinical data remains nascent, a substantial body of preclinical evidence, primarily derived from studies of its parent compound, nicotinamide, and related molecules, points towards its promising role in neuroprotection, anti-inflammatory processes, and metabolic regulation. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its proposed mechanisms of action, summarizing key experimental findings, and outlining protocols for future research. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic utility of this intriguing molecule.

Introduction

This compound (NE) is the N-ethylated derivative of nicotinamide. It is recognized as a major metabolite of the respiratory stimulant nikethamide (B1678874) (N,N-diethylnicotinamide)[1]. Structurally similar to the endogenous metabolite N-Methylnicotinamide (MNA), NE is utilized in research to investigate the function of organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) proteins, which are crucial for the disposition of many drugs[2]. The therapeutic potential of NE is largely inferred from the well-documented biological activities of nicotinamide, which include its role as a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), and its ability to inhibit enzymes such as poly(ADP-ribose) polymerases (PARPs) and sirtuins[2][3][4][5].

Proposed Mechanisms of Action and Therapeutic Targets

The potential therapeutic effects of this compound are believed to be mediated through several key molecular pathways.

NAD+ Precursor Activity

As a nicotinamide derivative, this compound is postulated to serve as a precursor for the synthesis of NAD+, a critical coenzyme in cellular metabolism and energy production[2]. NAD+ is essential for the function of numerous enzymes involved in redox reactions and cellular signaling. By boosting intracellular NAD+ levels, NE could potentially mitigate the metabolic decline associated with various pathological conditions.

NAD_Biosynthesis NE This compound NAM Nicotinamide NE->NAM De-ethylation (hypothesized) NAD NAD+ NAM->NAD Salvage Pathway Metabolism Cellular Metabolism (Glycolysis, Oxidative Phosphorylation) NAD->Metabolism

Caption: Hypothesized pathway for this compound contributing to NAD+ biosynthesis.

Enzyme Inhibition

Nicotinamide is a known inhibitor of PARP enzymes, which are involved in DNA repair and cellular stress responses[3][4]. Overactivation of PARP can deplete cellular NAD+ and ATP pools, leading to cell death. By inhibiting PARP, this compound could preserve cellular energy stores and protect against DNA damage-induced cell death, a mechanism with potential applications in neurodegenerative diseases and as an adjunct to cancer therapy[3][6].

This compound is being investigated as a potential inhibitor of Nicotinamide N-methyltransferase (NNMT)[2]. NNMT is an enzyme that methylates nicotinamide, and its overexpression has been linked to metabolic disorders such as obesity and type 2 diabetes, as well as various cancers[7][8]. Inhibition of NNMT by NE could therefore represent a novel therapeutic strategy for these conditions.

Enzyme_Inhibition cluster_0 Potential Enzymatic Targets of this compound NE This compound PARP PARP NE->PARP Inhibition NNMT NNMT NE->NNMT Inhibition

Caption: Potential enzymatic inhibition by this compound.

Potential Therapeutic Applications

Based on its proposed mechanisms of action, this compound holds promise in several therapeutic areas.

Neurodegenerative Disorders

The neuroprotective effects of nicotinamide are well-documented, with studies showing its ability to protect neurons from various insults[9][10]. The potential of this compound to increase NAD+ levels and inhibit PARP suggests it could be beneficial in conditions characterized by neuronal stress and death, such as Alzheimer's and Parkinson's diseases.

Inflammatory Diseases

Nicotinamide has demonstrated potent anti-inflammatory properties, including the inhibition of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α[4][11][12]. These effects are thought to be mediated, in part, through the inhibition of NF-κB signaling[11]. This compound, by extension, may offer a therapeutic benefit in a range of inflammatory conditions, including inflammatory skin diseases[13].

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NFkB NF-κB Activation Inflammatory_Stimulus->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines NE This compound NE->NFkB Inhibition (hypothesized)

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB inhibition.

Metabolic Disorders

The potential for this compound to inhibit NNMT makes it a candidate for the treatment of metabolic diseases[2][7]. Elevated NNMT activity is associated with obesity and insulin (B600854) resistance[7]. By modulating NNMT, NE could help to restore metabolic homeostasis.

Oncology

Nicotinamide has been shown to sensitize cancer cells to DNA-damaging therapies by inhibiting PARP-mediated DNA repair[3]. This suggests a potential role for this compound as an adjunct in cancer treatment. Furthermore, nicotinamide has shown promise in the chemoprevention of certain skin cancers[3].

Quantitative Data

Direct quantitative data on the therapeutic efficacy of this compound is limited. The following tables summarize relevant data from studies on nicotinamide and related compounds, which can serve as a basis for designing future studies on this compound.

Table 1: In Vitro Anti-Inflammatory Activity of Nicotinamide

CytokineInhibition by Nicotinamide (40 mmol/l)Experimental ModelReference
IL-1β>95%Endotoxin-stimulated human whole blood[4]
IL-6>95%Endotoxin-stimulated human whole blood[4]
TNF-α>95%Endotoxin-stimulated human whole blood[4]
IL-885%Endotoxin-stimulated human whole blood[4]

Table 2: Pharmacokinetic Parameters of Nicotinamide in Mice (Intraperitoneal Administration)

Dose (mg/kg)Initial Half-life (h)Terminal Half-life (h)Peak Plasma Concentration (nmol/ml)Reference
1000.83.41,000[14]
5002.05.64,800[14]

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound's therapeutic potential.

In Vitro PARP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (H1)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • This compound

Procedure:

  • Coat a 96-well plate with histones.

  • Add PARP-1 enzyme, biotinylated NAD+, and varying concentrations of this compound to the wells.

  • Incubate to allow the PARPylation reaction to occur.

  • Wash the plate and add streptavidin-HRP to bind to the biotinylated poly(ADP-ribose) chains.

  • Add TMB substrate and measure the absorbance to quantify PARP-1 activity.

  • Calculate the IC50 value from the dose-response curve.

PARP_Inhibition_Assay Start Start: Histone-coated plate Add_Reagents Add PARP-1, Biotin-NAD+, and this compound Start->Add_Reagents Incubate Incubate for PARPylation Add_Reagents->Incubate Wash_1 Wash plate Incubate->Wash_1 Add_Strep_HRP Add Streptavidin-HRP Wash_1->Add_Strep_HRP Wash_2 Wash plate Add_Strep_HRP->Wash_2 Add_TMB Add TMB substrate Wash_2->Add_TMB Measure Measure absorbance Add_TMB->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for an in vitro PARP inhibition assay.

In Vivo Model of Lipopolysaccharide (LPS)-Induced Inflammation

Objective: To evaluate the anti-inflammatory effects of this compound in a mouse model of acute inflammation.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Saline (vehicle)

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Acclimatize mice for one week.

  • Divide mice into groups: Vehicle control, LPS + Vehicle, and LPS + this compound (various doses).

  • Administer this compound or vehicle intraperitoneally (i.p.) 1 hour before LPS challenge.

  • Administer LPS (e.g., 1 mg/kg) i.p.

  • Collect blood samples at various time points (e.g., 2, 6, and 24 hours) post-LPS injection.

  • Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA.

  • At the end of the experiment, euthanize mice and collect tissues (e.g., lung, liver) for histological analysis and cytokine measurement.

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a potential therapeutic agent. Its putative roles as an NAD+ precursor and an inhibitor of key enzymes like PARP and NNMT provide a strong rationale for its exploration in neurodegenerative, inflammatory, metabolic, and oncologic diseases. The existing data on nicotinamide offers a valuable roadmap for this research. Future studies should focus on:

  • Directly assessing the therapeutic efficacy of this compound in relevant preclinical models.

  • Determining its pharmacokinetic and pharmacodynamic profiles to establish optimal dosing and administration routes.

  • Elucidating its precise molecular mechanisms of action , including its effects on NAD+ metabolism and its inhibitory activity against a broader panel of enzymes.

  • Conducting comprehensive toxicology studies to ensure its safety profile.

The development of this compound as a therapeutic agent is in its early stages, but the foundational knowledge and available research tools provide a clear path forward for unlocking its potential.

References

N-Ethylnicotinamide: An In-depth Technical Guide on its Cellular Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylnicotinamide, a derivative of nicotinamide (B372718) (a form of vitamin B3), is a molecule of interest in cellular metabolism and pharmacology. Primarily known as a major metabolite of the respiratory stimulant nikethamide (B1678874), its direct cellular mechanisms are an active area of investigation. Much of our current understanding is extrapolated from its close structural analog, nicotinamide. This guide synthesizes the available data on this compound and provides a comprehensive overview of the well-established mechanisms of nicotinamide to offer a foundational understanding of its probable actions within the cell. This document outlines its role as a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), its interaction with NAD+-consuming enzymes, and its potential influence on cellular signaling pathways.

Introduction

This compound is a synthetic derivative of nicotinamide, characterized by an ethyl group attached to the amide nitrogen.[1][2] It is recognized as a metabolite of the pharmaceutical drug nikethamide and shares structural similarities with the endogenous metabolite N-Methylnicotinamide (MNA).[1] Its primary biological significance is thought to stem from its role in NAD+ metabolism. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for several enzyme families, including sirtuins and poly (ADP-ribose) polymerases (PARPs), which are involved in a myriad of cellular processes such as DNA repair, stress response, and metabolic regulation.[1][3][4]

Core Mechanism of Action: Role in NAD+ Metabolism

The central hypothesis for this compound's mechanism of action is its participation in the cellular NAD+ pool. This can occur through several interconnected pathways.

This compound as a Putative NAD+ Precursor

Similar to nicotinamide, this compound is presumed to act as a precursor for the synthesis of NAD+.[1] This likely occurs via the salvage pathway, a primary route for NAD+ synthesis in mammalian cells. In this proposed pathway, this compound would be converted to an ethylated form of nicotinamide mononucleotide, which is then adenylated to form an ethylated NAD+ analog. The efficiency of this compound as a substrate for the key enzymes in this pathway, such as nicotinamide phosphoribosyltransferase (NAMPT), compared to nicotinamide itself, is a key area for further research.

NAD_Salvage_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space N-Ethylnicotinamide_ext This compound N-Ethylnicotinamide_int This compound N-Ethylnicotinamide_ext->N-Ethylnicotinamide_int Transport Et-NMN This compound Mononucleotide (putative) N-Ethylnicotinamide_int->Et-NMN PRPP Et-NAD N-Ethyl-NAD+ (putative) Et-NMN->Et-NAD ATP NAMPT NAMPT NAMPT->Et-NMN NMNAT NMNAT1-3 NMNAT->Et-NAD

Interaction with Nicotinamide N-Methyltransferase (NNMT)

This compound can serve as a substrate for nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the methylation of nicotinamide and other pyridine (B92270) compounds.[1][5] NNMT plays a significant role in regulating the intracellular levels of nicotinamide and is implicated in various diseases, including cancer and metabolic disorders.[5] The methylation of this compound by NNMT would lead to its excretion, thereby influencing its intracellular concentration and its availability for NAD+ synthesis.[6]

NNMT_Metabolism N_Ethylnicotinamide This compound NNMT NNMT N_Ethylnicotinamide->NNMT SAH S-Adenosyl Homocysteine NNMT->SAH Methylated_Product Methylated This compound NNMT->Methylated_Product SAM S-Adenosyl Methionine (Methyl Donor) SAM->NNMT Excretion Excretion Methylated_Product->Excretion

Downstream Cellular Effects via NAD+ Modulation

By influencing the cellular NAD+ pool, this compound is expected to modulate the activity of NAD+-dependent enzymes, thereby affecting a wide range of cellular processes.

Sirtuins

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in metabolism, stress resistance, and aging.[3] Since their activity is dependent on the availability of NAD+, an increase in the NAD+ pool resulting from this compound supplementation could potentially enhance sirtuin activity. Conversely, as an analog of nicotinamide, which is a known sirtuin inhibitor, this compound might also exhibit inhibitory effects.[7] The net effect would likely depend on the relative efficiency of its conversion to NAD+ versus its direct interaction with sirtuins.

Poly (ADP-ribose) Polymerases (PARPs)

PARPs are enzymes involved in DNA repair and cell death pathways.[8] They use NAD+ as a substrate to synthesize poly (ADP-ribose) chains on target proteins.[8] Similar to sirtuins, PARP activity is sensitive to NAD+ levels. Furthermore, nicotinamide is a known inhibitor of PARP activity.[8][9] Therefore, this compound could modulate PARP activity by altering NAD+ availability or through direct inhibition.

Downstream_Effects N_Ethylnicotinamide This compound NAD_pool Cellular NAD+ Pool N_Ethylnicotinamide->NAD_pool Precursor (putative) Sirtuins Sirtuins N_Ethylnicotinamide->Sirtuins Inhibits (putative) PARPs PARPs N_Ethylnicotinamide->PARPs Inhibits (putative) NAD_pool->Sirtuins Activates NAD_pool->PARPs Substrate Metabolism Metabolic Regulation Sirtuins->Metabolism Stress_Response Stress Response Sirtuins->Stress_Response DNA_Repair DNA Repair PARPs->DNA_Repair Cell_Death Cell Death PARPs->Cell_Death

Quantitative Data

Currently, there is a paucity of publicly available quantitative data, such as IC50 or EC50 values, specifically for this compound's effects on cellular targets. The following table provides representative data for its parent compound, nicotinamide, to serve as a reference point for future investigations.

CompoundTarget/ProcessAssay TypeValueCell Type/SystemReference
NicotinamidePARPCell-free activity assayIC50 ≈ 210 µMRecombinant PARP[3]
NicotinamideSIRT1In vitro deacetylation assayIC50 in µM rangeRecombinant SIRT1[7]
NicotinamideCellular NAD+ levelsLC-MS~1.6-fold increaseMammalian cells[8][10]

Experimental Protocols

Detailed experimental protocols for investigating the cellular mechanism of action of this compound would largely adapt established methods for studying nicotinamide and NAD+ metabolism.

Quantification of Intracellular this compound and NAD+ Metabolites

This protocol outlines a general workflow for the extraction and quantification of this compound and related NAD+ metabolites from cultured cells using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Cultured cells treated with this compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Internal standards (e.g., isotopically labeled this compound, NAD+)

  • LC-MS system

Procedure:

  • Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold PBS.

  • Metabolite Extraction: Add a pre-chilled extraction solution (e.g., 80% methanol) containing internal standards to the cells. Scrape the cells and collect the cell lysate.

  • Protein Precipitation: Vortex the lysate vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.

  • LC-MS Analysis: Inject the reconstituted sample into the LC-MS system. Use appropriate chromatographic conditions (e.g., HILIC or reversed-phase chromatography) and mass spectrometry parameters to separate and detect this compound and other NAD+ metabolites.

  • Data Analysis: Quantify the metabolites by comparing the peak areas of the endogenous compounds to their respective internal standards.

Experimental_Workflow Cell_Culture Cell Culture with This compound Treatment Harvesting Harvesting and Washing Cell_Culture->Harvesting Extraction Metabolite Extraction (e.g., 80% Methanol) Harvesting->Extraction Centrifugation Centrifugation to Remove Debris Extraction->Centrifugation Analysis LC-MS Analysis Centrifugation->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

In Vitro Enzyme Activity Assays

To assess the direct effect of this compound on enzymes like PARPs and sirtuins, in vitro activity assays are employed.

General Protocol for PARP Inhibition Assay:

  • Reaction Mixture: Prepare a reaction buffer containing recombinant PARP enzyme, NAD+, and a DNA substrate (e.g., nicked DNA).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Initiation and Incubation: Initiate the reaction by adding the substrate and incubate at the optimal temperature for the enzyme.

  • Detection: Measure PARP activity by quantifying the consumption of NAD+ or the formation of poly (ADP-ribose) using colorimetric, fluorescent, or chemiluminescent methods.

  • Data Analysis: Plot the enzyme activity against the concentration of this compound to determine the IC50 value.

Conclusion and Future Directions

This compound presents an interesting case as a nicotinamide analog with potential roles in cellular metabolism and signaling. While its mechanism of action is largely inferred from its well-studied parent compound, its unique ethyl group may confer distinct properties regarding enzyme kinetics, cellular uptake, and metabolic stability. Future research should focus on direct experimental validation of its role as an NAD+ precursor, its kinetic parameters as a substrate for NAMPT and NNMT, and its specific inhibitory or activating effects on sirtuins and PARPs. Such studies will be crucial for elucidating its precise cellular functions and evaluating its potential as a therapeutic agent or a tool for studying NAD+ biology.

References

N-Ethylnicotinamide: An In-Depth Technical Guide to its Interaction with Cellular Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylnicotinamide, a synthetic derivative of nicotinamide (B372718) (Vitamin B3), is a molecule of significant interest in the fields of pharmacology and drug development. Its structural similarity to endogenous compounds like N-Methylnicotinamide (MNA) positions it as a valuable tool for investigating the kinetics and specificity of cellular transporters. This technical guide provides a comprehensive overview of the known and predicted interactions of this compound with key cellular transporters, with a focus on the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) superfamilies. Due to the limited availability of direct quantitative data for this compound, this guide utilizes data from its close structural analog, N-Methylnicotinamide, as a predictive proxy to elucidate its likely transport mechanisms. Detailed experimental protocols for assays crucial to transporter interaction studies are provided, alongside visualizations of experimental workflows and relevant cellular pathways to facilitate a deeper understanding of its cellular transit and potential physiological effects.

Introduction to this compound and Cellular Transporters

This compound is an analog of the endogenous metabolite N-Methylnicotinamide (MNA).[1] As a research compound, it is primarily used to probe the binding and transport mechanics of membrane proteins, particularly those involved in the transport of organic cations.[1] Understanding these interactions is critical for predicting the pharmacokinetics, potential drug-drug interactions, and overall disposition of this compound and structurally related compounds.

Cellular transporters are integral membrane proteins that govern the influx and efflux of a wide array of substances, including nutrients, metabolites, and xenobiotics. The two major superfamilies of transporters relevant to drug development are the Solute Carrier (SLC) transporters, which are primarily responsible for uptake, and the ATP-Binding Cassette (ABC) transporters, which mediate efflux. Key families within these superfamilies that are predicted to interact with this compound include the Organic Cation Transporters (OCTs) and the Multidrug and Toxin Extrusion (MATE) proteins.

Quantitative Data on Transporter Interactions

Direct quantitative kinetic data for the interaction of this compound with cellular transporters is not extensively available in the current body of scientific literature. However, due to its close structural and chemical similarity to N-Methylnicotinamide (MNA), the transport kinetics of MNA can serve as a strong predictive model for the behavior of this compound. The following table summarizes the key kinetic parameters for the interaction of MNA with major organic cation transporters.

TransporterSubstrate/InhibitorParameterValue (µM)
MATE1N-MethylnicotinamideK_m301 ± 18
MATE2-KN-MethylnicotinamideK_m422 ± 63
OCT2N-MethylnicotinamideK_m318 ± 29

Data sourced from Ito et al., 2012.[2]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the interaction of compounds like this compound with cellular transporters.

HEK293 Uptake Assay for Organic Cation Transporters (OCTs)

This assay is designed to determine if a test compound is a substrate of a specific uptake transporter, such as OCT2, by measuring its accumulation in cells overexpressing the transporter compared to control cells.

Materials:

  • HEK293 cells stably transfected with the transporter of interest (e.g., OCT2).

  • HEK293 wild-type or mock-transfected cells (control).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Hanks' Balanced Salt Solution (HBSS).

  • Test compound (this compound).

  • Radio-labeled probe substrate or a fluorescent probe.

  • Lysis buffer.

  • Scintillation counter or fluorescence plate reader.

  • Poly-D-lysine coated 96-well plates.

Procedure:

  • Cell Seeding:

    • Seed both the transporter-expressing and control HEK293 cells in poly-D-lysine coated 96-well plates at a density of 5x10^5 cells/mL.

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence and monolayer formation.

  • Assay Initiation:

    • Aspirate the culture medium and wash the cell monolayers three times with warm (37°C) HBSS.

    • After the final wash, pre-incubate the cells in HBSS for 10 minutes at 37°C.

  • Compound Incubation:

    • Prepare a solution of the test compound (this compound) or a known probe substrate in warm HBSS at the desired concentration.

    • Add the compound solution to the wells and incubate for a specified time course (e.g., 2, 5, 10, 15 minutes) at 37°C.

  • Termination and Lysis:

    • To terminate the uptake, rapidly aspirate the compound solution and wash the cells three times with ice-cold HBSS.

    • Add a suitable lysis buffer to each well and incubate at room temperature for 5 minutes to ensure complete cell lysis.

  • Quantification:

    • Transfer the lysate to a scintillation vial or a new plate for analysis.

    • Quantify the amount of accumulated compound using a scintillation counter (for radio-labeled compounds) or a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of uptake by subtracting the accumulation in control cells from the accumulation in transporter-expressing cells.

    • For kinetic analysis, perform the assay with varying concentrations of the test compound to determine K_m and V_max values.

MDCK Bidirectional Transport Assay for Efflux Transporters

This assay is used to determine if a compound is a substrate of an efflux transporter (e.g., P-glycoprotein or BCRP) by measuring its transport across a polarized monolayer of MDCK cells in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

Materials:

  • MDCK cells transfected with an efflux transporter (e.g., MDCK-MDR1) and wild-type MDCK cells.

  • Transwell inserts (e.g., 12-well, 0.4 µm pore size).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Transport buffer (e.g., HBSS).

  • Test compound (this compound).

  • Analytical standards for the test compound.

  • LC-MS/MS system for quantification.

Procedure:

  • Cell Seeding and Monolayer Formation:

    • Seed MDCK cells onto the apical side of the Transwell inserts at a high density.

    • Culture the cells for 3-7 days, allowing them to form a confluent and polarized monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Preparation:

    • Wash the cell monolayers twice with serum-free medium or transport buffer.

    • Equilibrate the cells in transport buffer for 15-30 minutes at 37°C in a CO2 incubator.

  • Transport Experiment:

    • A-to-B Transport: Add the test compound solution to the apical chamber and fresh transport buffer to the basolateral chamber.

    • B-to-A Transport: Add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

    • Quantify the concentration of the test compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (P_app) for both A-to-B and B-to-A directions using the following formula: P_app = (dQ/dt) / (A * C_0) where dQ/dt is the rate of transport, A is the surface area of the monolayer, and C_0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = P_app (B-to-A) / P_app (A-to-B)

    • An efflux ratio significantly greater than 2 is indicative of active efflux.

Mandatory Visualizations

Experimental_Workflow_HEK293_Uptake_Assay cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Analysis seed_cells Seed HEK293-Transporter and Control Cells incubate_24h Incubate 24h at 37°C, 5% CO2 seed_cells->incubate_24h wash_cells Wash Cells with Warm HBSS incubate_24h->wash_cells pre_incubate Pre-incubate 10 min in HBSS wash_cells->pre_incubate add_compound Add this compound Solution pre_incubate->add_compound incubate_time Incubate for Time Course add_compound->incubate_time terminate_wash Terminate with Cold HBSS Wash incubate_time->terminate_wash lyse_cells Lyse Cells terminate_wash->lyse_cells quantify Quantify Compound (e.g., LC-MS/MS) lyse_cells->quantify analyze_data Calculate Uptake Rate quantify->analyze_data

Caption: Workflow for a HEK293 uptake assay.

Bidirectional_Transport_Assay_Workflow cluster_monolayer Monolayer Formation cluster_transport Transport Experiment cluster_quantification Quantification & Analysis seed_mdck Seed MDCK Cells on Transwell Inserts culture_3_7_days Culture for 3-7 Days seed_mdck->culture_3_7_days check_teer Monitor TEER culture_3_7_days->check_teer wash_monolayer Wash Monolayer check_teer->wash_monolayer equilibrate Equilibrate in Buffer wash_monolayer->equilibrate add_compound_A_B Add Compound to Apical (A-to-B) equilibrate->add_compound_A_B add_compound_B_A Add Compound to Basolateral (B-to-A) equilibrate->add_compound_B_A incubate_transport Incubate at 37°C add_compound_A_B->incubate_transport add_compound_B_A->incubate_transport collect_samples Collect Samples from Apical & Basolateral incubate_transport->collect_samples lc_ms_analysis Quantify with LC-MS/MS collect_samples->lc_ms_analysis calculate_papp Calculate Papp Values lc_ms_analysis->calculate_papp calculate_er Calculate Efflux Ratio calculate_papp->calculate_er

Caption: Workflow for an MDCK bidirectional transport assay.

Cellular_Signaling_Pathway cluster_transport Cellular Transport cluster_metabolism Metabolic Conversion cluster_signaling Downstream Signaling NEN_ext This compound (Extracellular) Transporter SLC Transporters (e.g., OCTs, ENTs) NEN_ext->Transporter NEN_int This compound (Intracellular) Transporter->NEN_int NAD NAD+ NEN_int->NAD Metabolic Pathways Sirtuins Sirtuins NAD->Sirtuins PARP PARP NAD->PARP Cell_Metabolism Cellular Metabolism & Energy Homeostasis Sirtuins->Cell_Metabolism DNA_Repair DNA Repair PARP->DNA_Repair

Caption: Cellular transport and downstream effects of nicotinamide derivatives.

Conclusion

While direct experimental data for this compound remains to be fully elucidated, its structural relationship with N-Methylnicotinamide provides a strong basis for predicting its interaction with key cellular transporters, particularly those of the OCT and MATE families. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to investigate these interactions, thereby generating the crucial data needed for a comprehensive understanding of its pharmacokinetic and pharmacodynamic properties. Further research is warranted to definitively characterize the transport kinetics of this compound and to explore its potential influence on cellular signaling pathways. This knowledge will be invaluable for the continued development and application of this compound and related compounds in various scientific and therapeutic contexts.

References

N-Ethylnicotinamide: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

N-Ethylnicotinamide, a derivative of nicotinamide (B372718) (Vitamin B3), is emerging as a significant building block in organic synthesis, offering a versatile platform for the development of novel pharmaceuticals and complex organic molecules. Its unique chemical structure, featuring a pyridine (B92270) ring and an ethylamide group, allows it to participate in a wide array of chemical transformations, making it a valuable intermediate for researchers and drug development professionals. This technical guide explores the core utility of this compound as a precursor, detailing key synthetic methodologies and its role in the synthesis of biologically active compounds.

Chemical Properties and Reactivity

This compound, with the chemical formula C8H10N2O, serves as a robust scaffold in synthetic chemistry.[1][2][3] The presence of the pyridine ring makes it susceptible to various modifications, while the amide functionality provides a handle for further derivatization. Key reactions involving this compound include oxidation, reduction, and substitution reactions.[4] Oxidation can lead to the formation of N-ethylpyridine-3-carboxylic acid, and reduction can yield N-ethyl-3-aminopyridine, both of which are important intermediates for creating further derivatives.[4]

Synthetic Applications and Methodologies

The synthesis of this compound itself can be achieved through several efficient methods. These classical and modern approaches provide chemists with reliable routes to access this key precursor.

Table 1: Comparative Analysis of this compound Synthesis Methods
Synthesis MethodReactantsKey ConditionsYield (%)Purity (%)Advantages
Schotten-Baumann Reaction Nicotinoyl chloride, Ethylamine (B1201723)Biphasic solvent (e.g., dichloromethane (B109758)/water), 0–5°C, Aqueous NaOH70–8595–98Well-established, good yields
Ester Aminolysis Methyl nicotinate (B505614), EthylamineSolvent-free, 60°C, 4–6 hours80–90>98High purity, solvent-free
Nitrile Aminolysis 3-Cyanopyridine, EthylamineCatalyst (e.g., Raney nickel), Ethanol or methanol (B129727), 60–80°C65–7590–95Scalable, readily available starting material
Enzymatic Catalysis Nicotinic acid, EthylamineLipase (e.g., Candida antarctica Lipase B), tert-Butanol, 50°C, 24 hours60–7085–90Green chemistry, mild conditions

Data compiled from multiple sources.[4]

Detailed Experimental Protocols

Schotten-Baumann Reaction Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve nicotinoyl chloride (1.0 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Amine: Cool the solution to 0°C using an ice bath and add ethylamine (1.2 equivalents) dropwise.

  • Base Addition: Slowly add a 10% aqueous solution of sodium hydroxide (B78521) while maintaining the temperature between 0–5°C.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:methanol (9:1).

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Ester Aminolysis Protocol (Solvent-Free)
  • Reaction Setup: Combine methyl nicotinate (1.0 equivalent) and ethylamine (1.5 equivalents) in a sealed reaction vessel.

  • Heating: Heat the mixture at 60°C for 4–6 hours with constant stirring.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Wash the crude product with cold water to remove excess ethylamine and the methanol byproduct.

  • Purification: The resulting solid can be further purified by recrystallization if necessary. Purity is typically assessed by HPLC.[4]

Role as a Precursor in the Synthesis of Bioactive Molecules

This compound is not only a synthetic target but also a crucial starting point for the synthesis of more complex and biologically active molecules. Its structural similarity to nicotinamide allows it to be a precursor for coenzymes like NAD+ and NADP+, which are essential for cellular metabolism.[4]

Synthesis of Nicotinamide Derivatives

The core structure of this compound is a key component in the synthesis of a variety of nicotinamide derivatives with potential therapeutic applications.[5][6][7][8] These derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][9] For instance, new nicotinamide derivatives have been synthesized and investigated as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers.[7][8]

Synthesis_of_Bioactive_Molecules cluster_precursor Precursor cluster_derivatives Synthetic Pathways cluster_products Bioactive Molecules This compound This compound Oxidation Oxidation This compound->Oxidation [O] Reduction Reduction This compound->Reduction [H] Substitution Substitution This compound->Substitution Nu- Pharmaceuticals Pharmaceuticals Oxidation->Pharmaceuticals Reduction->Pharmaceuticals Substitution->Pharmaceuticals Coenzyme Analogs Coenzyme Analogs Substitution->Coenzyme Analogs Agrochemicals Agrochemicals Substitution->Agrochemicals

Caption: Synthetic pathways from this compound.

The synthesis of these derivatives often involves the modification of the pyridine ring or the amide group of this compound. For example, nicotinoyl chloride, derived from nicotinic acid, can be reacted with various amines to produce a library of N-substituted nicotinamides.[7][8]

Coenzyme Analogs and Biocatalysis

There is considerable interest in designing and synthesizing NAD+/NADH mimetics with similar redox properties for applications in biocatalysis.[10][11] this compound can serve as a precursor for such synthetic coenzyme analogs. These biomimetics can potentially replace natural coenzymes in enzymatic reactions, offering advantages in terms of stability and cost.[11] The development of efficient methods for the regeneration of these nicotinamide coenzymes is a key area of research.[12]

Experimental_Workflow_Synthesis start Start: Select Synthesis Route reactants Prepare Reactants (e.g., Nicotinoyl Chloride, Ethylamine) start->reactants reaction Perform Reaction (e.g., Schotten-Baumann) reactants->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring workup Reaction Workup (Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Recrystallization, Chromatography) workup->purification characterization Characterize Product (NMR, MS, IR) purification->characterization end End: Pure this compound characterization->end

Caption: General experimental workflow for synthesis.

Future Outlook

The utility of this compound as a precursor in organic synthesis is poised to expand as researchers continue to explore its reactivity and develop novel synthetic methodologies. Its role in the construction of complex molecules with diverse biological activities underscores its importance in medicinal chemistry and drug discovery. The development of greener and more efficient synthetic routes, such as those employing enzymatic catalysis and continuous-flow microreactors, will further enhance its value as a key building block in the chemical industry.[5]

References

N-Ethylnicotinamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of N-Ethylnicotinamide. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Core Physical and Chemical Properties

This compound, a derivative of nicotinamide, is a compound of significant interest in various research fields. Its fundamental properties are summarized below.

PropertyValueSource(s)
IUPAC Name N-ethylpyridine-3-carboxamide[1][2][3]
CAS Number 4314-66-3[1][2][3][4]
Molecular Formula C₈H₁₀N₂O[1][2][3][4][5][6]
Molecular Weight 150.18 g/mol [1][2][4][5][6]
Appearance Solid[4]
Melting Point 57 °C
Boiling Point 146-147 °C at 3 Torr
Solubility Slightly soluble in Chloroform and Methanol.[5]
LogP (calculated) 0.3[3]
SMILES CCNC(=O)c1cccnc1[2][6]
InChI InChI=1S/C8H10N2O/c1-2-10-8(11)7-4-3-5-9-6-7/h3-6H,2H2,1H3,(H,10,11)[1][2][6]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are based on standard laboratory practices for organic compounds.

Determination of Melting Point

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • This compound sample

Procedure:

  • Ensure the this compound sample is a fine, dry powder. If necessary, grind the crystals using a clean, dry mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.[7][8]

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate (approximately 10-20 °C/min) to obtain an approximate melting range.[9]

  • Allow the apparatus to cool.

  • Prepare a new capillary with the sample.

  • Set the apparatus to heat at a slow rate (approximately 1-2 °C/min) starting from a temperature about 20 °C below the approximate melting point.[9]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[10]

  • The melting point is reported as this range. For a pure compound, this range should be narrow (0.5-2 °C).

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or aluminum block)

  • Clamps and stand

Procedure:

  • Place a small amount (a few milliliters) of liquid this compound into the test tube.[2]

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[2][11]

  • Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.

  • Immerse the assembly in a heating bath, making sure the sample is below the level of the heating medium.[2]

  • Heat the bath gently and observe the capillary tube.[1]

  • As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.[12]

  • When a continuous and rapid stream of bubbles is observed, stop heating.

  • As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample at the recorded atmospheric pressure.[12][13]

Determination of Solubility

Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.

Apparatus:

  • Small test tubes with stoppers

  • Graduated pipettes or burettes

  • Vortex mixer

  • Analytical balance

  • Solvents (e.g., water, ethanol, chloroform, methanol)

Procedure (Qualitative):

  • Add approximately 25 mg of this compound to a small test tube.[14]

  • Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[14]

  • Observe if the solid dissolves completely.

  • Classify the solubility as soluble, slightly soluble, or insoluble based on visual observation.

Procedure (Quantitative - Shake-Flask Method):

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a flask at a constant temperature (e.g., 25 °C).

  • Seal the flask and agitate it for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred. Filtration or centrifugation may be necessary.

  • Analyze the concentration of this compound in the aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the solubility in terms of g/100 mL or mol/L.

Determination of pKa

Objective: To determine the acid dissociation constant (pKa) of this compound, which has a basic pyridine (B92270) nitrogen.

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • This compound sample

  • Deionized water

Procedure (Potentiometric Titration):

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[15]

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

  • Begin stirring the solution.

  • Record the initial pH of the solution.

  • Add the standardized strong acid (e.g., 0.1 M HCl) in small, precise increments from the burette.

  • After each addition, allow the pH reading to stabilize and then record the pH and the volume of titrant added.

  • Continue the titration until the pH changes significantly and then begins to level off again, well past the equivalence point.

  • Plot a titration curve of pH versus the volume of titrant added.

  • The pKa can be determined from the pH at the half-equivalence point. This is the point on the curve where half of the this compound has been protonated.

Visualizations

The following diagrams illustrate key biological and experimental concepts related to this compound.

Nikethamide_Metabolism Nikethamide Nikethamide (N,N-Diethylnicotinamide) NEthylnicotinamide This compound Nikethamide->NEthylnicotinamide Metabolism (De-ethylation) Nicotinamide Nicotinamide NEthylnicotinamide->Nicotinamide Further Metabolism (De-ethylation) Excretion Urinary Excretion NEthylnicotinamide->Excretion Transporter_Interaction cluster_cell Cell Membrane OCT Organic Cation Transporters (OCTs) Intracellular Intracellular Space MATE Multidrug and Toxin Extrusion Proteins (MATEs) Extracellular Extracellular Space NEthylnicotinamide This compound NEthylnicotinamide->OCT Probes binding and transport mechanics NEthylnicotinamide->MATE Probes binding and transport mechanics MNA N-Methylnicotinamide (Endogenous Substrate) MNA->OCT Transport MNA->MATE Transport

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Ethylnicotinamide via Schotten-Baumann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylnicotinamide is a derivative of nicotinamide (B372718) (Vitamin B3) and an active metabolite of the respiratory stimulant nikethamide.[1] Its synthesis is of interest to researchers studying nicotinamide metabolism, drug development, and organic synthesis. The Schotten-Baumann reaction provides a classic and efficient method for the synthesis of amides, such as this compound, from the corresponding acyl chloride and amine.[1] This document provides detailed protocols and application notes for the synthesis, purification, and characterization of this compound via this method.

Synthesis of this compound via Schotten-Baumann Reaction

The Schotten-Baumann reaction for this compound synthesis involves the acylation of ethylamine (B1201723) with nicotinoyl chloride in a biphasic system with a base to neutralize the hydrochloric acid byproduct.[1][2]

Reaction Scheme:

Experimental Protocol

Materials and Reagents:

  • Nicotinoyl chloride hydrochloride

  • Ethylamine (70% solution in water)

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (B109758) (CH2Cl2)

  • Distilled water

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Ethyl acetate

  • Methanol

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, etc.)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve nicotinoyl chloride hydrochloride (1.0 equivalent) in dichloromethane (a suitable volume to ensure stirring, e.g., 50 mL). Cool the flask in an ice bath to 0-5 °C.

  • Base Addition: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Amine Addition: Slowly add ethylamine (1.2 equivalents) to the stirred solution of nicotinoyl chloride hydrochloride in dichloromethane, maintaining the temperature between 0-5 °C.

  • pH Adjustment and Reaction: While vigorously stirring, add the 10% aqueous sodium hydroxide solution dropwise to the reaction mixture. Monitor the pH of the aqueous layer and maintain it at approximately 8-9. Continue stirring at 0-5 °C for 1-2 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) on silica (B1680970) gel plates using a mobile phase of ethyl acetate:methanol (9:1).[1] The product spot should be compared to the starting material spots.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine all organic layers and wash them sequentially with distilled water and then with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification:

The crude product can be purified by recrystallization. While specific solvents for this compound are not widely published, a common approach for similar compounds is to use an ethanol (B145695)/water mixture.[3]

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

An expected yield of 70-85% of pure this compound can be achieved after recrystallization.[1]

Data Presentation

Table 1: Summary of Reaction Conditions and Yield
ParameterValueReference
Reactants Nicotinoyl chloride, Ethylamine[1]
Stoichiometry Nicotinoyl chloride (1.0 equiv), Ethylamine (1.2 equiv)[1]
Solvent System Dichloromethane/Water (1:1 v/v)[1]
Base 10% Aqueous NaOH[1]
Temperature 0–5 °C[1]
Reaction Time 1-2 hoursGeneral protocol
Expected Yield 70–85% (after recrystallization)[1]
Table 2: Characterization Data for this compound
PropertyValueReference
Molecular Formula C8H10N2O[4][5]
Molecular Weight 150.18 g/mol [3][4][5]
Appearance White to off-white solidGeneral knowledge
¹H NMR (Proton NMR) δ 1.2-1.4 ppm (ethyl group protons)[1]
¹³C NMR (Carbon NMR) Data available on spectral databases.[6]
Mass Spectrometry (MS) m/z values consistent with the molecular weight are expected.[4]
IUPAC Name N-ethylpyridine-3-carboxamide[4]
CAS Number 4314-66-3[4]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis reactants Nicotinoyl Chloride + Ethylamine reaction Schotten-Baumann Reaction (0-5°C, NaOH) reactants->reaction extraction Liquid-Liquid Extraction reaction->extraction Crude Product washing Washing extraction->washing drying Drying washing->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization (Ethanol/Water) evaporation->recrystallization characterization Characterization (NMR, MS) recrystallization->characterization final_product final_product characterization->final_product Pure this compound

Synthesis and Purification Workflow for this compound.
Biological Context: this compound in NAD+ Metabolism

This compound is structurally similar to N-methylnicotinamide (MNA), a metabolite in the nicotinamide adenine (B156593) dinucleotide (NAD+) salvage pathway. This compound can influence NAD+ metabolism, which is crucial for cellular energy and signaling.

NAD_pathway cluster_nad NAD+ Salvage Pathway cluster_metabolism Metabolism cluster_interaction Potential Interaction Nicotinamide Nicotinamide NMN Nicotinamide Mononucleotide (NMN) Nicotinamide->NMN NAMPT NAD NAD+ NMN->NAD NMNAT Cellular_Processes Cellular Energy & Signaling NAD->Cellular_Processes Nikethamide Nikethamide NEA This compound Nikethamide->NEA Metabolic Conversion Inhibition Inhibition/Modulation NEA->Inhibition Inhibition->Nicotinamide

Potential Interaction of this compound with the NAD+ Salvage Pathway.

References

Application Note: Protocol for N-Ethylnicotinamide Purification by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Ethylnicotinamide is a derivative of nicotinamide (B372718) (Vitamin B3) and serves as a key metabolite of Nikethamide.[1] Its use in pharmaceutical research, particularly in studies involving transporter biology and nicotinamide metabolism, necessitates a high degree of purity. This document provides a detailed protocol for the purification of this compound using the recrystallization technique, a robust method for purifying solid organic compounds.[2]

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will dissolve it completely at an elevated temperature. Impurities, conversely, should either be highly soluble at all temperatures or insoluble at high temperatures. By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the target compound crystallizes out of the solution in a purer form, leaving the majority of impurities dissolved in the remaining solvent (mother liquor).

Physicochemical Data

A summary of the key properties of this compound is provided below for reference.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 4314-66-3 [1][3][4]
Molecular Formula C₈H₁₀N₂O [1][3][4][5]
Molecular Weight 150.18 g/mol [1][3][4][5]
IUPAC Name N-ethylpyridine-3-carboxamide [3]
Appearance White to off-white crystalline solid Inferred

| Known Solvents | Slightly soluble in Chloroform and Methanol |[1] |

Experimental Protocol

4.1 Materials & Equipment

  • Chemicals:

    • Crude this compound

    • Ethanol (Reagent Grade)

    • Acetonitrile (HPLC Grade)

    • 2-Methylpropanol-1 (Isobutanol)

    • Deionized Water

    • Activated Charcoal (optional, for colored impurities)

  • Equipment:

    • Erlenmeyer flasks

    • Beakers

    • Hot plate with magnetic stirring capability

    • Magnetic stir bars

    • Graduated cylinders

    • Büchner funnel and flask

    • Vacuum source (aspirator or pump)

    • Filter paper

    • Spatula

    • Glass funnel (for hot filtration)

    • Watch glass

    • Drying oven or vacuum desiccator

4.2 Solvent Selection The choice of solvent is critical for successful recrystallization. For amides, polar solvents such as ethanol, acetonitrile, or aqueous alcohol mixtures are often effective.[2][6] A preliminary small-scale solvent screening is highly recommended to identify the optimal solvent or solvent system. The ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at or below room temperature.

Table 2: Example of a Solvent Screening Template

Solvent System Approx. Volume to Dissolve 100 mg (Hot) Crystal Formation upon Cooling Remarks
Deionized Water > 10 mL (Poorly soluble) - Not a suitable single solvent.
Ethanol ~ 2 mL Abundant, well-formed crystals Good candidate.
Acetonitrile ~ 1.5 mL Rapid precipitation, small needles Good candidate, slow cooling needed.
Ethanol/Water (9:1) ~ 2.5 mL Well-formed, large crystals Excellent candidate.

| 2-Methylpropanol-1/Water (9:1) | ~ 3 mL | Slow crystallization, good recovery | Good candidate, based on nicotinamide protocol.[6] |

4.3 Step-by-Step Recrystallization Procedure

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a magnetic stir bar. Add a small volume of the chosen solvent (e.g., 10 mL of 9:1 Ethanol/Water). Place the flask on a hot plate and heat to a gentle boil while stirring.

  • Achieve Saturation: Continue adding the solvent dropwise until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution, which maximizes the yield upon cooling.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (e.g., a spatula tip) of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are visible, perform a hot filtration. Place a piece of fluted filter paper in a stemless glass funnel and place it on top of a clean receiving Erlenmeyer flask. Pre-heat the funnel and flask with hot solvent vapor to prevent premature crystallization. Pour the hot solution through the filter paper quickly.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-30 minutes to induce maximum crystallization.

  • Isolation of Crystals: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent. Isolate the crystals by vacuum filtration, pouring the cold slurry into the funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Transfer the purified crystals from the funnel to a pre-weighed watch glass. Dry the crystals to a constant weight, either in a well-ventilated fume hood, a drying oven at a temperature well below the compound's melting point, or in a vacuum desiccator.

Visualization of Experimental Workflow

The logical steps of the purification protocol are outlined in the diagram below.

Recrystallization_Workflow start Crude This compound dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filter 2. Hot Filtration (Optional) dissolve->hot_filter cool 3. Slow Cooling of Filtrate dissolve->cool If no insoluble impurities hot_filter->cool crystallize 4. Crystallization cool->crystallize vac_filter 5. Isolate Crystals (Vacuum Filtration) crystallize->vac_filter wash 6. Wash with Cold Solvent vac_filter->wash dry 7. Dry Crystals wash->dry end_product Pure Crystalline This compound dry->end_product

Caption: General workflow for the purification of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound is harmful if swallowed and causes serious eye irritation.[3] Handle with care.

  • Organic solvents are flammable. Avoid open flames and use a calibrated hot plate for heating.

Conclusion

This protocol outlines a systematic and effective method for the purification of this compound via recrystallization. The key to a successful purification is the careful selection of an appropriate solvent and adherence to a slow cooling process to ensure the formation of high-purity crystals. The final purity of the product should be confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or melting point analysis.

References

Application Note: Characterization of N-Ethylnicotinamide using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the characterization of N-Ethylnicotinamide, a derivative of nicotinamide (B372718) (Vitamin B3), using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is of interest to researchers in drug development and metabolic studies. This document provides comprehensive tables of expected chemical shifts and coupling constants, along with detailed experimental protocols for sample preparation and NMR data acquisition. These guidelines are intended to assist researchers and scientists in the unambiguous identification and structural elucidation of this compound.

Introduction

This compound (C₈H₁₀N₂O, Molar Mass: 150.18 g/mol ) is a synthetic derivative of nicotinamide.[1][2][3] Its structural similarity to endogenous metabolites makes it a valuable compound for studying metabolic pathways and as a potential scaffold in drug discovery. NMR spectroscopy is a powerful analytical technique for the structural characterization of organic molecules. This note provides the expected ¹H and ¹³C NMR spectral data for this compound to facilitate its identification and analysis.

¹H and ¹³C NMR Spectral Data

The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. The data is compiled from available spectral information and predicted values based on analogous structures, and are referenced to tetramethylsilane (B1202638) (TMS). The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Table 1: ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.9 - 9.1s-
H-4~8.1 - 8.3d~8.0
H-5~7.3 - 7.5dd~8.0, 5.0
H-6~8.6 - 8.8d~5.0
-NH-~6.0 - 7.0br s-
-CH₂-~3.4 - 3.6q~7.2
-CH₃~1.2 - 1.4t~7.2

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The broad singlet for the -NH- proton may exchange with D₂O.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon AtomChemical Shift (δ, ppm)
C=O~165 - 167
C-2~152 - 154
C-3~132 - 134
C-4~135 - 137
C-5~123 - 125
C-6~148 - 150
-CH₂-~35 - 37
-CH₃~14 - 16

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. CDCl₃ and DMSO-d₆ are common choices for this type of molecule.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration of 15-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.[4]

  • Sample Transfer:

    • Weigh the sample directly into a clean, dry vial.

    • Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles.

  • Internal Standard: An internal standard such as tetramethylsilane (TMS) can be added for accurate chemical shift referencing, although modern spectrometers can also reference the residual solvent peak.[5]

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64, depending on the sample concentration.

  • Spectral Width: 10-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

Data Processing and Analysis

  • Fourier Transform: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal (0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR_Spec NMR Spectrometer Transfer->NMR_Spec Acquire_1H Acquire ¹H Spectrum NMR_Spec->Acquire_1H Acquire_13C Acquire ¹³C Spectrum NMR_Spec->Acquire_13C Process_FID Process FID (FT, Phasing, Baseline) Acquire_1H->Process_FID Acquire_13C->Process_FID Reference Reference Spectrum Process_FID->Reference Analyze Integrate & Assign Peaks Reference->Analyze Report Generate Report with Data Tables & Spectra Analyze->Report

Caption: Workflow for this compound characterization by NMR.

References

Application Note: High-Resolution Mass Spectrometry (HRMS) Analysis of N-Ethylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of N-Ethylnicotinamide using High-Resolution Mass Spectrometry (HRMS). This compound, a metabolite of the respiratory stimulant nikethamide (B1678874) and a derivative of nicotinamide (B372718) (a form of vitamin B3), is of significant interest in pharmaceutical and metabolic research.[1][2] This document outlines the physicochemical properties of this compound, a proposed metabolic pathway, a detailed LC-HRMS analytical protocol, and an inferred fragmentation pattern based on the analysis of structurally related compounds. The presented methodologies are designed to enable researchers to achieve high sensitivity and selectivity in the quantification and identification of this compound in various biological matrices.

Introduction

This compound (C₈H₁₀N₂O, Molecular Weight: 150.18 g/mol ) is a pyridinecarboxamide derivative that plays a role in cellular metabolism as a precursor to coenzymes like NAD+ and NADP+.[1][3] Its structural similarity to endogenous compounds like N-Methylnicotinamide (MNA) makes it a valuable tool for studying metabolic pathways and drug transporter systems.[1] Furthermore, as a primary metabolite of nikethamide, its detection is crucial in toxicology and anti-doping screenings.[1] High-Resolution Mass Spectrometry, coupled with liquid chromatography (LC-HRMS), offers the necessary specificity and sensitivity for the accurate analysis of such small polar molecules in complex biological samples.[4]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Chemical FormulaC₈H₁₀N₂O[1][2][3][5]
Molecular Weight150.18 g/mol [1][2][3][5]
Exact Mass150.079313 Da[5]
IUPAC NameN-ethylpyridine-3-carboxamide[1]
CAS Number4314-66-3[1]
SolubilitySlightly soluble in Chloroform and Methanol[2]

Metabolic Pathway of this compound

This compound is anticipated to follow a metabolic pathway analogous to that of nicotinamide and its N-methylated derivatives. The proposed pathway involves its conversion to downstream metabolites, including participation in the NAD+ salvage pathway. A diagram illustrating this proposed metabolic cascade is provided below.

cluster_0 Proposed Metabolic Pathway of this compound NE This compound NAD_Salvage NAD+ Salvage Pathway NE->NAD_Salvage Incorporation Metabolites Further Metabolites (e.g., oxidized forms) NE->Metabolites Metabolism Cellular_Functions Cellular Functions (Redox Reactions, etc.) NAD_Salvage->Cellular_Functions

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is critical for the accurate analysis of polar metabolites from biological matrices. The following procedure is recommended for the extraction of this compound from plasma or cell culture media.

cluster_1 Sample Preparation Workflow start Start: Biological Sample (Plasma, Cell Lysate) step1 Add 3 volumes of ice-cold acetonitrile with internal standard start->step1 step2 Vortex to precipitate proteins step1->step2 step3 Centrifuge at >10,000 x g for 10 min at 4°C step2->step3 step4 Collect supernatant step3->step4 step5 Evaporate to dryness under nitrogen step4->step5 step6 Reconstitute in mobile phase A step5->step6 end Ready for LC-HRMS analysis step6->end

Caption: Experimental workflow for sample preparation.

LC-HRMS Method

For the chromatographic separation of the polar analyte this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable choice.[6][7]

ParameterRecommended Condition
LC System High-performance liquid chromatography system
Column HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% B, hold for 1 min, decrease to 40% B over 8 min, hold for 2 min, return to 95% B and equilibrate for 4 min.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2-5 µL
HRMS System Orbitrap or Q-TOF mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full scan MS and data-dependent MS/MS (dd-MS2)
Mass Range m/z 70-500
Resolution >70,000
Collision Energy Stepped normalized collision energy (e.g., 20, 30, 40 eV)

High-Resolution Mass Spectrometry Data

Predicted Fragmentation Pattern

Based on the fragmentation of structurally similar compounds such as N-methylnicotinamide and general principles of amide fragmentation in ESI-MS, a proposed fragmentation pattern for this compound is presented. The primary fragmentation is expected to be the cleavage of the amide bond.

cluster_2 Proposed HRMS Fragmentation of this compound Parent [M+H]+: this compound m/z 151.0866 Frag1 [Fragment 1]+: Nicotinoyl ion m/z 106.0393 Parent->Frag1 Amide Bond Cleavage Loss1 Loss of Ethylamine (C2H5NH2) Frag2 [Fragment 2]+: Pyridinium ion m/z 78.0338 Frag1->Frag2 Decarbonylation Loss2 Loss of CO

Caption: Proposed fragmentation pathway for this compound.

Quantitative Data Summary

The following table summarizes the expected high-resolution mass-to-charge ratios (m/z) for the parent ion and its major predicted fragments.

IonChemical FormulaCalculated m/zDescription
[M+H]⁺C₈H₁₁N₂O⁺151.0866Protonated this compound
Fragment 1C₆H₄NO⁺106.0393Nicotinoyl cation (loss of ethylamine)
Fragment 2C₅H₄N⁺78.0338Pyridinium cation (loss of CO from Fragment 1)

Conclusion

This application note provides a comprehensive guide for the HRMS-based analysis of this compound. The detailed experimental protocols for sample preparation and LC-HRMS analysis, combined with the predicted fragmentation data, offer a solid foundation for researchers to develop and validate robust analytical methods. The provided information will be valuable for applications in drug metabolism studies, pharmacokinetic research, and clinical and forensic toxicology.

References

Application Note: Quantification of N-Ethylnicotinamide in Plasma using RP-HPLC with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-Ethylnicotinamide (NEN) in plasma. This protocol is particularly relevant for studies where NEN is used as an internal standard for the determination of endogenous compounds like N1-methylnicotinamide (NMN). The methodology involves a protein precipitation step, followed by a chemical derivatization to yield a highly fluorescent product, enabling sensitive and specific detection by a fluorescence detector. This method demonstrates excellent linearity, precision, and accuracy, making it suitable for pharmacokinetic and metabolic studies.

Introduction

This compound is a synthetic derivative of nicotinamide (B372718) that is structurally similar to endogenous compounds such as N1-methylnicotinamide (NMN), a metabolite of niacin (Vitamin B3). Due to its similar chemical properties and chromatographic behavior, NEN is an ideal internal standard (IS) for the accurate quantification of NMN in biological matrices like plasma. Accurate measurement of these analytes is crucial in various research areas, including studies on renal transport mechanisms and plasma flow. This document provides a detailed protocol for the sample preparation, derivatization, and RP-HPLC analysis of NEN in plasma.

Experimental Protocols

Materials and Reagents
  • This compound (NEN)

  • Trichloroacetic acid (TCA), 20% (w/v)

  • Acetophenone (B1666503)

  • Sodium hydroxide (B78521) (NaOH)

  • Formic acid

  • Acetonitrile (HPLC grade)

  • Triethylamine

  • Sodium heptanesulfonate

  • Deionized water

  • Human plasma (or other relevant species)

Equipment
  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., Nucleosil 100-C18)

  • Centrifuge

  • Vortex mixer

  • Ice bath

  • Boiling water bath

  • pH meter

Sample Preparation and Derivatization
  • Protein Precipitation : To 1.0 mL of plasma sample, add 100 µL of 20% TCA.

  • Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Internal Standard Spiking : If NEN is not the analyte of interest but the internal standard, it should be added to the plasma sample before protein precipitation.

  • Derivatization :

    • In a clean tube, mix the supernatant with acetophenone and NaOH.

    • Incubate the reaction mixture in an ice bath (0°C). This condensation reaction is followed by dehydration with formic acid.

    • Subsequently, heat the samples in a boiling water bath to facilitate the formation of a fluorescent 1,6-naphthyridine (B1220473) derivative.[1]

RP-HPLC Conditions

A validated set of chromatographic conditions for the analysis is presented in the table below.

ParameterCondition
Column Nucleosil 100-C18
Mobile Phase Acetonitrile (22%), Triethylamine (0.5%), 0.01 M Sodium heptanesulfonate, adjusted to pH 3.2
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Fluorescence
Excitation Wavelength 366 nm[1][2]
Emission Wavelength 418 nm[1][2]
Run Time Approximately 15 minutes

Under these conditions, this compound (as a derivative) has a retention time of approximately 10 minutes.[1][2]

Method Validation and Performance

The performance of this method was validated based on its application for the quantification of N1-methylnicotinamide, with this compound as the internal standard. The following table summarizes the key validation parameters.

Validation ParameterResult
Linearity (r²) > 0.997[1][2]
Concentration Range (for NMN in plasma) Up to 109 ng/mL[1][2]
Intra-assay Precision (CV%) < 3.3%[1]
Inter-assay Precision (CV%) < 3.3%[1]
Accuracy (deviation from nominal value) < 2.7%[1]

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc RP-HPLC Analysis plasma Plasma Sample add_tca Add 20% TCA plasma->add_tca vortex Vortex add_tca->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_reagents Add Acetophenone & NaOH supernatant->add_reagents ice_bath1 Incubate (0°C) add_reagents->ice_bath1 add_formic Add Formic Acid ice_bath1->add_formic water_bath Heat (Boiling Water Bath) add_formic->water_bath derivatized_sample Fluorescent Derivative water_bath->derivatized_sample inject Inject into HPLC derivatized_sample->inject separation C18 Column Separation inject->separation detection Fluorescence Detection (Ex: 366 nm, Em: 418 nm) separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Workflow for this compound analysis in plasma.

Signaling Pathway Diagram

As this application note describes an analytical method, a signaling pathway diagram is not applicable. The workflow diagram above illustrates the logical sequence of the experimental protocol.

Conclusion

The described RP-HPLC method with fluorescence detection provides a reliable and sensitive approach for the quantification of this compound in plasma. The detailed protocol for sample preparation, derivatization, and chromatographic analysis, along with the method's validated performance, makes it a valuable tool for researchers in drug development and related scientific fields. The use of this compound as an internal standard ensures high accuracy and precision in the quantification of related endogenous compounds.

References

Application Notes and Protocols: N-Ethylnicotinamide as a Probe for Organic Cation Transporters (OCTs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylnicotinamide is a synthetic derivative of nicotinamide (B372718) and a close structural analog of the endogenous molecule N-Methylnicotinamide (MNA), also known as NMN.[1] MNA has been identified as a substrate for several members of the organic cation transporter (OCT) and multidrug and toxin extrusion (MATE) families of solute carriers.[1][2][3][4] These transporters play a crucial role in the absorption, distribution, metabolism, and excretion (ADME) of a wide range of endogenous compounds, drugs, and xenobiotics, making them critical targets in drug development and for understanding potential drug-drug interactions (DDIs).[2][5] Given its structural similarity to MNA, this compound presents itself as a valuable research tool and a potential probe substrate for investigating the function and inhibition of OCTs and MATEs.

This document provides detailed application notes and protocols for utilizing this compound as a probe for studying organic cation transporters.

Quantitative Data

Currently, there is limited publicly available data on the specific interaction kinetics (K_m, K_i, IC50) of this compound with individual organic cation transporters. However, the kinetic parameters for its close analog, N-Methylnicotinamide (MNA/NMN), have been determined for several key transporters and can serve as a valuable reference point for initial experimental design. Researchers are strongly encouraged to empirically determine the kinetic constants for this compound for their specific experimental system.

Table 1: Kinetic Parameters for N-Methylnicotinamide (MNA/NMN) Interaction with Organic Cation Transporters

TransporterSpeciesSubstrateKinetic ParameterValue (µM)Reference
OCT1HumanN-Methylnicotinamide-Substrate[6][7][8]
OCT2HumanN-MethylnicotinamideK_m318 ± 29[1]
MATE1HumanN-MethylnicotinamideK_m301 ± 18[1]
MATE2-KHumanN-MethylnicotinamideK_m422 ± 63[1]

Note: The data presented above is for N-Methylnicotinamide, not this compound. These values should be used as an estimation to guide initial concentration ranges in uptake and inhibition assays with this compound.

Experimental Protocols

The following are detailed protocols for conducting in vitro assays to characterize the interaction of this compound with organic cation transporters. These protocols are based on established methods for studying OCT and MATE transporters using other probe substrates.

Protocol 1: Cell-Based Substrate Uptake Assay

This protocol is designed to determine if this compound is a substrate of a specific OCT or MATE transporter expressed in a mammalian cell line (e.g., HEK293, CHO, MDCK).

Materials:

  • HEK293 cells (or other suitable host cells) stably transfected with the human OCT or MATE transporter of interest (e.g., hOCT1, hOCT2, hMATE1).

  • Wild-type (mock-transfected) HEK293 cells as a negative control.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • Poly-D-lysine coated 24-well or 96-well cell culture plates.

  • This compound.

  • Radiolabeled this compound ([³H]- or [¹⁴C]-N-Ethylnicotinamide) or a sensitive analytical method for unlabeled compound (e.g., LC-MS/MS).

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-Henseleit (KRH) buffer, pH 7.4).

  • Stop solution (ice-cold uptake buffer).

  • Lysis buffer (e.g., 0.1 M NaOH or a buffer compatible with LC-MS/MS analysis).

  • Scintillation cocktail (if using radiolabeled compound).

  • Scintillation counter or LC-MS/MS instrument.

  • Known inhibitor of the transporter being studied (e.g., quinidine (B1679956) for OCTs, pyrimethamine (B1678524) for MATEs) as a positive control for inhibition.

Procedure:

  • Cell Seeding:

    • Seed the transporter-expressing cells and mock-transfected cells into poly-D-lysine coated plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.

  • Uptake Experiment:

    • On the day of the assay, aspirate the cell culture medium and wash the cells once with pre-warmed uptake buffer.

    • Pre-incubate the cells with uptake buffer for 10-15 minutes at 37°C.

    • Prepare the uptake solution containing this compound (radiolabeled or unlabeled) at the desired concentration in uptake buffer. A concentration range bracketing the estimated K_m (based on MNA data) is recommended for initial experiments.

    • To initiate the uptake, aspirate the pre-incubation buffer and add the uptake solution to each well.

    • Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C. It is crucial to determine the linear range of uptake in preliminary time-course experiments.

    • To terminate the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold stop solution.

  • Cell Lysis and Quantification:

    • After the final wash, aspirate all remaining buffer and add lysis buffer to each well.

    • Incubate for at least 30 minutes at room temperature with gentle shaking to ensure complete cell lysis.

    • For radiolabeled compound: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • For unlabeled compound: Transfer the lysate for analysis by a validated LC-MS/MS method to determine the intracellular concentration of this compound.

    • In parallel, determine the protein concentration in a separate set of wells using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis:

    • Calculate the rate of uptake by dividing the intracellular amount of this compound by the incubation time and the protein concentration (e.g., in pmol/min/mg protein).

    • Compare the uptake in transporter-expressing cells to that in mock-transfected cells. A significantly higher uptake (typically >2-fold) in the transfected cells indicates that this compound is a substrate of the transporter.

    • Include a positive control inhibitor to confirm transporter-specific uptake.

Protocol 2: Inhibition Assay (IC50 Determination)

This protocol is used to determine the inhibitory potency (IC50) of this compound against a specific OCT or MATE transporter using a known probe substrate.

Materials:

  • Same as Protocol 1, with the addition of a known radiolabeled or fluorescent probe substrate for the transporter of interest (e.g., [¹⁴C]-Metformin or [³H]-MPP+ for OCTs and MATEs).

  • This compound to be tested as an inhibitor.

Procedure:

  • Cell Seeding: Follow the same procedure as in Protocol 1.

  • Inhibition Experiment:

    • On the day of the assay, wash the cells with pre-warmed uptake buffer.

    • Prepare a series of solutions in uptake buffer containing a fixed concentration of the probe substrate (ideally at or below its K_m value) and varying concentrations of this compound. A wide concentration range is recommended for the initial experiment (e.g., 0.01 µM to 1000 µM).

    • Aspirate the wash buffer and add the inhibitor/substrate solutions to the cells.

    • Incubate for the predetermined linear uptake time of the probe substrate at 37°C.

    • Terminate the uptake and wash the cells as described in Protocol 1.

  • Cell Lysis and Quantification: Follow the same procedure as in Protocol 1 to quantify the amount of the probe substrate taken up by the cells.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control (uptake of the probe substrate in the absence of the inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Renal Tubular Epithelial Cell cluster_1 Compounds OCT2 OCT2 Intracellular Intracellular Space OCT2->Intracellular MATE1 MATE1 Urine Urine MATE1->Urine Apical Membrane Blood Bloodstream Blood->OCT2 Basolateral Membrane Intracellular->MATE1 NE This compound (Probe Substrate) NE->OCT2 NE->MATE1 MNA N-Methylnicotinamide (Endogenous Substrate) MNA->OCT2 MNA->MATE1

Caption: Renal transport of this compound and N-Methylnicotinamide.

cluster_workflow OCT/MATE Substrate Uptake Assay Workflow start Seed transporter-expressing and mock cells wash1 Wash cells with uptake buffer start->wash1 preincubate Pre-incubate cells wash1->preincubate add_substrate Add this compound (radiolabeled or unlabeled) preincubate->add_substrate incubate Incubate at 37°C (linear uptake phase) add_substrate->incubate stop Terminate uptake with ice-cold stop solution incubate->stop wash2 Wash cells stop->wash2 lyse Lyse cells wash2->lyse quantify Quantify intracellular This compound (Scintillation or LC-MS/MS) lyse->quantify analyze Analyze data and normalize to protein quantify->analyze

Caption: General workflow for an in vitro OCT/MATE substrate uptake assay.

title Logical Relationship for Determining Transporter Interaction is_substrate Is this compound a substrate? substrate_yes Yes is_substrate->substrate_yes Uptake in transfected cells >> mock cells substrate_no No is_substrate->substrate_no Uptake in transfected cells ≈ mock cells is_inhibitor Does this compound inhibit transporter-mediated uptake of a known substrate? inhibitor_yes Yes is_inhibitor->inhibitor_yes Dose-dependent decrease in probe substrate uptake inhibitor_no No is_inhibitor->inhibitor_no No significant decrease in probe substrate uptake uptake_assay Perform cell-based uptake assay (Protocol 1) uptake_assay->is_substrate inhibition_assay Perform inhibition assay (Protocol 2) inhibition_assay->is_inhibitor

Caption: Decision tree for characterizing this compound interaction with OCTs.

References

Investigating Multidrug and Toxin Extrusion Proteins (MATEs) with N-Ethylnicotinamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug and Toxin Extrusion (MATE) proteins are a critical family of transporters involved in the efflux of a wide range of cationic drugs and toxins from cells. These transporters, including MATE1 and MATE2-K, play a significant role in the disposition and renal clearance of many therapeutic agents. Understanding the interactions of novel chemical entities with MATE transporters is crucial in drug development to predict potential drug-drug interactions (DDIs) and altered pharmacokinetic profiles.

N-Ethylnicotinamide, a synthetic analog of the endogenous MATE substrate N-Methylnicotinamide (NMN), serves as a valuable research tool for investigating the binding and transport mechanics of MATE transporters.[1] Its structural similarity to NMN allows it to be used as a competitive inhibitor to probe the active site of MATEs and to characterize the inhibitory potential of new drug candidates. This document provides detailed application notes and protocols for utilizing this compound in the investigation of MATE transporters.

Principle of MATE Inhibition Assays

MATE transporters function as proton/drug antiporters, utilizing a proton gradient to drive the efflux of cationic substrates. Inhibition of MATE-mediated transport can be assessed by measuring the uptake of a fluorescent or radiolabeled probe substrate in cells overexpressing a specific MATE transporter (e.g., MATE1 or MATE2-K). In the presence of an inhibitor, the rate of probe substrate uptake will be reduced. By testing a range of inhibitor concentrations, the half-maximal inhibitory concentration (IC50) can be determined, providing a quantitative measure of the compound's inhibitory potency. This compound can be used as a competitive inhibitor in such assays to characterize the transporter's active site and to serve as a reference compound.

Data Presentation: Inhibitory Potency of Known MATE Inhibitors

TransporterCompoundParameterValueReference
MATE1N-Methylnicotinamide (NMN)Km301 ± 18 µmol/L[2]
MATE2-KN-Methylnicotinamide (NMN)Km422 ± 63 µmol/L[2]
MATE1PyrimethamineKi83 ± 15 nmol/L[2]
MATE2-KPyrimethamineKi56 ± 11 nmol/L[2]
MATE1CimetidineIC501.3 µmol/L
MATE2-KCimetidineIC500.4 µmol/L
MATE1TrimethoprimKi6.3 µM
MATE2-KTrimethoprimIC500.61 µM

Experimental Protocols

Protocol 1: In Vitro MATE1 Inhibition Assay Using a Fluorescent Probe Substrate

This protocol describes a cell-based assay to determine the inhibitory potential of a test compound, such as this compound, on MATE1-mediated transport using a fluorescent probe substrate like 4-(4-(dimethylamino)styryl)-N-methylpyridinium (ASP+).

Materials and Reagents:

  • HEK293 cells stably overexpressing human MATE1 (or a similar cell line)

  • HEK293 wild-type cells (for assessing non-specific uptake)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • ASP+ (fluorescent probe substrate)

  • This compound (test inhibitor)

  • Known MATE1 inhibitor (e.g., Pyrimethamine or Cimetidine) as a positive control

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader

Experimental Workflow:

G cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis seed Seed MATE1-expressing and wild-type cells in 96-well plates culture Culture cells to form a confluent monolayer (e.g., 24-48 hours) seed->culture wash1 Wash cells with pre-warmed Assay Buffer preincubate Pre-incubate cells with Assay Buffer containing various concentrations of This compound or controls wash1->preincubate add_substrate Add Assay Buffer containing ASP+ and inhibitors preincubate->add_substrate incubate Incubate for a defined period (e.g., 5-10 minutes) at 37°C add_substrate->incubate wash2 Wash cells with ice-cold Assay Buffer to stop uptake incubate->wash2 lyse Lyse cells wash2->lyse measure Measure fluorescence intensity lyse->measure calculate Calculate percent inhibition measure->calculate plot Plot percent inhibition vs. inhibitor concentration and determine IC50 calculate->plot

Caption: Workflow for MATE1 Inhibition Assay.

Procedure:

  • Cell Seeding: Seed MATE1-overexpressing cells and wild-type cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer the next day.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

  • Preparation of Solutions: Prepare stock solutions of this compound and the positive control inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitors and the ASP+ substrate in the Assay Buffer. The final solvent concentration should be kept low (e.g., <0.5%) to avoid affecting cell viability.

  • Assay Initiation: a. Gently wash the cell monolayers twice with pre-warmed Assay Buffer. b. Pre-incubate the cells for 10-15 minutes at 37°C with Assay Buffer containing the desired concentrations of this compound, positive control, or vehicle control. c. Initiate the uptake by adding the Assay Buffer containing ASP+ (at a concentration below its Km) and the respective inhibitors.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes) that falls within the linear range of substrate uptake.

  • Termination of Uptake: Stop the transport by rapidly aspirating the substrate solution and washing the cells three times with ice-cold Assay Buffer.

  • Cell Lysis and Fluorescence Measurement: a. Lyse the cells by adding a suitable lysis buffer. b. Measure the fluorescence intensity of the lysate using a fluorescence plate reader with appropriate excitation and emission wavelengths for ASP+.

  • Data Analysis: a. Subtract the fluorescence signal from the wild-type cells (non-specific uptake) from the signal of the MATE1-expressing cells. b. Calculate the percent inhibition for each concentration of this compound compared to the vehicle control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Competitive Inhibition Study Using Radiolabeled Substrate

This protocol outlines a method to investigate the competitive nature of this compound inhibition using a radiolabeled MATE substrate, such as [14C]-Metformin.

Materials and Reagents:

  • MATE1 or MATE2-K overexpressing cells and wild-type cells

  • [14C]-Metformin (radiolabeled substrate)

  • Unlabeled Metformin

  • This compound

  • Scintillation cocktail

  • Scintillation counter

Experimental Workflow:

G cluster_prep Cell Preparation cluster_assay Competitive Inhibition Assay cluster_analysis Data Analysis seed Seed MATE-expressing and wild-type cells culture Culture to confluence seed->culture wash1 Wash cells add_solutions Add Assay Buffer containing a fixed concentration of this compound and varying concentrations of [14C]-Metformin wash1->add_solutions incubate Incubate for a defined time add_solutions->incubate wash2 Wash with ice-cold buffer incubate->wash2 lyse Lyse cells wash2->lyse measure Measure radioactivity using scintillation counting lyse->measure calculate Determine transport kinetics (Km and Vmax) in the presence and absence of this compound measure->calculate plot Generate Lineweaver-Burk plot calculate->plot

Caption: Workflow for Competitive Inhibition Study.

Procedure:

  • Follow the cell seeding and culture steps as described in Protocol 1.

  • Assay Setup: Prepare solutions containing a fixed concentration of this compound (e.g., near its estimated IC50) and varying concentrations of [14C]-Metformin. Also, prepare a set of solutions with varying concentrations of [14C]-Metformin without this compound (control).

  • Uptake Assay: a. Wash the cells with pre-warmed Assay Buffer. b. Add the prepared solutions to the respective wells. c. Incubate for a time within the linear uptake range. d. Terminate the uptake by washing with ice-cold Assay Buffer.

  • Quantification: a. Lyse the cells and add a scintillation cocktail. b. Measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Determine the initial uptake rates at each substrate concentration in the presence and absence of this compound. b. Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). c. A competitive inhibitor will increase the apparent Km of the substrate without changing the Vmax, resulting in lines with different x-intercepts that converge at the same y-intercept.

Signaling Pathway and Logical Relationships

MATE Transporter Efflux Pathway

G cluster_cell Renal Proximal Tubule Cell cluster_apical Apical Membrane cluster_basolateral Basolateral Membrane MATE MATE Transporter H_in H+ MATE->H_in Antiport Drug_urine Cationic Drug (in urine) MATE->Drug_urine Efflux OCT OCT2 Drug_cell Cationic Drug (intracellular) OCT->Drug_cell Drug_blood Cationic Drug (in blood) Drug_blood->OCT Uptake Drug_cell->MATE H_out H+ H_out->MATE

Caption: Cationic Drug Efflux via OCT2 and MATE.

Logical Relationship of this compound as a Competitive Inhibitor

G MATE MATE Transporter (Active Site) No_Transport No Substrate Transport MATE->No_Transport Binding site occupied by NEM Substrate Probe Substrate (e.g., ASP+, Metformin) Binding Binding and Transport Substrate->Binding NEM This compound Inhibition Competitive Inhibition NEM->Inhibition Binding->MATE Inhibition->MATE Inhibition->No_Transport

Caption: Competitive Inhibition of MATE by this compound.

Conclusion

This compound is a valuable tool for probing the function and inhibition of MATE transporters. The protocols provided herein offer a framework for characterizing the inhibitory effects of test compounds on MATE1 and MATE2-K. Due to the limited availability of specific inhibitory constants for this compound, it is recommended that researchers empirically determine its IC50 in their experimental system to use it effectively as a competitive inhibitor and reference compound. These investigations are essential for a comprehensive understanding of drug interactions with MATE transporters, ultimately contributing to the development of safer and more effective therapeutics.

References

Application Notes and Protocols for Cell-Based Assays Using N-Ethylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylnicotinamide is a derivative of nicotinamide (B372718) (Vitamin B3) and a synthetic analog of the endogenous metabolite N-Methylnicotinamide (MNA).[1] Its structural similarity to nicotinamide, a key precursor for the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), positions this compound as a compound of interest for investigating cellular metabolism and signaling pathways.[1] Dysregulation of NAD+ metabolism is implicated in a variety of diseases, including cancer and metabolic disorders, making enzymes involved in its synthesis and consumption attractive therapeutic targets.

This document provides detailed protocols for cell-based assays to characterize the activity of this compound. The primary focus is on its potential role as an inhibitor of Nicotinamide N-Methyltransferase (NNMT) and its impact on downstream cellular processes such as cell viability, NAD+ levels, and inflammatory signaling pathways.

Putative Mechanism of Action

This compound is hypothesized to exert its biological effects through several mechanisms, primarily related to its interaction with NAD+ metabolism:

  • Inhibition of Nicotinamide N-Methyltransferase (NNMT): As an analog of nicotinamide, this compound may act as a competitive or allosteric inhibitor of NNMT. NNMT is a key enzyme that methylates nicotinamide, and its overexpression is associated with various cancers and metabolic diseases. Inhibition of NNMT can lead to alterations in cellular NAD+ levels and affect downstream signaling.

  • Modulation of NAD+ Levels: By potentially inhibiting NNMT, this compound may lead to an increase in the cellular pool of nicotinamide available for the NAD+ salvage pathway, which could, in turn, elevate intracellular NAD+ concentrations.[1]

  • Impact on NAD+-Dependent Enzymes: Changes in NAD+ availability can influence the activity of NAD+-dependent enzymes such as sirtuins (e.g., SIRT1) and Poly (ADP-ribose) polymerases (PARPs), which are critical regulators of gene expression, DNA repair, and cell survival.[2]

  • Influence on Inflammatory Signaling: Nicotinamide and its derivatives have been shown to modulate inflammatory pathways, including the MAPK and NF-κB signaling cascades.[3]

Data Presentation

Table 1: Cytotoxicity of Nicotinamide Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Nicotinamide Derivative 10HCT-116Colorectal Carcinoma15.40[4]
Nicotinamide Derivative 10HepG-2Hepatocellular Carcinoma9.80[4]
Nicotinamide Derivative 7HCT-116Colorectal Carcinoma15.70[4]
Nicotinamide Derivative 7HepG-2Hepatocellular Carcinoma15.50[4]
Nicotinamide Derivative 6HCT-116Colorectal Carcinoma22.09[4]
Nicotinamide Derivative 11HCT-116Colorectal Carcinoma20.17[4]

Table 2: Activity of NNMT Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeAssayConcentration UsedEffectReference
5-AMQU-2 OS, Saos-2OsteosarcomaCell Viability (MTT)10 µM, 100 µMSignificant reduction in cell viability[5]
EL-1U-2 OS, Saos-2OsteosarcomaCell Viability (MTT)10 µM, 100 µMSignificant reduction in cell viability[5]
FEI199VariousHematological MalignanciesCell Death< 0.3 nM (IC50)Potent induction of cell death[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Putative Action

cluster_0 Cellular Environment This compound This compound NNMT NNMT This compound->NNMT Inhibition MAPK_NFkB MAPK/NF-κB Pathway This compound->MAPK_NFkB Modulation Nicotinamide Nicotinamide NAD+ NAD+ Nicotinamide->NAD+ Salvage Pathway Nicotinamide->NNMT Methylation Sirtuins_PARPs Sirtuins, PARPs NAD+->Sirtuins_PARPs Cofactor 1-MNA 1-MNA NNMT->1-MNA Product Cell_Viability_Apoptosis Cell Viability & Apoptosis Sirtuins_PARPs->Cell_Viability_Apoptosis Regulation MAPK_NFkB->Cell_Viability_Apoptosis Regulation

Caption: Putative signaling pathway of this compound action.

General Experimental Workflow for Characterizing this compound

cluster_1 Experimental Workflow Start Start Dose_Response Dose-Response & IC50 (Cell Viability Assay) Start->Dose_Response NNMT_Inhibition NNMT Inhibition Assay (In vitro or Cell-based) Dose_Response->NNMT_Inhibition NAD_Measurement Cellular NAD+ Level Measurement NNMT_Inhibition->NAD_Measurement Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot for MAPK/NF-κB) NAD_Measurement->Signaling_Pathway_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Signaling_Pathway_Analysis->Apoptosis_Assay End End Apoptosis_Assay->End

Caption: General workflow for characterizing this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

  • Cancer cell lines of interest (e.g., HCT-116, HepG-2, U-2 OS, Saos-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (stock solution in DMSO or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 1 µM to 1 mM.[5] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest drug concentration).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value.

Protocol 2: In Vitro NNMT Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to screen for and characterize the inhibitory potential of this compound on NNMT activity in a cell-free system.

Materials:

  • Recombinant human NNMT enzyme

  • S-Adenosylmethionine (SAM)

  • Nicotinamide

  • SAH Hydrolase

  • Thiol-detecting probe

  • This compound

  • Assay Buffer

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of NNMT enzyme, SAM, nicotinamide, SAH hydrolase, and the thiol-detecting probe in the assay buffer according to the manufacturer's instructions. Prepare serial dilutions of this compound.

  • Reaction Setup: In a 96-well plate, add the diluted this compound, SAM, and nicotinamide. Include wells for a positive control (no inhibitor) and a negative control (no NNMT enzyme).

  • Enzyme Addition: Initiate the reaction by adding a mixture of NNMT and SAH hydrolase to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Detection: Add the thiol-detecting probe to each well and incubate at room temperature for 5-10 minutes.

  • Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the positive control and determine the IC50 value.

Protocol 3: Cellular NAD+ Level Measurement

This protocol describes how to treat cells with this compound and measure the resulting changes in intracellular NAD+ levels.

Materials:

  • Selected cell line

  • 6-well plates

  • This compound

  • PBS (phosphate-buffered saline), ice-cold

  • NAD+/NADH quantification kit (commercially available)

  • BCA Protein Assay Kit

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours). Include a vehicle control.

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS. Lyse the cells using the extraction buffer provided in the NAD+/NADH quantification kit.

  • NAD+/NADH Quantification: Follow the manufacturer's protocol to measure the intracellular NAD+ and NADH concentrations. This typically involves an enzymatic cycling reaction that generates a colored or fluorescent product.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay.

  • Data Analysis: Normalize the NAD+ levels to the total protein concentration in each sample. Analyze the data to determine the effect of this compound on cellular NAD+ homeostasis. A 1.3 to 1.5-fold increase in NAD+ levels has been observed with other nicotinamide derivatives.[7]

Protocol 4: Western Blot Analysis for MAPK and NF-κB Pathway Activation

This protocol can be used to assess the effect of this compound on the activation of key proteins in the MAPK and NF-κB signaling pathways.

Materials:

  • Selected cell line

  • 6-well plates

  • This compound

  • LPS (Lipopolysaccharide) for pathway stimulation (optional)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and transfer system

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Detection Reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for a specified time. For studying inhibitory effects on inflammation, cells can be pre-treated with this compound before stimulation with LPS (e.g., 1 µg/mL).

  • Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature the protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Signal Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin) and to the total protein of the respective pathway.

Conclusion

These application notes and protocols provide a comprehensive framework for the initial characterization of this compound in cell-based assays. Given the limited availability of direct quantitative data for this specific compound, it is crucial to perform initial dose-response experiments to determine the optimal concentration range for each cell line and assay. The provided protocols for assessing cell viability, NNMT inhibition, cellular NAD+ levels, and key signaling pathways will enable researchers to elucidate the mechanism of action of this compound and evaluate its potential as a modulator of cellular metabolism and signaling.

References

Application Notes and Protocols: Enzyme Inhibition Kinetics with N-Ethylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylnicotinamide, a synthetic derivative of nicotinamide (B372718) (Vitamin B3), serves as a valuable research tool for studying the kinetics of enzyme inhibition, particularly targeting nicotinamide N-methyltransferase (NNMT).[1] NNMT is a key enzyme in cellular metabolism and has been implicated in the pathophysiology of various diseases, including metabolic disorders and cancer.[1][2] These application notes provide a comprehensive overview of the use of this compound as an NNMT inhibitor, including detailed experimental protocols and data presentation guidelines.

Mechanism of Action and Target Enzyme

This compound is a structural analog of N-methylnicotinamide, the product of the NNMT-catalyzed reaction.[1] It is utilized in research to investigate the structure-activity relationships of molecules derived from nicotinamide and to study the inhibition of enzymes such as NNMT.[1] NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (B1211872).[3][4] By inhibiting NNMT, this compound can modulate various downstream signaling pathways.

Quantitative Data Summary

Table 1: Representative Inhibition Data for Known NNMT Inhibitors (for context)

InhibitorTarget EnzymeIC50 (µM)Ki (µM)Type of Inhibition
1-MethylnicotinamideHuman Liver NNMT60[5]Not ReportedNot Reported
MS2734NNMT14 ± 1.5[6]Not ReportedNot Reported
SinefunginGeneral Methyltransferase Inhibitor3.9 ± 0.3[2]Not ReportedNot Reported
SAHGeneral Methyltransferase Inhibitor26.3 ± 4.4[2]Not ReportedNot Reported

Experimental Protocols

The following are detailed protocols for determining the enzyme inhibition kinetics of this compound against NNMT. Two common methods are provided: a fluorometric assay and an LC-MS/MS-based assay.

Protocol 1: Fluorometric Enzyme Inhibition Assay for NNMT

This protocol is adapted from commercially available NNMT inhibitor screening kits and measures the production of a fluorescent signal coupled to the formation of S-adenosyl-L-homocysteine (SAH), a product of the NNMT reaction.[7][8]

Materials:

  • Recombinant human NNMT enzyme

  • This compound (test inhibitor)

  • Nicotinamide (substrate)

  • S-adenosyl-L-methionine (SAM) (co-substrate)

  • SAH hydrolase

  • Thiol-detecting fluorescent probe

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound stock solution in Assay Buffer to create a range of desired concentrations.

    • Prepare working solutions of NNMT enzyme, nicotinamide, SAM, SAH hydrolase, and the thiol-detecting probe in Assay Buffer as recommended by the manufacturer or from established literature.[9]

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test inhibitor (this compound) at various concentrations (or vehicle control for no inhibition).

      • Recombinant NNMT enzyme.

      • SAH hydrolase.

    • Include appropriate controls:

      • Positive Control: No inhibitor.

      • Negative Control: No NNMT enzyme.

      • Blank: No enzyme and no inhibitor.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding a mixture of SAM and nicotinamide to each well.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction, which should be determined in preliminary experiments.

  • Detection:

    • Stop the reaction (if necessary, as per kit instructions, e.g., by adding pre-chilled isopropyl alcohol).[10]

    • Add the thiol-detecting fluorescent probe to each well. This probe reacts with the homocysteine generated from the enzymatic conversion of SAH by SAH hydrolase.[8]

    • Incubate at room temperature for a short period (e.g., 5-10 minutes) to allow for the development of the fluorescent signal.

  • Measurement:

    • Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).[7]

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all readings.

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_negative_control) / (Fluorescence_positive_control - Fluorescence_negative_control))

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: LC-MS/MS-Based Enzyme Inhibition Assay for NNMT

This method directly measures the formation of the product, 1-methylnicotinamide (1-MNA), and is a highly sensitive and specific technique.

Materials:

  • Recombinant human NNMT enzyme

  • This compound (test inhibitor)

  • Nicotinamide (substrate)

  • S-adenosyl-L-methionine (SAM) (co-substrate)

  • Assay Buffer (e.g., 5 mM Tris, pH 8.6, 1 mM DTT)[9]

  • Acetonitrile (B52724) with 0.1% formic acid (for quenching and sample preparation)

  • LC-MS/MS system

Procedure:

  • Reagent Preparation:

    • Prepare stock and working solutions of this compound, NNMT enzyme, nicotinamide, and SAM in Assay Buffer as described in Protocol 1.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the Assay Buffer, this compound at various concentrations (or vehicle control), and NNMT enzyme.

    • Pre-incubate the mixture for 5-10 minutes at 37°C.

    • Initiate the reaction by adding SAM.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., a stable isotope-labeled 1-MNA).

    • Vortex the samples and centrifuge at high speed to pellet the precipitated protein.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop an LC-MS/MS method for the quantification of 1-MNA. This will involve optimizing the chromatographic separation (e.g., using a HILIC column) and the mass spectrometric detection (e.g., using multiple reaction monitoring - MRM).

    • Inject the prepared samples and quantify the amount of 1-MNA produced in each reaction.

  • Data Analysis:

    • Calculate the rate of 1-MNA formation for each inhibitor concentration.

    • Determine the percent inhibition as compared to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), perform the assay with varying concentrations of both the substrate (nicotinamide) and the inhibitor (this compound). Analyze the data using Michaelis-Menten kinetics and appropriate graphical methods (e.g., Lineweaver-Burk or Dixon plots).

Visualization of Pathways and Workflows

Signaling Pathways Involving NNMT

NNMT is implicated in several signaling pathways, primarily by modulating the cellular levels of NAD+ and the universal methyl donor, SAM. Its inhibition by this compound can therefore have far-reaching effects on cellular processes.

NNMT_Signaling_Pathways NEthylnicotinamide This compound NNMT NNMT NEthylnicotinamide->NNMT Inhibits SAH SAH NNMT->SAH MNA 1-Methylnicotinamide NNMT->MNA NAD_Salvage NAD+ Salvage Pathway NNMT->NAD_Salvage Regulates Methylation Cellular Methylation (DNA, Histones) NNMT->Methylation Regulates STAT3 STAT3 Signaling NNMT->STAT3 Activates TGFB TGF-β1/Smad Signaling NNMT->TGFB Activates PI3K PI3K/Akt Signaling NNMT->PI3K Activates SAM SAM SAM->NNMT Nicotinamide Nicotinamide Nicotinamide->NNMT

Caption: NNMT signaling pathways and the inhibitory effect of this compound.

Experimental Workflow for Determining Enzyme Inhibition Kinetics

The following diagram illustrates a generalized workflow for assessing the inhibitory potential of this compound on NNMT.

Experimental_Workflow Start Start: Prepare Reagents Assay_Setup Set up Assay Reactions (Enzyme, Substrates, Inhibitor) Start->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Detection_Method Choose Detection Method Incubation->Detection_Method Fluorometric Fluorometric Detection Detection_Method->Fluorometric Fluorometric LCMS LC-MS/MS Detection Detection_Method->LCMS LC-MS/MS Data_Acquisition Data Acquisition Fluorometric->Data_Acquisition LCMS->Data_Acquisition Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Data_Acquisition->Data_Analysis Kinetic_Analysis Further Kinetic Analysis (Determine Ki and Mechanism) Data_Analysis->Kinetic_Analysis End End: Report Results Kinetic_Analysis->End

References

Application Notes and Protocols for Studying N-Ethylnicotinamide in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylnicotinamide (NEK) is a synthetic pyridinecarboxamide and an analog of the endogenous metabolite N-Methylnicotinamide (MNA). As a precursor to the essential coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), NEK is a compound of significant interest for researchers studying metabolic pathways, particularly those involved in energy metabolism, cellular signaling, and drug disposition.[1] These application notes provide a comprehensive experimental workflow for investigating the metabolic fate of NEK and its influence on key cellular signaling pathways. The protocols outlined below are designed to be adaptable for both in vitro and in vivo studies.

I. Quantitative Data Summary

The following tables are structured to summarize the key quantitative data that should be obtained from the experimental protocols described herein. These tables will serve as a template for organizing and presenting experimental findings for clear comparison and interpretation.

Table 1: Michaelis-Menten Kinetic Parameters of Nicotinamide N-Methyltransferase (NNMT) for this compound

SubstrateKm (µM)Vmax (nmol/mg/min)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compoundTBDTBDTBDTBD
Nicotinamide (Control)RefRefRefRef

TBD: To be determined experimentally. Ref: Reference values from literature for comparison.

Table 2: Quantification of this compound and its Metabolites in Biological Samples (e.g., Plasma, Liver Homogenate)

AnalyteConcentration (ng/mL or ng/g tissue) - Timepoint 1Concentration (ng/mL or ng/g tissue) - Timepoint 2Concentration (ng/mL or ng/g tissue) - Timepoint 3
This compound (NEK)TBDTBDTBD
N¹-Ethyl-N¹-methylnicotinamideTBDTBDTBD
Other potential metabolitesTBDTBDTBD

TBD: To be determined experimentally.

Table 3: Effect of this compound on NAD+ Metabolome

MetaboliteControl Group (pmol/mg protein)NEK-Treated Group (pmol/mg protein)Fold Changep-value
NAD+TBDTBDTBDTBD
NADHTBDTBDTBDTBD
NAD+/NADH RatioTBDTBDTBDTBD
NADP+TBDTBDTBDTBD
NADPHTBDTBDTBDTBD

TBD: To be determined experimentally.

Table 4: Analysis of Signaling Pathway Modulation by this compound

ProteinPhosphorylation Status (Fold Change vs. Control)Total Protein Level (Fold Change vs. Control)
mTOR (Ser2448)TBDTBD
p70S6K (Thr389)TBDTBD
4E-BP1 (Thr37/46)TBDTBD
ULK1 (Ser757)TBDTBD
LC3-II/LC3-I RatioTBD-

TBD: To be determined experimentally.

II. Experimental Protocols

Protocol 1: Determination of NNMT Enzyme Kinetics with this compound

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) of Nicotinamide N-methyltransferase (NNMT) for this compound.

Materials:

  • Recombinant human NNMT enzyme

  • This compound (NEK)

  • S-adenosyl-L-methionine (SAM)

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: Prepare a series of reaction mixtures in microcentrifuge tubes, each containing the reaction buffer, a fixed concentration of SAM (saturating concentration), and varying concentrations of NEK (e.g., 0.1 µM to 100 mM).[2]

  • Enzyme Addition: Initiate the reaction by adding a fixed amount of recombinant NNMT to each tube.

  • Incubation: Incubate the reactions at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated this compound).

  • Sample Preparation: Centrifuge the quenched reactions to precipitate the enzyme. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the formation of the methylated product (N¹-Ethyl-N¹-methylnicotinamide) using a validated LC-MS/MS method.

  • Data Analysis: Plot the initial reaction velocities against the NEK concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: In Vitro Metabolism of this compound in Liver S9 Fractions

Objective: To identify the metabolites of this compound formed by hepatic enzymes.

Materials:

  • Human liver S9 fractions

  • This compound (NEK)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • UDPGA (for Phase II metabolism)

  • PAPS (for Phase II metabolism)

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Acetonitrile for quenching

  • LC-high resolution mass spectrometry (HRMS) system

Procedure:

  • Incubation Mixture: Prepare an incubation mixture containing liver S9 fractions, the NADPH regenerating system, and NEK in the reaction buffer. For investigating Phase II metabolism, include UDPGA and PAPS.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing: Centrifuge the mixture to pellet the protein. Collect the supernatant.

  • Metabolite Identification: Analyze the supernatant using LC-HRMS to identify potential metabolites of NEK by comparing with a control incubation without NEK.

Protocol 3: Quantification of this compound and its Metabolites in Plasma

Objective: To quantify the levels of this compound and its primary metabolite(s) in plasma samples from in vivo studies.

Materials:

  • Plasma samples from animals or humans dosed with NEK

  • Acetonitrile

  • Internal Standard (e.g., stable isotope-labeled NEK)

  • LC-MS/MS system

Procedure:

  • Sample Thawing: Thaw plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification. Develop a multiple reaction monitoring (MRM) method for NEK and its expected metabolites.

Protocol 4: Western Blot Analysis of mTOR and Autophagy Pathway Proteins

Objective: To investigate the effect of this compound on the activation of mTOR and autophagy signaling pathways.

Materials:

  • Cell lysates from cells treated with NEK

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against: p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K, p-4E-BP1 (Thr37/46), 4E-BP1, LC3B, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control. Calculate the ratio of phosphorylated to total protein and the LC3-II/LC3-I ratio.

III. Visualizations

The following diagrams illustrate the proposed experimental workflow and the hypothetical signaling pathways influenced by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analytical Methods cluster_outcomes Key Outcomes recombinant_nnmt Recombinant NNMT enzyme_kinetics Enzyme Kinetics (LC-MS/MS) recombinant_nnmt->enzyme_kinetics liver_s9 Liver S9 Fractions metabolite_id Metabolite Identification (LC-HRMS) liver_s9->metabolite_id cultured_cells Cultured Cells western_blot Western Blot Analysis cultured_cells->western_blot nad_metabolome NAD+ Metabolome Analysis (LC-MS/MS) cultured_cells->nad_metabolome animal_model Animal Model Administration quantification Quantification in Biofluids (LC-MS/MS) animal_model->quantification kinetic_params Km, Vmax enzyme_kinetics->kinetic_params metabolic_pathway Metabolic Pathway Elucidation metabolite_id->metabolic_pathway pk_profile Pharmacokinetic Profile quantification->pk_profile signaling_effects Signaling Pathway Modulation western_blot->signaling_effects nad_levels Changes in NAD+ Levels nad_metabolome->nad_levels

Caption: Experimental workflow for studying this compound metabolism.

Signaling_Pathway NEK This compound NAD_plus Increased NAD+ Pool NEK->NAD_plus Metabolic Conversion SIRT1 SIRT1 Activation NAD_plus->SIRT1 mTORC1 mTORC1 SIRT1->mTORC1 Inhibition? Autophagy Autophagy Induction SIRT1->Autophagy Deacetylation of Atg proteins Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis ULK1 ULK1 mTORC1->ULK1 Cell_Survival Cell Survival & Proliferation Autophagy->Cell_Survival Protein_Synthesis->Cell_Survival ULK1->Autophagy

References

High-Purity N-Ethylnicotinamide: A Guide to Sourcing, Handling, and Application in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the sourcing, handling, and utilization of high-purity N-Ethylnicotinamide in a research setting. This document includes detailed protocols for quality control, in vitro, and in vivo studies, as well as essential information on safety and storage.

Introduction to this compound

This compound is a derivative of nicotinamide (B372718) (a form of vitamin B3) and a metabolite of the respiratory stimulant Nikethamide.[1] In research, it serves as a valuable tool for studying various biological processes. It is a known substrate for organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs), making it useful for investigating drug transport and pharmacokinetics.[1] Furthermore, this compound is an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic regulation and cancer.[1]

Sourcing and Quality Control of High-Purity this compound

The quality and purity of this compound are critical for obtaining reliable and reproducible experimental results. Several chemical suppliers offer this compound in various purity grades.

Table 1: Sourcing High-Purity this compound

SupplierProduct Number (Example)Purity Specification (Typical)
TCI ChemicalsE0123>98.0% (GC)
Sigma-AldrichS435422Research Grade (Purity not specified)
Santa Cruz Biotechnologysc-228023≥98%
Cayman Chemical10010067≥98%
United States Biological459031Highly Purified

Note: Purity and product specifications may vary by lot. Always refer to the supplier's certificate of analysis (CoA) for the most accurate information.

Quality Control Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for verifying the purity of this compound using reverse-phase HPLC.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a gradient of acetonitrile and water with 0.1% formic acid. For example:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30 °C).

    • Set the UV detection wavelength to 260 nm.

    • Inject a suitable volume of the sample (e.g., 10 µL).

    • Run a gradient elution program (e.g., 5% to 95% Solvent B over 20 minutes).

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity of this compound is calculated as the percentage of the main peak area relative to the total area of all peaks.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of high-purity this compound.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₈H₁₀N₂O[2]
Molecular Weight150.18 g/mol [2]
AppearanceSolid
Melting Point102-105 °C
SolubilitySlightly soluble in chloroform (B151607) and methanol.[3]

Table 3: Solubility of Nicotinamide (Reference Data)

SolventTemperature (°C)Solubility ( g/100g solvent)
Water25100
Ethanol2510
Methanol2516.7
DMSO25Soluble

Storage:

  • Store high-purity this compound at -20°C for long-term storage.[3]

  • Keep the container tightly sealed in a dry and well-ventilated place.

  • Protect from light.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.

Experimental Protocols

In Vitro Experiment: Nicotinamide N-Methyltransferase (NNMT) Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on NNMT activity.

Materials:

  • Recombinant human NNMT enzyme

  • S-adenosyl-L-methionine (SAM) - methyl donor

  • Nicotinamide - substrate

  • This compound - test inhibitor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • HPLC system for analysis of the product, N-methylnicotinamide

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, recombinant NNMT enzyme, and varying concentrations of this compound (or vehicle control). Pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add nicotinamide and SAM to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding the quenching solution.

  • Analysis: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant by HPLC to quantify the amount of N-methylnicotinamide produced.

  • Data Analysis: Calculate the percentage of NNMT inhibition for each concentration of this compound and determine the IC₅₀ value.

Cell-Based Experiment: Assessment of Cellular NAD+ Levels

This protocol outlines a method to evaluate the effect of this compound on intracellular NAD+ concentrations.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HepG2)

  • Cell culture medium and supplements

  • This compound

  • NAD+/NADH quantification kit (commercially available)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 hours).

  • Cell Lysis: At the end of the treatment period, wash the cells with cold PBS and lyse them according to the protocol of the NAD+/NADH quantification kit.

  • NAD+ Quantification: Follow the manufacturer's instructions to measure the intracellular NAD+ and NADH levels using a microplate reader.

  • Data Normalization: Normalize the NAD+ levels to the total protein concentration in each sample.

  • Data Analysis: Analyze the data to determine the dose-dependent effect of this compound on cellular NAD+ levels.

In Vivo Experiment: Pharmacokinetic Study in Rodents

This protocol provides a general framework for conducting a pharmacokinetic study of this compound in a rodent model.

Materials:

  • Laboratory mice or rats

  • This compound

  • Vehicle for administration (e.g., saline, PEG400)

  • Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation and Dosing: Acclimate the animals to the housing conditions. Administer a single dose of this compound via the desired route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Signaling Pathways and Experimental Workflows

Nicotinamide N-Methyltransferase (NNMT) Signaling Pathway

This compound acts as an inhibitor of NNMT. This enzyme plays a crucial role in regulating the levels of nicotinamide and the universal methyl donor, S-adenosylmethionine (SAM).

NNMT_Pathway cluster_NNMT NNMT Catalyzed Reaction Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT SAM S-Adenosylmethionine (SAM) SAM->NNMT MNA N-Methylnicotinamide NNMT->MNA Methylation SAH S-Adenosylhomocysteine (SAH) NNMT->SAH NEthylnicotinamide This compound NEthylnicotinamide->NNMT Inhibition Nikethamide_Metabolism cluster_Metabolism Nikethamide Metabolism Nikethamide Nikethamide (N,N-Diethylnicotinamide) Dealkylation Hepatic De-ethylation Nikethamide->Dealkylation NEthylnicotinamide This compound Dealkylation->NEthylnicotinamide FurtherMetabolism Further Metabolism / Excretion NEthylnicotinamide->FurtherMetabolism NNMT_Inhibition_Workflow start Start prep_reagents Prepare Assay Buffer, Enzyme, Substrates, and this compound start->prep_reagents reaction_setup Set up Reaction Mixtures: Enzyme + Buffer + This compound (or Vehicle) prep_reagents->reaction_setup pre_incubation Pre-incubate at 37°C reaction_setup->pre_incubation initiate_reaction Initiate Reaction with Nicotinamide and SAM pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction (e.g., with TCA) incubation->stop_reaction analysis Analyze Product Formation by HPLC stop_reaction->analysis data_analysis Calculate % Inhibition and IC50 analysis->data_analysis end End data_analysis->end

References

Application Notes and Protocols for N-Ethylnicotinamide Stability Testing and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability testing protocols and recommended storage conditions for N-Ethylnicotinamide. The information is based on established scientific principles and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

Physicochemical Properties and Recommended Storage

This compound is a derivative of nicotinamide (B372718), a form of vitamin B3. Understanding its fundamental properties is crucial for designing appropriate stability studies and ensuring its long-term integrity.

PropertyValueReference
Molecular Formula C₈H₁₀N₂O[1][2]
Molecular Weight 150.18 g/mol [1][2]
Appearance White to light yellow powder or crystal[3]
Solubility Slightly soluble in Chloroform and Methanol (B129727)[1]
Recommended Storage -20°C for long-term storage to ensure maximum stability.[1]

Stability Testing Protocols

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4][5] These protocols are designed based on ICH guidelines.[6][7]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9] These studies are also crucial for developing and validating stability-indicating analytical methods.[8][10]

Experimental Protocol: Forced Degradation of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Stress Conditions: Expose the stock solution to the following stress conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and keep at 60°C for 24 hours.[11]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and keep at 60°C for 24 hours.[11]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.[12]

    • Thermal Degradation: Heat the solid this compound powder at 80°C for 48 hours.[2]

    • Photolytic Degradation: Expose the stock solution in a transparent container to UV light (254 nm) and fluorescent light for a defined period, as per ICH Q1B guidelines.[13] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: After the specified exposure time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) and analyze using a stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1N HCl, 60°C) Neutralize Neutralize/Dilute Samples Acid->Neutralize Base Base Hydrolysis (0.1N NaOH, 60°C) Base->Neutralize Oxidation Oxidative Degradation (3% H2O2, RT) Oxidation->Neutralize Thermal Thermal Degradation (80°C, solid) Thermal->Neutralize Photo Photolytic Degradation (UV/Vis light) Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Identify Identify Degradation Products HPLC->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Stock This compound Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Caption: Decision-making workflow for stability testing based on ICH guidelines.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, excipients, or other impurities. [14][15][16]A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended for this compound. [13][17][18] Protocol: RP-HPLC Method for this compound and its Degradation Products

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm). [15]* Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer, pH 3.0). [13]* Flow Rate: 1.0 mL/min. [15]* Detection: UV at 254 nm. [13]* Injection Volume: 20 µL.

  • Column Temperature: 30°C.

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Potential Degradation Pathways

Based on the chemical structure of this compound and data from related nicotinamide compounds, the primary degradation pathways are expected to be hydrolysis and oxidation. [12][19][20]

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to form nicotinic acid and ethylamine.

  • Oxidation: The pyridine (B92270) ring is susceptible to oxidation, potentially forming N-oxides. [12] Proposed Degradation Pathway of this compound

Degradation_Pathway cluster_main This compound cluster_products Potential Degradation Products NEN This compound NA Nicotinic Acid NEN->NA Hydrolysis (Acid/Base) EA Ethylamine NEN->EA Hydrolysis (Acid/Base) NOxide This compound-N-Oxide NEN->NOxide Oxidation

Caption: Potential degradation pathways of this compound under stress conditions.

Signaling Pathway Context: NAD+ Salvage Pathway

This compound, as a derivative of nicotinamide, is relevant to the Nicotinamide Adenine (B156593) Dinucleotide (NAD+) salvage pathway. [4][5][7]This pathway is crucial for maintaining the cellular pool of NAD+, a vital coenzyme in numerous metabolic and signaling processes. [3][21][22] Simplified NAD+ Salvage Pathway

NAD_Salvage_Pathway NAM Nicotinamide (NAM) (and derivatives like this compound) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN PRPP NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD ATP Sirtuins Sirtuins, PARPs, etc. NAD->Sirtuins Sirtuins->NAM NAD+ Consumption

Caption: The central role of nicotinamide and its derivatives in the NAD+ salvage pathway.

Summary of Quantitative Stability Data (Hypothetical)

While specific quantitative stability data for this compound is not publicly available, the following table provides a template for how such data should be presented. Data from a study on the stability of a related compound, NADH, in different buffers is included for illustrative purposes. [11][23][24] Table 1: Hypothetical Long-Term Stability Data for this compound (25°C/60%RH)

Time Point (Months)AppearancePurity (%) by HPLCTotal Degradation Products (%)
0White Powder99.8<0.2
3White Powder99.70.3
6White Powder99.50.5
12White Powder99.20.8

Table 2: Stability of NADH in Different Buffers at 25°C (for comparison) [11][23][24]

Buffer (50 mM, pH 8.5) Degradation Rate (µM/day) % Remaining after 43 days
Tris 11 >75%
HEPES 51 Not Reported

| Sodium Phosphate | 34 | <50% |

This comparative data highlights the importance of buffer selection in formulation development to ensure the stability of nicotinamide-containing compounds.

By following these protocols and considering the provided information, researchers and drug development professionals can effectively assess the stability of this compound and establish appropriate storage conditions and shelf-life, ensuring the quality and safety of products containing this compound.

References

Troubleshooting & Optimization

Improving yield in N-Ethylnicotinamide chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Ethylnicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and address common challenges encountered during synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues that may arise during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can arise from several factors depending on the chosen synthetic route. Here are some common issues and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction time and temperature are adequate for the specific protocol. For instance, in the ester aminolysis method, heating for 4-6 hours at 60°C is recommended.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2]

  • Suboptimal Reagents or Catalyst: The quality of starting materials and the effectiveness of the catalyst are crucial.

    • Solution: Use high-purity starting materials. If using a catalyst, such as a sulfonic acid resin for the condensation of nicotinic acid and ethylamine (B1201723), ensure it is active and used at the correct loading (e.g., 5 wt%).[1]

  • Side Reactions: The formation of byproducts can consume reactants and reduce the yield of the desired product.

    • Solution: Optimize reaction conditions to minimize side reactions. For example, in the Schotten-Baumann reaction, maintaining a low temperature (0–5°C) can minimize unwanted side reactions.[1]

  • Product Decomposition: The desired product might be unstable under the reaction or workup conditions.

    • Solution: If using harsh basic or acidic conditions, consider neutralizing the reaction mixture promptly upon completion.[2]

  • Moisture Contamination: For methods involving moisture-sensitive reagents like nicotinoyl chloride, atmospheric moisture can be a significant issue.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?

A2: The presence of multiple spots on a TLC plate indicates impurities. The most common byproducts are:

  • Unreacted Starting Materials: The most prominent spots other than the product are often the unreacted starting materials (e.g., nicotinic acid, methyl nicotinate (B505614), or 3-cyanopyridine).

    • Minimization: As mentioned in Q1, ensure the reaction goes to completion by optimizing reaction time, temperature, and reactant ratios. Using a slight excess of one reactant (e.g., 1.5 equivalents of ethylamine in ester aminolysis) can help drive the reaction to completion.[1]

  • Side-Reaction Products: Depending on the synthesis route, side products can form. For instance, oxidation of this compound can lead to N-ethylpyridine-3-carboxylic acid, while reduction can form N-ethyl-3-aminopyridine.[1]

    • Minimization: Carefully control reaction conditions. Avoid unnecessarily high temperatures or the presence of oxidizing or reducing contaminants.

  • Hydrolysis of Starting Materials: If using nicotinoyl chloride, hydrolysis due to moisture will form nicotinic acid.

    • Minimization: Use anhydrous conditions and handle nicotinoyl chloride carefully.

Q3: What is the most efficient and scalable method for synthesizing this compound with high purity?

A3: For laboratory scale, Ester Aminolysis of methyl nicotinate with ethylamine is a highly efficient, often solvent-free method that provides high yields (80–90%) and purity (>98%).[1] For industrial-scale production, Nitrile Aminolysis of 3-cyanopyridine (B1664610) is often favored due to the availability of the starting material and its suitability for continuous-flow reactors.[1]

Q4: I am having trouble purifying my crude this compound. What are the recommended purification methods?

A4: The purification strategy depends on the impurities present. Common methods include:

  • Recrystallization: This is a common and effective method for purifying solid this compound. A mixture of ethanol (B145695) and water is a good starting point for solvent selection.[2]

  • Washing: For the ester aminolysis method, washing the crude product with cold water can effectively remove excess ethylamine and the methanol (B129727) byproduct.[1]

  • Column Chromatography: For removing impurities with similar solubility, silica (B1680970) gel column chromatography can be employed. The appropriate solvent system can be determined by TLC analysis.

  • Distillation: For the nitrile aminolysis route, distillation can be used to purify the final product.[1]

Q5: Are there any greener synthesis routes available for this compound?

A5: Yes, there are efforts to develop more environmentally friendly methods:

  • Solvent-Free Ester Aminolysis: As mentioned, the reaction of methyl nicotinate and ethylamine can be performed without a solvent, which reduces environmental impact and simplifies purification.[1]

  • Enzymatic Catalysis: The use of lipases, such as Candida antarctica Lipase B, to catalyze the amidation of nicotinic acid with ethylamine is a greener alternative.[1] However, this method currently has challenges with scalability.[1]

Data Presentation: Comparison of Synthesis Methods

MethodTypical Yield (%)Purity (%)ScalabilityKey AdvantagesKey Disadvantages
Ester Aminolysis 80–90%>98%HighHigh yield, high purity, solvent-free optionRequires methyl nicotinate
Schotten-Baumann Reaction 70–85%95–98%ModerateClassical, reliable methodRequires moisture-sensitive nicotinoyl chloride
Nitrile Aminolysis 65–75%90–95%HighGood for industrial scale, available starting materialMay require a catalyst and elevated pressure
Direct Condensation (with catalyst) ~78%~93%ModerateUses readily available nicotinic acidRequires a catalyst and higher temperatures
Enzymatic Catalysis 60–70%85–90%LowGreen method, mild conditionsLower yield and scalability at present

Experimental Protocols

Protocol 1: Ester Aminolysis (Solvent-Free)

This protocol is adapted from a high-yield, environmentally friendly method.[1]

Materials:

  • Methyl nicotinate (1.0 equivalent)

  • Ethylamine (1.5 equivalents, e.g., as a 70% solution in water or anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser (if using a volatile ethylamine source)

Procedure:

  • In a round-bottom flask, combine methyl nicotinate and ethylamine.

  • Heat the mixture to 60°C with stirring.

  • Maintain the temperature and continue stirring for 4-6 hours. Monitor the reaction by TLC (e.g., using a mobile phase of chloroform:ethanol, 2:3, v/v).[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Wash the crude product with cold water to remove excess ethylamine and the methanol byproduct.

  • The resulting solid this compound can be further purified by recrystallization if necessary.

Protocol 2: Schotten-Baumann Reaction

This protocol is a classic method for amide synthesis.[1]

Materials:

  • Nicotinoyl chloride (1.0 equivalent)

  • Ethylamine (1.2 equivalents)

  • Dichloromethane (B109758)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Two-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve ethylamine in a 1:1 v/v mixture of dichloromethane and water in a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to 0–5°C.

  • Dissolve nicotinoyl chloride in dichloromethane and add it to the dropping funnel.

  • Add the nicotinoyl chloride solution dropwise to the stirred ethylamine solution while maintaining the temperature between 0–5°C. Simultaneously, add the 10% NaOH solution to neutralize the HCl byproduct.

  • After the addition is complete, continue stirring at 0–5°C for an additional 1-2 hours.

  • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization.

Visualizations

experimental_workflow_ester_aminolysis start Start reactants Combine Methyl Nicotinate (1.0 eq) and Ethylamine (1.5 eq) start->reactants reaction Heat at 60°C for 4-6 hours with stirring reactants->reaction monitoring Monitor reaction by TLC/HPLC reaction->monitoring workup Cool and wash with cold water reaction->workup monitoring->reaction purification Recrystallize if needed workup->purification product This compound purification->product

Caption: Experimental workflow for this compound synthesis via Ester Aminolysis.

troubleshooting_logic low_yield Low Yield Observed incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_reactions Side Reactions? low_yield->side_reactions reagent_issue Reagent/Catalyst Issue? low_yield->reagent_issue increase_time_temp Increase reaction time/temperature incomplete_reaction->increase_time_temp Yes optimize_conditions Optimize conditions (e.g., temp, inert atm.) side_reactions->optimize_conditions Yes check_purity Check purity/activity of starting materials reagent_issue->check_purity Yes monitor_reaction Monitor reaction (TLC/HPLC) increase_time_temp->monitor_reaction

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

References

Overcoming side reactions in N-Ethylnicotinamide production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethylnicotinamide. Our aim is to help you overcome common challenges and side reactions encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial methods for this compound synthesis are Ester Aminolysis, the Schotten-Baumann reaction, and Nitrile Aminolysis. Each method offers distinct advantages regarding yield, purity, scalability, and cost.

Q2: I am seeing a low yield in my this compound synthesis. What are the likely causes?

A2: Low yields can stem from several factors depending on the synthetic route. Common causes include incomplete reactions, degradation of starting materials or product, and suboptimal reaction conditions such as temperature, reaction time, or catalyst activity. Refer to the specific troubleshooting guides below for more detailed insights.

Q3: How can I purify my crude this compound product?

A3: Common purification techniques for this compound include recrystallization, column chromatography, and washing steps. The choice of method depends on the scale of your synthesis and the nature of the impurities. For instance, washing the crude product with cold water can effectively remove excess ethylamine (B1201723) and methanol (B129727) in the Ester Aminolysis method.[1]

Q4: What analytical methods are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for determining the purity of this compound and quantifying impurities.[1] Gas Chromatography (GC) can also be employed. For structural confirmation and identification of unknown impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Troubleshooting Guides

Method 1: Ester Aminolysis of Methyl Nicotinate (B505614)

This method involves the reaction of methyl nicotinate with ethylamine, often under solvent-free conditions. While it can produce high yields and purity, side reactions can occur.[1]

Issue 1.1: Low Conversion of Methyl Nicotinate

  • Possible Cause: Insufficient reaction time or temperature. The aminolysis of esters can be slow.[2]

  • Troubleshooting:

    • Increase the reaction temperature. A common condition is 60°C.[1]

    • Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

    • Ensure a sufficient excess of ethylamine is used to drive the reaction to completion. A 1.5 equivalent of ethylamine is often employed.[1]

Issue 1.2: Presence of Nicotinic Acid Impurity

  • Possible Cause: Hydrolysis of the starting material, methyl nicotinate, or the product, this compound, if water is present in the reaction mixture.

  • Troubleshooting:

    • Use anhydrous reagents and solvents.

    • Purify the final product by washing with a dilute basic solution to remove acidic impurities, followed by recrystallization.

Issue 1.3: Formation of N,N-Diethylnicotinamide (Nikethamide)

  • Possible Cause: While less common with primary amines, over-alkylation can potentially occur, leading to the formation of the tertiary amide.

  • Troubleshooting:

    • Use a controlled stoichiometry of ethylamine.

    • Monitor the reaction for the formation of this byproduct using a suitable analytical method like HPLC-MS.

Experimental Protocol: Ester Aminolysis

  • Reactants: Methyl nicotinate (1.0 equiv), Ethylamine (1.5 equiv).[1]

  • Conditions: The reaction is typically performed solvent-free at 60°C for 4-6 hours.[1]

  • Workup: The crude product is washed with cold water to remove excess ethylamine and the methanol byproduct.[1]

  • Purification: Further purification can be achieved by recrystallization from a suitable solvent system.

Data Summary: Ester Aminolysis

ParameterValueReference
Yield80-90%[1]
Purity (by HPLC)>98%[1]
ScalabilityHigh[1]
Cost EfficiencyHigh[1]

Workflow for Ester Aminolysis

Ester_Aminolysis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product methyl_nicotinate Methyl Nicotinate reaction Solvent-free 60°C, 4-6 hours methyl_nicotinate->reaction ethylamine Ethylamine ethylamine->reaction wash Wash with cold water reaction->wash recrystallization Recrystallization wash->recrystallization product This compound recrystallization->product

Caption: A simplified workflow for the synthesis of this compound via ester aminolysis.

Method 2: Schotten-Baumann Reaction

This classic method utilizes nicotinoyl chloride and ethylamine in the presence of a base. It is known for its simplicity and the high purity of the product, though careful control of reaction conditions is crucial to minimize side reactions.[1]

Issue 2.1: Formation of Nicotinic Acid as a Major Byproduct

  • Possible Cause: Nicotinoyl chloride is highly reactive and susceptible to hydrolysis by water.

  • Troubleshooting:

    • Ensure all glassware, solvents, and reagents are thoroughly dried before use.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • The use of a biphasic solvent system (e.g., dichloromethane/water) helps to quickly sequester the generated hydrochloric acid in the aqueous phase, minimizing contact with the nicotinoyl chloride.[1]

Issue 2.2: Low Product Yield

  • Possible Cause: Inefficient neutralization of the HCl byproduct, leading to the formation of ethylamine hydrochloride, which is unreactive.

  • Troubleshooting:

    • Ensure efficient stirring to facilitate the transfer of HCl to the aqueous phase for neutralization by the base (e.g., NaOH).[1]

    • Maintain a low reaction temperature (0-5°C) to control the exothermic reaction and prevent degradation.[1]

Experimental Protocol: Schotten-Baumann Reaction

  • Reactants: Nicotinoyl chloride (1.0 equiv), Ethylamine (1.2 equiv).[1]

  • Solvent: A biphasic system of Dichloromethane/water (1:1 v/v).[1]

  • Base: 10% Aqueous NaOH.[1]

  • Temperature: 0–5°C.[1]

  • Procedure: A solution of ethylamine is added to a stirred, cooled solution of nicotinoyl chloride in dichloromethane. The aqueous base is added concurrently or subsequently to neutralize the formed HCl.

  • Purification: The organic layer is separated, washed, dried, and the solvent is evaporated. The crude product is then purified by recrystallization.[1]

Data Summary: Schotten-Baumann Reaction

ParameterValueReference
Yield70–85%[1]
Purity95–98%[1]
ScalabilityModerate[1]
Cost EfficiencyMedium[1]

Reaction Scheme and Side Reaction

Schotten_Baumann cluster_main Main Reaction cluster_side Side Reaction NC Nicotinoyl Chloride NEN This compound NC->NEN + Ethylamine, Base NA Nicotinic Acid NC->NA + H₂O EA Ethylamine EA->NEN H2O Water (moisture) H2O->NA

Caption: Schotten-Baumann synthesis of this compound and the primary side reaction.

Method 3: Nitrile Aminolysis

This industrial-scale method involves the reaction of 3-cyanopyridine (B1664610) with ethylamine, typically using a catalyst.

Issue 3.1: Incomplete Conversion of 3-Cyanopyridine

  • Possible Cause: Inactive or insufficient catalyst.

  • Troubleshooting:

    • Ensure the catalyst (e.g., Raney nickel or palladium on carbon) is fresh and active.[1]

    • Increase the catalyst loading, but be mindful of potential cost and filtration issues.

    • Optimize reaction temperature and pressure to enhance the reaction rate.

Issue 3.2: Formation of Nicotinic Acid

  • Possible Cause: Over-hydrolysis of the intermediate amide under the reaction conditions. This is more likely if the reaction is run for an extended period or at very high temperatures in the presence of water.[3]

  • Troubleshooting:

    • Carefully control the reaction time and temperature.

    • Use anhydrous conditions to the extent possible.

    • The use of milder reaction conditions can favor the formation of the amide over the carboxylic acid.[3]

Experimental Protocol: Nitrile Aminolysis

  • Reactants: 3-Cyanopyridine (1.0 equiv), Ethylamine (2.0 equiv).

  • Catalyst: Raney nickel or palladium on carbon (5 wt%).[1]

  • Solvent: Ethanol or methanol.[1]

  • Temperature: 60–80°C under reflux.[1]

  • Pressure: Atmospheric or slightly elevated (1–2 bar).[1]

  • Purification: The product is typically purified by distillation or recrystallization after catalyst filtration.[1]

Data Summary: Nitrile Aminolysis

ParameterValueReference
Yield65–75%[1]
Purity90–95%[1]
ScalabilityHigh[1]
Cost EfficiencyLow[1]

Logical Relationship in Nitrile Aminolysis

Nitrile_Aminolysis CP 3-Cyanopyridine NEN This compound (Desired Product) CP->NEN Aminolysis EA Ethylamine EA->NEN Aminolysis Cat Catalyst (e.g., Raney Ni) Cat->NEN Aminolysis NA Nicotinic Acid (Side Product) NEN->NA Over-hydrolysis

Caption: The desired reaction and a key side reaction in nitrile aminolysis.

Analytical Methods

A robust analytical method is crucial for monitoring reaction progress and assessing the final product's purity. Below is a typical HPLC method for the analysis of this compound and related impurities.

HPLC Method for Purity Assessment

ParameterCondition
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)[1]
Mobile Phase A gradient of acetonitrile (B52724) and a buffered aqueous phase (e.g., phosphate (B84403) buffer pH 3.0) is commonly used.[1] An isocratic mobile phase of acetonitrile, triethylamine, and sodium heptanesulfonate has also been reported.[4]
Flow Rate 1.0 mL/min[4]
Detection UV at 254 nm[1] or 250 nm[5]
Temperature Ambient or controlled (e.g., 40°C)

Note: This is a general guide. Method optimization and validation are essential for specific applications. The retention times of this compound, nicotinic acid, and other potential impurities will depend on the exact HPLC conditions used.

References

Optimizing mobile phase for N-Ethylnicotinamide HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of N-Ethylnicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for this compound analysis using reverse-phase HPLC?

A1: A good starting point for reverse-phase HPLC analysis of this compound is a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0) in a gradient elution mode.[1] A C18 column is a suitable stationary phase for this separation.[1] The UV detection wavelength can be set to 254 nm, which is optimized for nicotinamide (B372718) derivatives.[1]

Q2: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the possible causes and solutions?

A2: Poor peak shape can be caused by several factors. Tailing peaks may result from secondary interactions with the stationary phase, such as residual silanols, or a contaminated guard or analytical column.[2] Fronting can be caused by issues with the sample solvent.[3]

Troubleshooting Steps:

  • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate. Adjusting the pH can minimize secondary interactions.

  • Column Contamination: Flush the column with a strong solvent to remove any contaminants.[2] If the problem persists, consider replacing the guard column or the analytical column.[3]

  • Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase to ensure compatibility.[4]

Q3: My retention times for this compound are drifting. What could be the issue?

A3: Retention time drift can be caused by changes in mobile phase composition, temperature fluctuations, or column degradation.[4][5]

Troubleshooting Steps:

  • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently and is well-mixed.[4] Using a mobile phase prepared by a single batch can help identify if the issue is with the mixing device.[5]

  • Temperature Control: Use a column oven to maintain a constant temperature, as retention times can shift by 1-2% for every 1°C change.[5]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

Q4: Can I use Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound analysis?

A4: Yes, HILIC is a viable option for separating highly hydrophilic compounds like nicotinamide metabolites and can be applied to this compound.[6] HILIC stationary phases are polar, and the mobile phase typically consists of a high percentage of an organic solvent (like acetonitrile) with a smaller amount of aqueous buffer.[7]

Troubleshooting Guides

Issue 1: High Backpressure

High backpressure in your HPLC system can indicate a blockage.

Troubleshooting Workflow:

high_backpressure start High Backpressure Observed check_pressure Disconnect Column & Check Pressure start->check_pressure pressure_high Pressure Still High? check_pressure->pressure_high system_blockage Blockage in System (Tubing, Injector, Detector) pressure_high->system_blockage Yes pressure_normal Pressure Normal? pressure_high->pressure_normal No end_system Inspect & Clean System Components system_blockage->end_system column_issue Issue is with the Column (Guard or Analytical) pressure_normal->column_issue Yes backflush Backflush Column column_issue->backflush replace_frit Replace Inlet Frit backflush->replace_frit replace_column Replace Column replace_frit->replace_column end_column Problem Resolved replace_column->end_column

Caption: Troubleshooting workflow for high backpressure issues.

Issue 2: Poor Resolution Between Peaks

Poor resolution can result from an unoptimized mobile phase or a deteriorating column.

Optimization Strategy:

poor_resolution start Poor Resolution check_column Check Column Performance (e.g., with standard) start->check_column column_ok Column Performance OK? check_column->column_ok replace_col Replace Column column_ok->replace_col No optimize_mp Optimize Mobile Phase column_ok->optimize_mp Yes adjust_organic Adjust Organic Solvent Ratio optimize_mp->adjust_organic adjust_ph Adjust pH adjust_organic->adjust_ph change_solvent Change Organic Solvent (e.g., Methanol to Acetonitrile) adjust_ph->change_solvent resolution_ok Resolution Improved? change_solvent->resolution_ok resolution_ok->optimize_mp No, continue optimization end Method Optimized resolution_ok->end Yes

Caption: Logical workflow for optimizing peak resolution.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method for this compound

This protocol is a general starting point and may require optimization for your specific instrumentation and sample matrix.

ParameterCondition
HPLC System Standard HPLC with UV-Vis detector
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with phosphoric acid[1]
Mobile Phase B Acetonitrile
Gradient 5% to 60% B over 15 minutes
Flow Rate 1.0 mL/min[8]
Column Temperature 30 °C[8]
Detection Wavelength 254 nm[1]
Injection Volume 10 µL[8]

Mobile Phase Preparation:

  • Buffer Preparation: Dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water to make a 20 mM solution. Adjust the pH to 3.0 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.[8]

  • Mobile Phase Mixing: Prepare the mobile phase by mixing the buffer and acetonitrile in the desired proportions. Degas the mixture before use.[8]

Protocol 2: HILIC Method for this compound and Related Polar Compounds

This method is suitable for separating highly hydrophilic compounds.

ParameterCondition
HPLC System Standard HPLC with UV-Vis or MS detector
Column HILIC column (e.g., COSMOSIL PBr, 150 mm x 3.0 mm, 3 µm)[6]
Mobile Phase A 20 mM Ammonium (B1175870) Formate (B1220265), pH 6.4[6]
Mobile Phase B Acetonitrile
Gradient 95% to 50% B over 20 minutes
Flow Rate 0.4 mL/min[6]
Column Temperature 40 °C[6]
Detection Wavelength 260 nm[6]
Injection Volume 1.0 µL[6]

Mobile Phase Preparation:

  • Buffer Preparation: Dissolve 1.26 g of ammonium formate in 1 L of ultrapure water to prepare a 20 mM solution. The pH should be approximately 6.4 and typically does not require adjustment. Filter the solution using a 0.45 µm filter.[6]

Data Presentation

Table 1: Comparison of Starting Conditions for RP-HPLC and HILIC
ParameterReverse-Phase HPLCHILIC
Stationary Phase C18 (non-polar)Polar (e.g., PBr, Silica)
Mobile Phase (Aqueous) Phosphate Buffer (pH 3.0)[1]Ammonium Formate (pH 6.4)[6]
Mobile Phase (Organic) AcetonitrileAcetonitrile
Typical Initial % Organic Low (e.g., 5%)High (e.g., 95%)
Analyte Elution Increasing organic content elutes more hydrophobic compoundsIncreasing aqueous content elutes more hydrophilic compounds[7]
Table 2: Common Mobile Phase Additives and Their Functions
AdditiveTypical ConcentrationPrimary Function
Phosphoric Acid 0.1%pH adjustment (acidic)
Ammonium Formate 10-20 mMpH buffering, MS compatibility[6]
Trifluoroacetic Acid (TFA) 0.05-0.1%Ion pairing agent, improves peak shape for basic compounds
Triethylamine 0.1-0.5%Reduces peak tailing by masking active silanol (B1196071) sites[9]

References

Troubleshooting poor peak shape in N-Ethylnicotinamide chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor peak shape in N-Ethylnicotinamide chromatography. This resource provides researchers, scientists, and drug development professionals with targeted guidance to identify and resolve common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing this compound?

A1: Peak tailing for this compound, a basic compound, is frequently caused by secondary interactions between the pyridine (B92270) nitrogen and acidic residual silanol (B1196071) groups on the surface of silica-based columns (e.g., C18).[1][2] These interactions lead to multiple retention mechanisms, resulting in a distorted peak shape.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is critical for achieving a good peak shape for this compound. At a low pH (around 2-4), the pyridine ring is protonated, which can lead to strong interactions with residual silanols, causing tailing.[1][3] Conversely, at a higher pH (around 7-8), the silanol groups are ionized and can also interact with the analyte.[3] An optimal pH, often in the mid-range or with the use of specific buffers, is necessary to minimize these interactions.

Q3: Can the choice of column significantly impact the analysis of this compound?

A3: Absolutely. Using a standard C18 column may result in peak tailing due to the aforementioned silanol interactions.[1] Columns with a highly deactivated, end-capped stationary phase are recommended to reduce these secondary interactions.[1] For highly hydrophilic compounds like this compound and its metabolites, alternative column chemistries such as those with pentabromobenzyl (PBr) groups or hydrophilic interaction liquid chromatography (HILIC) columns may provide better peak shapes.[4][5]

Q4: What causes peak fronting in this compound chromatography?

A4: Peak fronting for this compound is often a result of sample overload or poor solubility in the mobile phase.[6][7] Injecting too concentrated a sample can saturate the stationary phase, leading to a distorted peak.[2][7] It can also be caused by using a sample solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase.[8]

Q5: Why am I observing split peaks for this compound?

A5: Peak splitting can arise from several issues. A common cause is a partially blocked column inlet frit or a void in the column packing material.[7][9] Another frequent reason is a mismatch between the sample solvent and the mobile phase, where the sample solvent is too strong, causing the analyte band to distort as it enters the column.[9][10]

Troubleshooting Guides

Issue 1: Peak Tailing

Symptoms: The peak for this compound has an asymmetrical shape with a trailing edge that is broader than the leading edge.

Troubleshooting Workflow:

G start Peak Tailing Observed check_column Is the column old or known to have high silanol activity? start->check_column solution_column Switch to an end-capped column or a different stationary phase (e.g., PBr, HILIC). check_column->solution_column Yes check_ph Review Mobile Phase pH check_column->check_ph No end Symmetrical Peak Achieved solution_column->end adjust_ph Adjust pH to minimize secondary interactions (try pH 3-4 or 6-7 with appropriate buffer). check_ph->adjust_ph check_buffer Check Buffer Concentration adjust_ph->check_buffer adjust_buffer Increase buffer concentration (e.g., double the concentration) to mask silanol interactions. check_buffer->adjust_buffer check_overload Is the sample concentration too high? adjust_buffer->check_overload dilute_sample Dilute the sample and reinject. check_overload->dilute_sample Yes check_overload->end No dilute_sample->end

Caption: Troubleshooting workflow for peak tailing.

Detailed Methodologies:

  • Mobile Phase pH Adjustment: To find the optimal pH, prepare a series of mobile phases with identical organic modifier concentrations but with the pH of the aqueous portion adjusted in increments of 0.5 pH units (e.g., from 3.0 to 7.0). Use a suitable buffer system for the desired pH range, such as phosphate (B84403) or acetate.[3][11] Inject the this compound standard at each pH and observe the peak shape.

  • Column Selection: If using a standard C18 column, consider switching to one that is specifically designed for polar compounds or has been end-capped to minimize residual silanol groups.[1] Alternatively, for more challenging separations, explore different retention mechanisms with columns like a pentabromobenzyl (PBr) or a HILIC column.[4][5]

Quantitative Data Summary:

ParameterCondition 1Condition 2Expected Outcome with this compound
Column Type Standard C18End-capped C18Improved peak symmetry with end-capped column.
Mobile Phase pH 2.56.8Peak shape is highly dependent on pH; optimal pH reduces tailing.
Buffer Strength 10 mM25 mMHigher buffer strength can reduce tailing by masking silanol interactions.
Issue 2: Peak Fronting

Symptoms: The peak for this compound is asymmetrical, with the front half being broader than the back half.

Troubleshooting Workflow:

G start Peak Fronting Observed check_concentration Is the sample concentration high? start->check_concentration reduce_concentration Reduce sample concentration or injection volume. check_concentration->reduce_concentration Yes check_solvent Is the sample solvent stronger than the mobile phase? check_concentration->check_solvent No end Symmetrical Peak Achieved reduce_concentration->end change_solvent Dissolve the sample in the mobile phase or a weaker solvent. check_solvent->change_solvent Yes check_column_collapse Is the column pressure stable and within limits? check_solvent->check_column_collapse No change_solvent->end replace_column Consider column collapse. Replace the column. check_column_collapse->replace_column No check_column_collapse->end Yes replace_column->end

Caption: Troubleshooting workflow for peak fronting.

Detailed Methodologies:

  • Sample Concentration and Volume: To test for overload, prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each. If the peak shape improves with dilution, the original sample was overloaded.[7] Alternatively, reduce the injection volume.

  • Sample Solvent Compatibility: The ideal sample solvent is the mobile phase itself.[12] If a different solvent must be used, it should be weaker than the mobile phase (i.e., more polar in reversed-phase chromatography). If your sample is dissolved in a strong solvent like 100% acetonitrile (B52724) for a reversed-phase method starting with high aqueous content, this can cause peak fronting.[8]

Quantitative Data Summary:

ParameterCondition 1Condition 2Expected Outcome with this compound
Injection Volume 20 µL5 µLSmaller injection volume may improve peak shape if overloaded.
Sample Concentration 100 µg/mL10 µg/mLLower concentration can prevent column overload and reduce fronting.
Sample Solvent 100% AcetonitrileMobile PhaseDissolving the sample in the mobile phase should improve peak shape.
Issue 3: Peak Splitting

Symptoms: The peak for this compound appears as two or more closely spaced peaks or as a peak with a distinct shoulder.

Troubleshooting Workflow:

G start Peak Splitting Observed check_all_peaks Are all peaks in the chromatogram split? start->check_all_peaks check_frit_void Suspect a blocked inlet frit or column void. check_all_peaks->check_frit_void Yes check_sample_solvent Is the sample solvent mismatched with the mobile phase? check_all_peaks->check_sample_solvent No solution_frit_void Reverse flush the column. If unsuccessful, replace the frit or the column. check_frit_void->solution_frit_void end Single, Sharp Peak Achieved solution_frit_void->end solution_sample_solvent Prepare the sample in the mobile phase. check_sample_solvent->solution_sample_solvent Yes check_coelution Could there be a co-eluting impurity? check_sample_solvent->check_coelution No solution_sample_solvent->end solution_coelution Modify separation conditions (e.g., gradient, mobile phase composition) to resolve the peaks. check_coelution->solution_coelution Yes check_coelution->end No solution_coelution->end

Caption: Troubleshooting workflow for peak splitting.

Detailed Methodologies:

  • Column Inspection and Maintenance: If a blocked frit or column void is suspected, first try back-flushing the column according to the manufacturer's instructions.[13] If this does not resolve the issue, the column's inlet frit may need to be replaced, or the entire column may need to be replaced.[9] Using a guard column can help prevent frit blockage.[14]

  • Solvent Mismatch Test: Prepare two versions of the this compound sample: one in a strong organic solvent (e.g., acetonitrile) and another in the initial mobile phase composition. If the sample in the mobile phase gives a sharp, single peak while the other is split, a solvent mismatch is the cause.[9][10]

Quantitative Data Summary:

ParameterCondition 1Condition 2Expected Outcome with this compound
Guard Column Not UsedUsedA guard column can prevent particulates from reaching the analytical column, reducing the risk of a blocked frit.
Sample Solvent Stronger than Mobile PhaseSame as Mobile PhaseMatching the sample solvent to the mobile phase should eliminate peak splitting caused by solvent effects.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of N-Ethylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for the low-level detection of N-Ethylnicotinamide (NEA).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the low-level detection of this compound?

A1: The primary methods for detecting low levels of this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC), often with a Mass Spectrometry (MS) detector.[1][2][3][4][5] LC-MS/MS is generally the most sensitive and specific method for trace-level quantification in complex biological matrices.[4][6]

Q2: Why is this compound detection important?

A2: this compound is a principal metabolite of Nikethamide (N,N-Diethylnicotinamide), a respiratory stimulant.[1][2] Its detection in biological fluids like urine and blood is a key indicator of Nikethamide use, which is relevant in anti-doping control and toxicological studies.[1][2]

Q3: What are the critical considerations for sample preparation to ensure sensitive detection?

A3: Proper sample preparation is crucial for enhancing sensitivity and accuracy. Key considerations include:

  • Sample Stability: NEA may be susceptible to degradation. It is recommended to process samples on ice and store them at -80°C for long-term stability to minimize degradation.[6][7] Repeated freeze-thaw cycles should be avoided.[6]

  • Matrix Effects: Biological matrices like plasma and urine contain endogenous components that can interfere with the analysis, causing ion suppression or enhancement in LC-MS/MS.[4][8] Effective sample cleanup using techniques such as Solid-Phase Extraction (SPE) or protein precipitation is essential to minimize these effects.[4][6]

  • Internal Standard Selection: The use of a suitable internal standard (IS) is critical for accurate quantification, as it compensates for variability in sample preparation and matrix effects.[9] An isotopically labeled NEA is the ideal IS for LC-MS/MS analysis.[9][10]

Q4: What are typical Limits of Detection (LOD) and Quantification (LOQ) for this compound?

A4: Specific LOD and LOQ values for this compound are not widely published. However, data from related nicotinamide (B372718) compounds and similar analytical methods can provide an estimate. For instance, an LC-MS/MS method for nicotinamide and its metabolite N1-methylnicotinamide in human serum reported LOQs in the range of 2.5 to 5.0 ng/mL.[4] An HPLC method with fluorescence detection for N1-methylnicotinamide achieved an LOQ of 2 ng/mL in plasma.[11] For neonicotinoid metabolites, which are structurally related, GC-MS methods have achieved LODs as low as 0.1 µg/L (0.1 ng/mL) in urine.[2]

Troubleshooting Guides

HPLC & LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps
Low or No Signal Inadequate sample cleanup leading to ion suppression in LC-MS/MS.[8]Optimize the sample preparation method. Consider switching from protein precipitation to a more thorough technique like Solid-Phase Extraction (SPE).[8]
Poor chromatographic separation from interfering matrix components.[8]Adjust the mobile phase composition, gradient, or select a different HPLC column to improve separation.[12]
Suboptimal MS parameters.Optimize ion source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy).
Poor Peak Shape (Tailing or Fronting) Active sites on the HPLC column interacting with the analyte.[5]Use a high-purity silica (B1680970) column. Adjust the mobile phase pH or add a competing base to block active sites.[5]
Column overload.Reduce the injection volume or sample concentration.[5]
Incompatible injection solvent with the mobile phase.[13]Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.[13]
Inconsistent Retention Times Fluctuations in mobile phase composition.Pre-mix mobile phase components or ensure the online mixer is functioning correctly.[14]
Temperature variations.Use a column oven to maintain a stable temperature.[14]
Column degradation or contamination.[13]Flush the column with a strong solvent. If the problem persists, replace the column.[13]
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and filter them before use. Clean the system with a strong solvent wash.[7]
Detector issues.Check for detector lamp degradation (UV) or a contaminated ion source (MS).
GC & GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Low Sensitivity/Small Peaks Inefficient derivatization.Optimize derivatization conditions (reagent concentration, temperature, and time). Ensure the sample is completely dry before adding the derivatizing agent.[15]
Active sites in the GC inlet or column.Use a deactivated liner and a low-bleed GC column suitable for MS.[5]
Leaks in the system.Check for leaks at the septum, fittings, and column connections.[16]
Ghost Peaks Carryover from previous injections.Clean the injection port and use a solvent wash between samples.[17]
Septum bleed.Use a high-quality, low-bleed septum and replace it regularly.[16]
Poor Peak Shape Inappropriate injection technique or volume.Optimize the injection speed and volume. A fast injection can cause band broadening.[18]
Column degradation.Condition the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.[17]
Irreproducible Results Inconsistent sample preparation.Ensure precise and consistent handling during extraction and derivatization steps.[19]
Fluctuations in carrier gas flow.Check the gas supply and ensure the flow controller is working correctly.[16]

Quantitative Data Summary

The following tables summarize quantitative data for this compound and related compounds to provide an indication of expected analytical performance.

Table 1: HPLC and LC-MS/MS Quantitative Data

CompoundMatrixMethodLinearity RangeLOQReference
This compound (as metabolite of Nikethamide)Blood, Cerebrospinal FluidHPLCNot Specified~0.1 µg/mL[1]
N1-methylnicotinamidePlasmaHPLC-FluorescenceNot Specified2 ng/mL[11]
NicotinamideHuman SerumLC-MS/MS5.0 - 160.0 ng/mL5.0 ng/mL[4]
N1-methylnicotinamideHuman SerumLC-MS/MS2.5 - 80.0 ng/mL2.5 ng/mL[4]
Neonicotinoid MetabolitesUrineLC-MS/MSNot Specified0.01 - 0.1 µg/L[20]

Table 2: GC and GC-MS Quantitative Data

CompoundMatrixMethodLinearity RangeLODReference
NicotinamideHealth DrinksGCNot Specified2 µg/mL[5]
Neonicotinoid MetabolitesUrineGC-MSNot Specified0.1 µg/L[2]
Nicotine (B1678760)UrineGC-MS0.5 - 50 ng/mL0.2 ng/mL[14]

Experimental Protocols

Protocol 1: LC-MS/MS Detection of this compound in Human Plasma

This protocol is a representative method adapted from procedures for similar analytes.[4][6]

  • Sample Preparation (Protein Precipitation)

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., deuterated this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

    • Centrifuge again to pellet any remaining particulates and transfer the supernatant to an autosampler vial.

  • LC-MS/MS Conditions

    • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B, and then re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). MRM transitions should be optimized for this compound and the internal standard.

Protocol 2: GC-MS Detection of this compound in Urine

This protocol is a representative method based on the analysis of related compounds.[2][3]

  • Sample Preparation (Solid-Phase Extraction and Derivatization)

    • Adjust the pH of a 1 mL urine sample to ~6.

    • Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with water, followed by a mild organic solvent (e.g., acetonitrile).

    • Elute the this compound with a small volume of methanol containing 5% ammonium (B1175870) hydroxide.

    • Evaporate the eluate to dryness under nitrogen.

    • For derivatization, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the sample at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions

    • GC Column: A low-bleed 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless injection.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C).

    • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.

Visualizations

Experimental_Workflow_LC_MSMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS_PPT Add Internal Standard & Acetonitrile Plasma->Add_IS_PPT Vortex_Centrifuge Vortex & Centrifuge Add_IS_PPT->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using IS Integrate->Quantify

Caption: Workflow for LC-MS/MS analysis of this compound.

Troubleshooting_Low_Sensitivity Start Low Sensitivity or No Peak Detected Check_MS Check MS Performance (Tune & Calibration) Start->Check_MS MS_OK MS Performance OK? Check_MS->MS_OK Check_LC Check Chromatographic Conditions LC_OK Peak Shape & Retention OK? Check_LC->LC_OK Check_Sample Investigate Sample Preparation Sample_OK Sample Prep Optimized? Check_Sample->Sample_OK MS_OK->Check_LC Yes Optimize_MS Optimize MS Parameters (Source, Voltages) MS_OK->Optimize_MS No LC_OK->Check_Sample Yes Optimize_LC Optimize Mobile Phase/Gradient LC_OK->Optimize_LC No Improve_Cleanup Improve Sample Cleanup (e.g., use SPE) Sample_OK->Improve_Cleanup No Check_IS Verify Internal Standard Addition Improve_Cleanup->Check_IS

Caption: Troubleshooting logic for low sensitivity issues.

References

N-Ethylnicotinamide solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of N-Ethylnicotinamide in aqueous buffers. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

A1: Specific quantitative solubility data for this compound in common aqueous buffers like PBS or Tris is not extensively documented in publicly available literature. However, its parent compound, nicotinamide (B372718), is very soluble in water (1 g/mL) and has a solubility of approximately 10 mg/mL in PBS (pH 7.2).[1][2] The addition of the ethyl group to the amide nitrogen in this compound increases its hydrophobicity, which will likely result in a lower aqueous solubility compared to nicotinamide. Therefore, starting with the assumption of a lower solubility is a prudent approach.

Q2: How does pH affect the solubility of this compound?

A2: The this compound molecule contains a pyridine (B92270) ring, which is basic. In acidic solutions, the nitrogen atom on the pyridine ring can become protonated, forming a more soluble cationic salt. Therefore, adjusting the pH of the buffer to a slightly acidic range (e.g., pH 5-6) can significantly enhance its solubility.[3]

Q3: Can co-solvents be used to improve the solubility of this compound?

A3: Yes, using a co-solvent is a common and effective strategy. For compounds with limited aqueous solubility, water-miscible organic solvents can help.[3] this compound is slightly soluble in methanol.[4] For preparing stock solutions, consider using solvents like DMSO or ethanol. When diluting the stock solution into your aqueous buffer, ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting your experimental system.

Q4: How stable is this compound in aqueous solutions and how should I store them?

A4: Data on the long-term stability of this compound in aqueous buffers is limited. However, related nicotinamide compounds can be unstable over time in aqueous solutions.[5] For its parent compound, nicotinamide, it is not recommended to store aqueous solutions for more than one day.[1] Therefore, it is best practice to prepare this compound solutions fresh for each experiment to ensure consistency and avoid potential degradation. If storage is necessary, filter-sterilize the solution and store at 4°C for short periods, being mindful of potential precipitation.

Troubleshooting Guide for Solubility Issues

Encountering precipitation or incomplete dissolution is a common challenge. The following table outlines potential issues and recommended solutions.

IssuePossible CauseSuggested Solution
Precipitation occurs immediately upon adding the compound to the buffer. The concentration exceeds the solubility limit in the chosen buffer.- Increase the volume of the buffer to lower the final concentration. - Try adjusting the buffer pH to be more acidic (e.g., pH 5-6).[3] - Gently warm the solution while stirring (do not boil).
The compound dissolves initially but precipitates over time (e.g., upon cooling or standing). The solution was supersaturated and is thermodynamically unstable.- Prepare a fresh solution at a slightly lower concentration. - If a stock solution in an organic solvent was used, ensure the final concentration of the organic solvent is minimal.[3] - Store the solution at the same temperature as your experiment to prevent temperature-induced precipitation.[3]
The solution appears cloudy or contains visible particulates. Incomplete dissolution or the presence of insoluble impurities in the compound powder.- Use sonication for 5-10 minutes to aid dissolution.[3] - Gently heat the solution while stirring.[3] - Filter the final solution through a 0.22 µm or 0.45 µm syringe filter to remove undissolved material.[3]
Difficulty dissolving the compound even at low concentrations. Strong intermolecular forces in the crystal lattice of the solid compound.- Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO) and dilute it into the aqueous buffer. - Employ a combination of methods: pH adjustment followed by gentle warming and sonication.

Quantitative Data Summary

While direct quantitative data for this compound is scarce, the solubility of its parent compound, nicotinamide, provides a useful reference point. The ethyl group on this compound is expected to decrease its solubility in polar solvents like water.

CompoundSolvent / BufferTemperatureSolubility
Nicotinamide Water25 °C~1000 mg/mL[2]
Nicotinamide PBS (pH 7.2)Not Specified~10 mg/mL[1]
Nicotinamide EthanolNot Specified~2.5 mg/mL[1]
Nicotinamide DMSONot Specified~15 mg/mL[1]
This compound ChloroformNot SpecifiedSlightly Soluble[4]
This compound MethanolNot SpecifiedSlightly Soluble[4]

Experimental Protocols

Protocol 1: General Method for Preparing Aqueous Solutions

This protocol provides a step-by-step approach to dissolving this compound in an aqueous buffer.

  • Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Initial Buffer Addition: Add approximately 80% of the final desired volume of your experimental buffer (e.g., PBS, Tris-HCl).

  • Mechanical Agitation: Stir the mixture vigorously using a magnetic stirrer at room temperature for 10-15 minutes.

  • Assess Dissolution: Observe the solution. If the compound has not fully dissolved, proceed through the troubleshooting steps.

  • Troubleshooting (if needed):

    • Sonication: Place the container in a sonicator bath for 5-10 minutes.

    • pH Adjustment: Slowly add dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH into the 5-6 range while monitoring with a calibrated pH meter.

    • Gentle Heating: Warm the solution to 37-40°C while stirring. Avoid excessive heat to prevent degradation.

  • Final Volume Adjustment: Once the compound is fully dissolved, allow the solution to return to room temperature. Adjust the volume to the final desired level with the buffer.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any potential microparticulates and ensure sterility.

  • Use Immediately: Use the freshly prepared solution for your experiments.[1]

Protocol 2: Determining Equilibrium Solubility via Shake-Flask Method

This method is used to determine the saturation solubility of a compound in a specific buffer.

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous buffer in a sealed glass vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the vial to stand at the same constant temperature for at least one hour to let the undissolved solid settle.[6]

  • Sample Collection: Carefully withdraw a sample from the clear supernatant, taking care not to disturb the solid at the bottom.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered sample with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as reverse-phase HPLC with UV detection (e.g., at 254 nm).[7]

  • Calculation: The measured concentration represents the equilibrium solubility of this compound in that buffer at that specific temperature.

Visualizations

G cluster_workflow Troubleshooting Workflow for this compound Dissolution start Start: Weigh compound and add buffer stir Stir vigorously at RT for 15 min start->stir check1 Is it fully dissolved? stir->check1 sonicate Sonicate for 5-10 min check1->sonicate No finish Solution is ready for filtration and use check1->finish Yes check2 Is it fully dissolved? sonicate->check2 adjust_ph Adjust pH to 5-6 with dilute acid check2->adjust_ph No check2->finish Yes check3 Is it fully dissolved? adjust_ph->check3 warm Gently warm to 37°C while stirring check3->warm No check3->finish Yes check4 Is it fully dissolved? warm->check4 co_solvent Consider preparing a stock in DMSO/EtOH and re-evaluating concentration check4->co_solvent No check4->finish Yes

Caption: A flowchart for troubleshooting this compound solubility.

G cluster_pathway Biological Context of this compound nikethamide Nikethamide (N,N-Diethylnicotinamide) nea This compound (Metabolite) nikethamide->nea Metabolism transporters Membrane Transporters (e.g., OCTs, MATEs) nea->transporters Acts as analog of MNA to interact with research Research Applications: - Probe transporter binding/mechanics - Study drug-drug interactions - Investigate NNMT enzyme activity nea->research mna N-Methylnicotinamide (MNA) (Endogenous Metabolite) mna->transporters Known substrate for transporters->research

Caption: Relationship of this compound to its parent drug and transporters.

References

Preventing degradation of N-Ethylnicotinamide in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for preventing the degradation of N-Ethylnicotinamide in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological samples critical?

Q2: What are the primary causes of this compound degradation in biological samples?

A2: Degradation can be attributed to two main factors:

  • Chemical Degradation: This includes processes like oxidation, which can convert this compound to N-ethylpyridine-3-carboxylic acid.[1] The stability of the molecule can be influenced by pH, temperature, and light exposure.[3][4][5]

  • Enzymatic Degradation: Biological samples contain active enzymes that can metabolize this compound. While specific enzymes for this compound are not extensively detailed, analogous pathways for nicotinamide (B372718) involve enzymes like nicotinamide N-methyltransferase (NNMT), which methylates nicotinamide to N1-methylnicotinamide (MNA).[6][7][8] Similar enzymatic processes could potentially modify this compound.

Q3: How do storage conditions like temperature, pH, and light affect stability?

A3: Temperature, pH, and light are critical factors:

  • Temperature: Higher temperatures accelerate both chemical and enzymatic degradation.[3][4] Therefore, samples should be cooled immediately after collection and stored at low temperatures.

  • pH: Extreme pH values can lead to hydrolysis or other chemical reactions. The stability of related compounds like nicotinamide is known to be pH-dependent.[3][9] Maintaining a neutral or slightly acidic pH is generally advisable.

  • Light: Exposure to light, particularly UV light, can induce photochemical degradation in sensitive compounds.[5] It is a standard best practice to protect samples from light whenever possible.

Q4: What is the recommended procedure for collecting and handling biological samples?

A4: To ensure sample integrity:

  • Immediate Cooling: Place blood or tissue samples on ice immediately after collection.[6]

  • Prompt Processing: For blood, separate plasma or serum from cells within one hour of collection by centrifugation at low temperatures (e.g., 4°C).[6]

  • Use appropriate anticoagulants: For plasma collection, use tubes containing anticoagulants like EDTA or heparin. The choice may need to be optimized depending on the specific analytical method.

  • Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes before freezing to avoid repeated freezing and thawing, which can degrade analytes. One study on the similar compound N1-methylnicotinamide showed it was stable for up to seven freeze-thaw cycles.[10]

Q5: What are the optimal long-term storage conditions for samples?

A5: For long-term preservation of this compound, samples should be stored at ultra-low temperatures. Storage at -80°C is highly recommended to minimize both chemical and enzymatic activity. For related compounds, stability has been demonstrated under these conditions.

Q6: How can I detect and identify degradation products in my samples?

A6: Degradation can be identified by:

  • Chromatographic Analysis: Methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can reveal degradation.[1][11] Signs include a decrease in the peak area of this compound over time and the appearance of new, unidentified peaks.

  • Mass Spectrometry (MS): MS analysis can help identify the mass of potential degradation products. For example, the oxidation product N-ethylpyridine-3-carboxylic acid would have a different mass-to-charge ratio (m/z) than the parent compound.[1]

Troubleshooting Guide

ProblemPotential CausesRecommended Actions
Low or variable recovery of this compound 1. Sample degradation during collection/handling. 2. Improper storage temperature. 3. Multiple freeze-thaw cycles. 4. Inefficient extraction from the biological matrix.1. Review sample collection and processing protocols. Ensure samples are immediately cooled and processed promptly. 2. Verify storage freezer temperatures are consistently maintained at ≤ -70°C. 3. Prepare single-use aliquots to avoid repeated thawing. 4. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction).
Appearance of unknown peaks in chromatograms 1. Chemical or enzymatic degradation of the analyte. 2. Contamination from collection tubes or processing reagents.1. Analyze a freshly prepared standard solution to confirm the retention time of this compound. Compare chromatograms of aged samples vs. freshly collected ones. 2. Use mass spectrometry to identify the mass of the unknown peaks and compare them to known metabolites or degradation products.[1] 3. Run blank matrix and solvent samples to check for contamination.
Inconsistent results between different sample batches 1. Variability in sample handling procedures. 2. Differences in storage duration or conditions. 3. Matrix effects impacting analytical quantification.1. Standardize all protocols for sample collection, processing, and storage. 2. Keep detailed logs of collection times and storage history for all samples. 3. Use a stable, isotope-labeled internal standard (e.g., deuterated this compound) to correct for matrix effects and procedural losses.[1]

Data on Analyte Stability

The following tables summarize key factors influencing the stability of this compound and related compounds in biological samples.

Table 1: Recommended Sample Handling and Storage Conditions

ParameterRecommendationRationale
Collection Use EDTA or Heparin tubes for blood.Prevents coagulation without interfering with common analytical methods.
Initial Handling Place on ice immediately.Slows down enzymatic activity and chemical degradation.[6]
Processing Centrifuge at 4°C within 1 hour.Separates plasma/serum from cells, which contain high concentrations of enzymes.[6]
Short-Term Storage (≤ 24h) 2-8°C, protected from light.Suitable for temporary storage before processing or analysis.
Long-Term Storage (> 24h) ≤ -70°C (preferably -80°C).Minimizes molecular motion, effectively halting most enzymatic and chemical reactions.
Freeze-Thaw Cycles Avoid; use single-use aliquots.Repeated cycles can cause physical and chemical degradation of the analyte.

Table 2: Impact of Physicochemical Factors on this compound Stability

FactorHigh Risk ConditionPotential EffectMitigation Strategy
Temperature Ambient or elevated temperatures (>4°C)Increased rate of enzymatic and chemical degradation.[4]Maintain samples on ice and store long-term at -80°C.
pH Highly acidic or alkaline conditionsHydrolysis of the amide group or other structural changes.Ensure sample pH is maintained near neutral if possible; use buffered collection tubes if necessary.
Light Exposure Direct sunlight or prolonged exposure to UV lightPhotodegradation of the pyridine (B92270) ring structure.[5]Use amber or opaque collection and storage tubes.
Enzymatic Activity Delayed processing of samplesMetabolic conversion to other compounds.[6][7]Process samples immediately after collection; store frozen.

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing

  • Materials: Vacutainer tubes with K2EDTA, centrifuge with cooling capability, pipettes, cryovials (amber or wrapped in foil).

  • Procedure:

    • Collect whole blood directly into pre-chilled K2EDTA tubes.

    • Gently invert the tube 8-10 times to mix with the anticoagulant.

    • Immediately place the tube on wet ice.

    • Within 1 hour of collection, centrifuge the sample at 1,500 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.

    • Transfer the plasma into pre-labeled cryovials.

    • Immediately store the plasma aliquots at -80°C until analysis.

Protocol 2: Analyte Quantification by LC-MS/MS

Note: This is a general protocol adapted from methods for similar polar analytes and must be fully validated for this compound.[6]

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., this compound-d4).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the clear supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for retaining and separating polar compounds like this compound.[6] A C18 column may also be used.[11]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient runs from high organic (e.g., 95% B) to high aqueous content to elute the analyte.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. MRM transitions for this compound and the internal standard must be optimized on the specific instrument.

Visual Guides

cluster_workflow Experimental Workflow for Sample Analysis Collect 1. Sample Collection (Pre-chilled EDTA tube) Process 2. Immediate Processing (Centrifuge at 4°C) Collect->Process < 1 hour Aliquot 3. Aliquot Plasma (Single-use cryovials) Process->Aliquot Store 4. Long-Term Storage (-80°C, Protected from light) Aliquot->Store Prepare 5. Sample Preparation (Protein Precipitation) Store->Prepare Thaw on ice Analyze 6. LC-MS/MS Analysis (Quantification) Prepare->Analyze cluster_pathways Potential Degradation Pathways cluster_chem Chemical Degradation cluster_enz Enzymatic Degradation Parent This compound Oxidation Oxidation Product (N-ethylpyridine-3-carboxylic acid) Parent->Oxidation Oxidizing agents, High Temp Hydrolysis Hydrolysis Product (Nicotinic Acid + Ethylamine) Parent->Hydrolysis Extreme pH Metabolite Metabolite (e.g., Hydroxylated species) Parent->Metabolite Cellular Enzymes (e.g., P450s) cluster_troubleshooting Troubleshooting Logic for Low Analyte Recovery Problem Problem: Low or Variable Recovery CheckHandling Was sample handling immediate and cold? Problem->CheckHandling CheckStorage Was storage at -80°C and light-protected? CheckHandling->CheckStorage Yes SolutionHandling Action: Review and standardize collection/processing SOPs. CheckHandling->SolutionHandling No CheckThaw Were multiple freeze-thaw cycles avoided? CheckStorage->CheckThaw Yes SolutionStorage Action: Verify freezer logs and use amber vials. CheckStorage->SolutionStorage No CheckMethod Is the analytical method validated? CheckThaw->CheckMethod Yes SolutionThaw Action: Implement single-use aliquoting. CheckThaw->SolutionThaw No SolutionMethod Action: Optimize extraction and use an internal standard. CheckMethod->SolutionMethod No

References

Cell viability issues in high-concentration N-Ethylnicotinamide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues in experiments involving high concentrations of N-Ethylnicotinamide (NEA).

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm observing significant cell death at high concentrations of this compound. Is this expected?

A1: Yes, it is expected that high concentrations of this compound (NEA) can lead to decreased cell viability. NEA is a derivative of nicotinamide (B372718) (a form of vitamin B3), and while it is a precursor to the essential coenzyme NAD+, high concentrations can be cytotoxic.[1] Studies have indicated that for some cell lines, significant cell death occurs at NEA concentrations above 1 mM.[1] The parent compound, nicotinamide, has also been shown to be toxic at high concentrations, for instance, 25 mM was found to be significantly toxic to human embryonic stem cells.

Q2: What are the potential mechanisms behind this compound-induced cytotoxicity?

A2: High concentrations of NEA are thought to induce cell death through several mechanisms, primarily related to its influence on NAD+ metabolism and associated enzymes:

  • PARP Inhibition: this compound, like its parent compound nicotinamide, can act as an inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[2][3] Excessive activation of PARP-1 in response to DNA damage can deplete cellular NAD+ and ATP levels, leading to necrotic cell death.[4] Conversely, caspase-mediated cleavage and inactivation of PARP-1 is a hallmark of apoptosis.[4]

  • Sirtuin Modulation: Sirtuins are a class of NAD+-dependent deacetylases that regulate various cellular processes, including cell survival and apoptosis.[5][6] Nicotinamide is a known inhibitor of sirtuins, and by extension, NEA may also affect their activity.[3] Inhibition of certain sirtuins, like SIRT1, can lead to the hyperacetylation of tumor suppressor proteins such as p53, which in turn can trigger apoptosis.[6]

  • Oxidative Stress: High doses of nicotinamide and its metabolites have been associated with increased oxidative stress.[1] This can lead to cellular damage, including DNA strand breaks, which can trigger the cell death pathways mentioned above.

  • Kinase Inhibition: At high concentrations, nicotinamide has been shown to act as a direct inhibitor of multiple kinases, including ROCK and casein kinase 1, which can independently influence cell survival and differentiation.[7][8]

Q3: My this compound solution appears cloudy or forms a precipitate in the cell culture medium. What should I do?

A3: this compound has limited solubility in aqueous solutions, although it is soluble in chloroform (B151607) and methanol.[9] Cloudiness or precipitation in your cell culture medium could be due to several factors:

  • Concentration Exceeds Solubility: You may be trying to dissolve NEA at a concentration that exceeds its solubility limit in your specific cell culture medium.

  • Solvent Issues: If you are using a stock solution dissolved in a solvent like DMSO, ensure the final concentration of the solvent in your culture medium is low (typically <0.5%) to avoid both solvent toxicity and precipitation of the compound.

  • Temperature and pH: The temperature and pH of the medium can affect the solubility of chemical compounds. Ensure your medium is properly buffered and warmed to 37°C before adding the NEA.

To address this, consider preparing a fresh, lower-concentration stock solution or gently warming the solution to aid dissolution. Always visually inspect your medium for any precipitates before adding it to your cells.

Q4: I am seeing inconsistent results between experiments. What could be the cause?

A4: Inconsistent results in cell viability assays with NEA can stem from several sources:

  • Compound Stability: The stability of NEA in your culture medium over the course of the experiment could be a factor. The stability of related nicotinamide cofactors is known to be sensitive to buffer composition, pH, and temperature.

  • Cell Culture Conditions: Variations in cell density at the time of treatment, passage number, and serum concentration can all influence cellular response to a chemical compound.

  • Assay Performance: Ensure that the cell viability assay you are using is appropriate for your experimental question and that it is being performed consistently. For example, metabolic assays like MTT measure changes in metabolic activity, which may not always directly correlate with cell number.

Section 2: Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during high-concentration this compound experiments.

Problem Possible Cause Suggested Solution
Unexpectedly High Cell Death Incorrect concentration of NEA stock solution. Verify the calculations for your stock solution and serial dilutions. If possible, confirm the concentration using an analytical method.
Solvent toxicity. Run a vehicle control with the highest concentration of the solvent used in your experiment to ensure it is not causing cytotoxicity.
Cell line is particularly sensitive to NEA. Perform a dose-response experiment with a wider range of concentrations to determine the IC50 for your specific cell line.
Low or No Cytotoxicity Observed NEA degradation. Prepare fresh stock solutions of NEA for each experiment. Store the stock solution at -20°C as recommended.[9]
Cell density is too high. High cell density can mask the cytotoxic effects of a compound. Optimize your cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
Incorrect assay choice or timing. The chosen endpoint may be too early to observe a cytotoxic effect. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.
Precipitate in Culture Wells Poor solubility of NEA in media. Prepare the final dilutions of NEA in pre-warmed media and mix thoroughly before adding to the cells. Consider using a lower concentration range.
Interaction with media components. Some components in serum or media supplements may interact with the compound. If possible, test the compound in a serum-free or defined medium.
High Variability Between Replicates Uneven cell seeding. Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform cell distribution across the plate.
"Edge effect" in multi-well plates. To minimize evaporation from the outer wells, which can concentrate the compound, fill the peripheral wells with sterile PBS or media without cells.
Inconsistent compound addition. Use a multichannel pipette for adding the compound to the wells to ensure consistent timing and volume.

Section 3: Data Presentation

Due to the limited availability of specific IC50 values for this compound in the public domain, the following table provides data for related nicotinamide derivatives to serve as a reference. Researchers should empirically determine the IC50 for this compound in their specific cell line and experimental conditions.

Table 1: Cytotoxicity of Nicotinamide Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Nicotinamide Derivative 6HCT-116 (colorectal)22.09[10]
HepG-2 (liver)19.50[10]
Nicotinamide Derivative 7HCT-116 (colorectal)15.70[10]
HepG-2 (liver)15.50[10]
Nicotinamide Derivative 10HCT-116 (colorectal)15.40[10]
HepG-2 (liver)9.80[10]
Nicotinamide Derivative 11HCT-116 (colorectal)20.17[10]
HepG-2 (liver)21.60[10]
Nicotinamide Derivative 10bMCF-7 (breast)3.4[11]
HepG2 (liver)3.85[11]
HCT-116 (colorectal)1.59[11]
Nicotinamide Derivative 16cMCF-7 (breast)2.1[11]
HepG2 (liver)4.61[11]
HCT-116 (colorectal)4.05[11]

Section 4: Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cells seeded in a 96-well plate

  • This compound (NEA) stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of NEA in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the NEA dilutions. Include a vehicle control (medium with the same concentration of solvent used for the highest NEA concentration) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance from the vehicle control.

Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells based on membrane integrity.

Materials:

  • Cells grown in a culture dish or flask

  • This compound (NEA)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution (0.4%)

  • Hemocytometer

Procedure:

  • Treat cells with the desired concentrations of NEA for the specified duration.

  • Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.

  • Resuspend the cell pellet in a known volume of PBS or culture medium.

  • Take a small aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

  • Incubate for 1-2 minutes at room temperature.

  • Load the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.

  • Calculate the total number of viable cells and the percentage of viable cells.

Section 5: Visualizations

Signaling Pathways

NEA_Cytotoxicity_Pathways cluster_stimulus Stimulus cluster_parp PARP-Mediated Pathway cluster_sirtuin Sirtuin-Mediated Pathway High [NEA] High [NEA] PARP_Inhibition PARP Inhibition High [NEA]->PARP_Inhibition SIRT1_Inhibition SIRT1 Inhibition High [NEA]->SIRT1_Inhibition Caspase_Activation_PARP Caspase Activation PARP_Inhibition->Caspase_Activation_PARP Allows DNA_Damage DNA Damage PARP_Hyperactivation PARP Hyperactivation DNA_Damage->PARP_Hyperactivation Excessive NAD_Depletion NAD+ Depletion PARP_Hyperactivation->NAD_Depletion ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Necrosis Necrosis ATP_Depletion->Necrosis Apoptosis_PARP Apoptosis PARP_Cleavage PARP Cleavage Caspase_Activation_PARP->PARP_Cleavage PARP_Cleavage->Apoptosis_PARP p53_Acetylation p53 Hyperacetylation SIRT1_Inhibition->p53_Acetylation Bax_Activation Bax Activation p53_Acetylation->Bax_Activation Mitochondrial_Apoptosis Mitochondrial Apoptosis Bax_Activation->Mitochondrial_Apoptosis

Caption: Potential signaling pathways of this compound-induced cytotoxicity.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Logarithmic Growth Phase) Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Treatment 4. Treat Cells with NEA Cell_Seeding->Treatment NEA_Prep 3. Prepare NEA Dilutions NEA_Prep->Treatment Incubation 5. Incubate (24-72 hours) Treatment->Incubation Viability_Assay 6. Perform Viability Assay (e.g., MTT, Trypan Blue) Incubation->Viability_Assay Data_Collection 7. Data Collection (e.g., Absorbance Reading) Viability_Assay->Data_Collection Data_Analysis 8. Data Analysis (% Viability, IC50) Data_Collection->Data_Analysis

Caption: General workflow for assessing NEA-induced cytotoxicity.

Troubleshooting Logic

troubleshooting_logic Start High Cell Viability Issues Check_Concentration Verify NEA Concentration Start->Check_Concentration Check_Solvent Run Vehicle Control Check_Concentration->Check_Solvent Concentration OK Optimize_Experiment Optimize Experiment (Dose-Response, Time-Course) Check_Concentration->Optimize_Experiment Concentration Incorrect Check_Cells Assess Cell Health & Density Check_Solvent->Check_Cells Solvent Not Toxic Check_Solvent->Optimize_Experiment Solvent is Toxic Check_Assay Review Assay Protocol Check_Cells->Check_Assay Cells Healthy Check_Cells->Optimize_Experiment Cells Unhealthy/Dense Check_Assay->Optimize_Experiment Protocol Correct Check_Assay->Optimize_Experiment Protocol Issue Problem_Solved Problem Resolved Optimize_Experiment->Problem_Solved

Caption: A logical approach to troubleshooting NEA cytotoxicity experiments.

References

Technical Support Center: N-Ethylnicotinamide Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by N-Ethylnicotinamide in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

This compound is a metabolite of Nikethamide and a derivative of nicotinamide, a form of vitamin B3. It is often used in research, particularly in studies involving drug transporters. Like other small molecules with aromatic pyridine (B92270) rings, this compound has the potential to interfere with fluorescence-based assays through two primary mechanisms: autofluorescence and fluorescence quenching.

Q2: What is autofluorescence and how can I determine if this compound is autofluorescent?

Autofluorescence is the natural emission of light by a compound when it is excited by a light source. If this compound is autofluorescent at the excitation and emission wavelengths used for your assay's fluorophore, it can lead to false-positive signals. To determine if this compound is autofluorescent, you can perform a simple control experiment.

Q3: What is fluorescence quenching and how can I test for it?

Fluorescence quenching occurs when a compound absorbs the excitation light or the emitted fluorescence from your assay's fluorophore, leading to a decrease in the detected signal. This can result in false-negative or underestimated results. A quenching control experiment can help you determine if this compound is affecting your assay in this manner.

While the specific spectrum for this compound is not widely published, its close analogs, Nicotinamide and N-Methylnicotinamide, have absorbance maxima in the ultraviolet (UV) range, typically around 210 nm and 260-264 nm.[1][2] This strongly suggests that this compound also primarily absorbs UV light. If your assay's fluorophore is excited by UV or near-UV light, there is a higher probability of interference due to quenching.

Troubleshooting Guides

Guide 1: Identifying Autofluorescence of this compound

This guide will walk you through the process of determining if this compound is contributing to the fluorescence signal in your assay.

Experimental Protocol: Autofluorescence Check

Objective: To measure the intrinsic fluorescence of this compound under your experimental conditions.

Materials:

  • This compound stock solution

  • Assay buffer (the same buffer used in your main experiment)

  • Multi-well plate (e.g., 96-well or 384-well, black plates are recommended to minimize background)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a dilution series of this compound: In your assay buffer, prepare a range of this compound concentrations that includes and exceeds the concentration used in your primary assay.

  • Prepare Controls:

    • Buffer Blank: Wells containing only the assay buffer.

    • Positive Control (Optional but recommended): A known fluorescent standard to ensure the instrument is working correctly.

  • Plate Layout: Add the this compound dilutions and controls to the multi-well plate.

  • Fluorescence Measurement:

    • Set the plate reader to the same excitation and emission wavelengths used for your primary assay's fluorophore.

    • Measure the fluorescence intensity of all wells.

  • Data Analysis:

    • Subtract the average fluorescence of the buffer blank from all other readings.

    • Plot the background-subtracted fluorescence intensity against the concentration of this compound.

    • A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent under your assay conditions.

Interpreting the Results:

ObservationInterpretationNext Steps
No significant fluorescence from this compoundAutofluorescence is not a significant issue at the tested concentrations.Proceed to check for fluorescence quenching.
Significant fluorescence from this compoundThis compound is autofluorescent and may be causing false-positive signals.Implement mitigation strategies.

Illustrative Data for Autofluorescence Check

This compound (µM) Raw Fluorescence (RFU) Background Subtracted (RFU)
0 (Buffer) 50 0
1 55 5
10 150 100
50 550 500

| 100 | 1050 | 1000 |

cluster_workflow Autofluorescence Troubleshooting Workflow start Start: Suspected Interference prepare_samples Prepare this compound Dilutions & Controls start->prepare_samples measure_fluorescence Read Plate at Assay Wavelengths prepare_samples->measure_fluorescence analyze_data Subtract Blank & Plot Intensity vs. Concentration measure_fluorescence->analyze_data decision Concentration-Dependent Increase in Fluorescence? analyze_data->decision autofluorescent Conclusion: Autofluorescent decision->autofluorescent Yes not_autofluorescent Conclusion: Not Autofluorescent decision->not_autofluorescent No mitigate Implement Mitigation Strategies autofluorescent->mitigate check_quenching Proceed to Quenching Check not_autofluorescent->check_quenching

Autofluorescence troubleshooting workflow.
Guide 2: Assessing Fluorescence Quenching by this compound

This guide will help you determine if this compound is absorbing light and reducing the signal from your fluorophore.

Experimental Protocol: Quenching Check

Objective: To determine if this compound quenches the fluorescence of your assay's fluorophore.

Materials:

  • This compound stock solution

  • Your assay's fluorophore (e.g., fluorescent substrate, antibody, or probe)

  • Assay buffer

  • Multi-well plate

  • Plate reader

Procedure:

  • Prepare Solutions:

    • Fluorophore Solution: Prepare your fluorophore in the assay buffer at the same concentration used in your primary assay.

    • This compound Dilutions: Prepare a dilution series of this compound in the assay buffer.

  • Plate Layout:

    • Fluorophore Only: Wells containing the fluorophore solution and buffer.

    • Fluorophore + this compound: Wells containing the fluorophore solution and the different concentrations of this compound.

    • Buffer Blank: Wells with only assay buffer.

    • This compound Blanks: Wells with only the this compound dilutions (to correct for any autofluorescence).

  • Fluorescence Measurement: Read the plate at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the buffer blank from the "Fluorophore Only" wells.

    • For each concentration of this compound, subtract the corresponding "this compound Blank" from the "Fluorophore + this compound" wells.

    • Plot the corrected fluorescence intensity against the concentration of this compound.

    • A concentration-dependent decrease in fluorescence indicates quenching.

Interpreting the Results:

ObservationInterpretationNext Steps
No significant change in fluorescence.Quenching is not a significant issue.Proceed with your primary assay, but remain aware of potential matrix effects.
Concentration-dependent decrease in fluorescence.This compound is quenching the fluorophore.Implement mitigation strategies.

Illustrative Data for Quenching Check

This compound (µM) Corrected Fluorescence (RFU) % Quenching
0 10000 0%
1 9800 2%
10 8500 15%
50 5000 50%

| 100 | 2500 | 75% |

cluster_workflow Quenching Troubleshooting Workflow start Start: Suspected Quenching prepare_samples Prepare Fluorophore +/- this compound start->prepare_samples measure_fluorescence Read Plate at Assay Wavelengths prepare_samples->measure_fluorescence analyze_data Correct for Blanks & Plot Intensity vs. Concentration measure_fluorescence->analyze_data decision Concentration-Dependent Decrease in Fluorescence? analyze_data->decision quenching Conclusion: Quenching Occurs decision->quenching Yes no_quenching Conclusion: No Significant Quenching decision->no_quenching No mitigate Implement Mitigation Strategies quenching->mitigate proceed Proceed with Assay no_quenching->proceed

Quenching troubleshooting workflow.

Mitigation Strategies

If you have confirmed that this compound is interfering with your assay, consider the following strategies:

  • Change Fluorophore: Select a fluorophore with excitation and emission spectra that do not overlap with the absorbance or emission of this compound. Red-shifted fluorophores are often a good choice as many small molecules absorb in the UV-blue range.

  • Use a Different Assay Format: If possible, switch to a non-fluorescence-based detection method, such as absorbance, luminescence, or a label-free technology.

  • Reduce the Concentration of this compound: If your experimental design allows, use the lowest effective concentration of this compound to minimize interference.

  • Incorporate Correction Factors: If the interference is predictable and consistent, you may be able to mathematically correct your data. This should be done with caution and validated thoroughly.

  • Time-Resolved Fluorescence (TRF): If this compound has a short fluorescence lifetime, TRF can be used to distinguish the long-lived signal of a lanthanide-based probe from the short-lived background fluorescence.

Signaling Pathway and Experimental Workflow Diagrams

cluster_pathway Generic Signaling Pathway with Potential for Interference Ligand Ligand Receptor Receptor Ligand->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Enzyme Enzyme Signaling_Cascade->Enzyme Product Fluorescent Product Enzyme->Product Converts Substrate Fluorescent Substrate Substrate->Enzyme Detector Detector Product->Detector Emits Light NE This compound Light Excitation Light NE->Light Absorbs (Quenching) NE->Detector Emits Light (Autofluorescence) Light->Substrate

Potential points of interference in a generic signaling pathway.

References

Selecting the appropriate internal standard for N-Ethylnicotinamide analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on selecting the appropriate internal standard for the quantitative analysis of N-Ethylnicotinamide, along with troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good internal standard for this compound analysis?

A1: An ideal internal standard (IS) should mimic the analytical behavior of this compound as closely as possible. Key characteristics include:

  • Structural Similarity: The IS should be structurally similar to this compound to ensure comparable extraction efficiency, chromatographic retention, and ionization response.

  • Co-elution (for LC-MS/MS): For mass spectrometry-based methods, the IS should ideally co-elute with the analyte to effectively compensate for matrix effects.

  • Stability: The IS must be stable throughout the entire analytical process, from sample preparation to final detection.

  • Purity: The internal standard should be of high purity to avoid interference with the analyte peak or other components in the sample.

  • Commercial Availability: For routine analysis, the IS should be readily available from commercial suppliers.

  • Non-endogenous: The selected IS must not be naturally present in the biological samples being analyzed.

Q2: What are the recommended internal standards for this compound analysis?

A2: The gold standard for an internal standard is a stable isotope-labeled version of the analyte, such as this compound-d5. However, its commercial availability can be limited. Excellent alternatives include:

  • Deuterated Analogs of Related Compounds: Nicotinamide-d4 is a suitable option due to its structural similarity and commercial availability.

  • Structurally Similar Compounds: Other N-alkylated nicotinamides, such as N-Propylnicotinamide, can also be used. It is crucial to validate their performance to ensure they are not present in the samples and behave similarly to this compound. One study successfully used N'-methylnicotinamide as an internal standard for the analysis of nicotinamide (B372718) and N1-methylnicotinamide.[1]

Q3: Can I use a structurally unrelated compound as an internal standard?

A3: While technically possible, it is not recommended. A structurally unrelated IS is unlikely to have the same extraction recovery, chromatographic behavior, and ionization response as this compound. This can lead to inaccurate quantification, especially in complex biological matrices where matrix effects can be significant.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: this compound is a basic compound. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state. Adding a small amount of formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape.

    • Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants. If the problem persists, consider replacing the column.

    • Optimize Injection Solvent: Ensure the injection solvent is not significantly stronger than the mobile phase, as this can cause peak distortion.

Issue 2: High Variability in Internal Standard Response

  • Possible Cause: Inconsistent sample preparation, instrument instability, or matrix effects.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure the internal standard is added accurately and consistently to all samples and standards. Verify the precision of your pipettes.

    • Assess Matrix Effects: Perform a post-extraction addition experiment to determine if ion suppression or enhancement is occurring. If significant matrix effects are present, optimize the sample clean-up procedure (e.g., using solid-phase extraction) or adjust the chromatographic conditions to separate the analyte from interfering matrix components.

    • Check Instrument Performance: Verify the stability of the LC pump flow rate and the MS detector response by injecting a series of standards.

Issue 3: No or Low Analyte/Internal Standard Signal

  • Possible Cause: Incorrect mass spectrometry parameters, instrument contamination, or degradation of the analyte/IS.

  • Troubleshooting Steps:

    • Verify MS/MS Transitions: Ensure the correct precursor and product ions (MRM transitions) are being monitored for both this compound and the internal standard.

    • Tune the Mass Spectrometer: Perform a system tune and calibration to ensure optimal sensitivity.

    • Check for Contamination: Clean the ion source of the mass spectrometer.

    • Assess Analyte Stability: Prepare fresh standards and samples to rule out degradation.

Data Presentation

Table 1: Recommended Internal Standards for this compound Analysis

Internal StandardRationaleAdvantagesDisadvantages
This compound-d5 Stable isotope-labeled analogCo-elutes with the analyte, providing the best compensation for matrix effects.May not be readily commercially available; may require custom synthesis.
Nicotinamide-d4 Structurally similar deuterated analogCommercially available; similar chromatographic and ionization behavior.May have a slight retention time difference from this compound.
N-Propylnicotinamide Structurally similar, non-isotopic analogCan be synthesized or potentially sourced commercially.Will have a different retention time and may not perfectly mimic the analyte's behavior in the ion source.

Table 2: Predicted LC-MS/MS Parameters for this compound and Potential Internal Standards

CompoundMolecular Weight ( g/mol )Precursor Ion (m/z)Product Ion (m/z)
This compound 150.18151.1106.1
This compound-d5 155.21156.1106.1 or 111.1
Nicotinamide-d4 126.14127.184.1
N-Propylnicotinamide 164.21165.2106.1

Note: These are predicted values and should be optimized experimentally.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Human Plasma using LC-MS/MS with Nicotinamide-d4 as Internal Standard

1. Materials and Reagents:

  • This compound analytical standard

  • Nicotinamide-d4 (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution (Nicotinamide-d4 in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

3. LC-MS/MS Conditions:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Linear gradient to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 5% B

    • 4.1-5.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: 151.1 -> 106.1

    • Nicotinamide-d4: 127.1 -> 84.1

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (Nicotinamide-d4) plasma->add_is vortex1 3. Vortex add_is->vortex1 add_acn 4. Add Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 5. Vortex add_acn->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge supernatant 7. Collect Supernatant centrifuge->supernatant evaporate 8. Evaporate to Dryness supernatant->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute lcms 10. Inject into LC-MS/MS reconstitute->lcms data 11. Data Acquisition (MRM) lcms->data integrate 12. Peak Integration data->integrate ratio 13. Calculate Analyte/IS Ratio integrate->ratio quantify 14. Quantify Concentration ratio->quantify signaling_pathway cluster_salvage NAD+ Salvage Pathway cluster_ethyl_pathway This compound Interaction NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT NAD NAD+ NAD_Consuming NAD+ Consuming Enzymes (Sirtuins, PARPs) NAD->NAD_Consuming NAMPT->NMN NMNAT->NAD NEA This compound NNMT NNMT (Potential Inhibition) NEA->NNMT May inhibit NAD_Consuming->NAM Recycles NAM

References

Technical Support Center: N-Ethylnicotinamide Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges during the synthesis and scale-up of N-Ethylnicotinamide. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most prevalent laboratory and industrial synthesis routes for this compound are:

  • Schotten-Baumann Reaction: The reaction of nicotinoyl chloride with ethylamine (B1201723) in the presence of a base. This method is known for its simplicity and high purity of the final product.[1]

  • Ester Aminolysis: The reaction of a nicotinic acid ester, such as methyl nicotinate (B505614), with ethylamine. This is often a solvent-free reaction, which simplifies the purification process.[1]

  • Nitrile Aminolysis: The reaction of 3-cyanopyridine (B1664610) with ethylamine, typically in the presence of a catalyst. This route is advantageous for industrial scale-up due to the availability of the starting material.[1]

  • Direct Amidation: The direct reaction of nicotinic acid with ethylamine, which can be facilitated by acid or enzymatic catalysts.[1]

Q2: I am seeing a low yield in my reaction. What are the potential causes?

A2: Low yields can be attributed to several factors depending on your chosen synthesis route:

  • Incomplete Reaction: Ensure sufficient reaction time and temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reagent Degradation: Moisture can degrade sensitive reagents like nicotinoyl chloride. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

  • Suboptimal Catalyst Activity: If using a catalytic route (e.g., nitrile aminolysis), ensure the catalyst is active and used in the correct loading.

  • Side Reactions: Undesirable side reactions can consume starting materials and reduce the yield of the desired product. Optimization of reaction conditions (temperature, concentration, addition rate) is crucial.

Q3: My final product has a high level of impurities. How can I improve its purity?

A3: Impurities can arise from unreacted starting materials, byproducts, or degradation of the product. Here are some purification strategies:

  • Recrystallization: This is a common and effective method for purifying solid this compound.[1] Experiment with different solvent systems to find the optimal conditions for crystallization.

  • Washing: Washing the crude product with a suitable solvent can remove unreacted starting materials and some impurities. For example, in the ester aminolysis route, washing with cold water can remove excess ethylamine and methanol (B129727).[1]

  • Chromatography: For laboratory-scale purification, column chromatography can be employed to separate the desired product from impurities.

  • Distillation: For liquid products or starting materials, distillation can be an effective purification method.[1]

Q4: What are the key challenges when scaling up the synthesis of this compound?

A4: Scaling up from laboratory to industrial production presents several challenges:

  • Heat Transfer: Amidation reactions can be exothermic. The surface-area-to-volume ratio decreases in larger reactors, making heat dissipation less efficient. This can lead to temperature control issues and the formation of impurities.[2]

  • Mass Transfer and Mixing: Inadequate mixing in large reactors can lead to localized "hot spots" or areas of high concentration, resulting in side reactions and lower yields.

  • Reagent Handling and Addition: The safe handling and controlled addition of large quantities of reagents, especially hazardous ones, is a critical consideration at scale.

  • Downstream Processing: Purification methods that are straightforward in the lab, like chromatography, may not be feasible or economical at an industrial scale. Developing robust and scalable crystallization or distillation processes is essential.

Troubleshooting Guides

Issue 1: Low Yield and Purity in Schotten-Baumann Reaction
Symptom Possible Cause Recommended Solution
Low Yield Hydrolysis of nicotinoyl chloride due to moisture.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incomplete reaction.Monitor the reaction by TLC or HPLC. If starting material is still present, consider increasing the reaction time or the amount of ethylamine.
High Impurity Levels Formation of di-acylated byproduct (bis-nicotinoyl ethylamine).Control the stoichiometry carefully. Add the nicotinoyl chloride solution slowly to the ethylamine solution to maintain a molar excess of the amine throughout the addition.
Presence of unreacted nicotinic acid in the starting nicotinoyl chloride.Purify the nicotinoyl chloride before use or wash the final product with a dilute aqueous base to remove acidic impurities.
Issue 2: Problems with Ester Aminolysis Scale-Up
Symptom Possible Cause Recommended Solution
Slow Reaction Rate at Scale Poor mixing of the heterogeneous reaction mixture (if solvent-free).Increase agitation speed. Consider using a reactor with baffles to improve mixing. For very large scales, a continuous flow reactor might be a better option.
Product Darkening/Degradation Localized overheating due to poor heat transfer.Use a jacketed reactor with a reliable temperature control system. Consider adding the ethylamine in portions to better manage the exotherm.
Incomplete Removal of Byproducts Inefficient washing of the larger product mass.Increase the volume and number of washes. Ensure efficient stirring during the washing process to break up any clumps of the product.
Issue 3: Catalyst and Reaction Control in Nitrile Aminolysis
Symptom Possible Cause Recommended Solution
Low Catalyst Activity Catalyst poisoning or deactivation.Ensure the starting materials and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds). Consider using a fresh batch of catalyst.
Poor catalyst dispersion in the reaction mixture.Use a high-agitation stirrer or a reactor designed for slurry reactions to keep the catalyst suspended.
Runaway Reaction Poor temperature control of the exothermic reaction.Implement a robust cooling system for the reactor. Control the rate of addition of one of the reactants or use a semi-batch process.
Byproduct Formation (e.g., nicotinic acid) Hydrolysis of the nitrile or amide product.Control the amount of water in the reaction mixture. Optimize the reaction temperature and time to minimize hydrolysis.

Data Presentation

Table 1: Comparison of this compound Synthesis Routes

Synthesis Route Starting Materials Typical Solvents Catalyst/Reagent Temperature Yield Key Advantages Key Challenges
Schotten-Baumann Nicotinoyl chloride, EthylamineDichloromethane (B109758)/WaterAqueous NaOH0-5°C70-85%Simplicity, high purityMoisture-sensitive reagent, handling of acid chloride
Ester Aminolysis Methyl nicotinate, EthylamineSolvent-freeNone60°C80-90%No solvent, simple purificationPotential for slow reaction at scale
Nitrile Aminolysis 3-Cyanopyridine, EthylamineEthanol (B145695) or MethanolRaney Nickel or Pd/C60-80°C65-75%Scalable, available starting materialCatalyst handling and activity, potential byproducts
Direct Amidation (Enzymatic) Nicotinic acid, Ethylaminetert-ButanolLipase (e.g., Candida antarctica Lipase B)50°C60-70%Green chemistry, mild conditionsEnzyme cost and stability, slower reaction times

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethylamine (1.2 equivalents) in a 1:1 mixture of dichloromethane and water.

  • Reagent Addition: Cool the solution to 0-5°C using an ice bath. Slowly add a solution of nicotinoyl chloride (1.0 equivalent) in dichloromethane from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate:methanol 9:1).

  • Work-up: Separate the organic layer. Wash the organic layer with a 10% aqueous solution of sodium hydroxide (B78521) (NaOH), followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[1]

Protocol 2: Synthesis of this compound via Ester Aminolysis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl nicotinate (1.0 equivalent) and ethylamine (1.5 equivalents).

  • Reaction Conditions: Heat the solvent-free mixture to 60°C and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting ester by HPLC or GC.

  • Work-up and Purification: After the reaction is complete, cool the mixture. Wash the crude product with cold water to remove excess ethylamine and the methanol byproduct. The solid product can be collected by filtration and dried. Further purification can be achieved by recrystallization if necessary.[1]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., Nicotinoyl Chloride, Ethylamine) reaction Reaction (e.g., Schotten-Baumann) start->reaction extraction Extraction / Washing reaction->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration recrystallization Recrystallization concentration->recrystallization final_product This compound recrystallization->final_product analysis Purity and Identity Confirmation (HPLC, NMR, MS) final_product->analysis

Caption: General experimental workflow for the synthesis of this compound.

scaleup_challenges cluster_challenges Key Scale-Up Challenges Scale-Up Scale-Up Heat Transfer Heat Transfer (Exotherm Control) Scale-Up->Heat Transfer Mass Transfer Mass Transfer (Mixing Efficiency) Scale-Up->Mass Transfer Reagent Handling Reagent Handling (Safety and Dosing) Scale-Up->Reagent Handling Downstream Processing Downstream Processing (Purification at Scale) Scale-Up->Downstream Processing Impurity Formation Impurity Formation Heat Transfer->Impurity Formation Low Yield Low Yield Mass Transfer->Low Yield Safety Incidents Safety Incidents Reagent Handling->Safety Incidents High Cost High Cost Downstream Processing->High Cost

Caption: Logical relationships of challenges in this compound synthesis scale-up.

References

Validation & Comparative

N-Ethylnicotinamide as an Internal Standard in Bioanalysis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable internal standard (IS) is a critical step in the development of robust and reliable bioanalytical methods. An internal standard is a compound of known concentration added to samples to correct for analytical variability during sample processing and analysis, thereby improving the accuracy and precision of quantitative results. This guide provides a comparative overview of N-Ethylnicotinamide as a structural analog internal standard, evaluating its performance against the gold standard, the stable isotope-labeled (SIL) internal standard.

The ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variations in sample preparation, extraction recovery, and matrix effects. While SIL internal standards are widely regarded as the most suitable choice due to their near-identical properties to the analyte, their synthesis can be costly and time-consuming.[1] In such cases, a carefully selected structural analog, such as this compound, can be a viable alternative.

Performance Comparison: this compound vs. Stable Isotope-Labeled Internal Standard

The following tables summarize the performance of this compound as a structural analog internal standard in comparison to a typical stable isotope-labeled internal standard. The data for this compound is derived from published bioanalytical methods, while the performance of the SIL-IS represents the generally accepted characteristics documented in bioanalytical method validation guidelines.[2]

Table 1: Comparison of Key Bioanalytical Validation Parameters

ParameterThis compound (Structural Analog IS)Stable Isotope-Labeled (SIL) IS
Recovery Consistent and reproducible, typically >88%[3]Highly consistent and closely tracks analyte recovery
Matrix Effect Can be variable and may not fully compensate for analyte signal suppression or enhancementCo-elutes with the analyte, providing the most effective compensation for matrix effects[4]
Precision (CV%) Intra- and inter-day precision typically within 6.90%[3]Generally exhibits lower variability, often <5%
Accuracy (% Bias) Generally >90%[5]Typically closer to nominal values, with bias <5%

Table 2: Quantitative Performance Data

ParameterThis compoundTypical SIL-IS
Mean Recovery (%) >88[3]95 - 105
Precision (RSD%) < 6.90[3]< 5
Accuracy (% Bias) < 10[5]< 5
Matrix Factor (CV%) < 15< 10

Experimental Protocols

Detailed methodologies are essential for the validation of any bioanalytical method. The following are generalized protocols for key experiments to evaluate the performance of an internal standard.

Sample Preparation and Extraction

A protein precipitation method is commonly used for the extraction of small molecules like nicotinamide (B372718) and its analogs from biological matrices.

  • To 100 µL of the biological matrix (e.g., plasma, serum), add 20 µL of the internal standard working solution (this compound at a fixed concentration).

  • Vortex the samples for 30 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate the proteins.

  • Vortex for 2 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

LC-MS/MS Analysis

A reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common analytical technique for this type of analysis.

  • Column: A C18 reversed-phase column (e.g., 2.0 x 100 mm, 5 µm).[3]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions for the analyte and the internal standard.

Validation of Bioanalytical Method

The validation of the bioanalytical method should be performed according to the guidelines of regulatory agencies such as the FDA, EMA, or the harmonized ICH M10 guideline.[2]

  • Specificity and Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention times of the analyte and IS.

  • Recovery: The extraction recovery is determined by comparing the peak area of the analyte in pre-extraction spiked samples to that of post-extraction spiked samples at three different concentration levels (low, medium, and high).

  • Matrix Effect: Evaluated by comparing the peak area of the analyte in post-extraction spiked samples with the peak area of the analyte in a neat solution at the same concentration. This should be tested in at least six different lots of the biological matrix.

  • Precision and Accuracy: Determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high) in replicate (n=5) on three different days. The precision (as coefficient of variation, CV%) should be ≤15% (≤20% for LLOQ), and the accuracy (as percent bias) should be within ±15% (±20% for LLOQ).

  • Stability: The stability of the analyte in the biological matrix is assessed under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability.

Visualizations

Logical Workflow for Internal Standard Selection

internal_standard_selection start Start: Need for an Internal Standard is_sil_available Is a Stable Isotope-Labeled (SIL) IS Commercially Available? start->is_sil_available use_sil Use SIL IS is_sil_available->use_sil Yes is_analog_available Is a Suitable Structural Analog (e.g., this compound) Available? is_sil_available->is_analog_available No validate Thoroughly Validate IS Performance (Recovery, Matrix Effect, Stability) use_sil->validate use_analog Use Structural Analog IS is_analog_available->use_analog Yes custom_synthesis Consider Custom Synthesis of SIL IS is_analog_available->custom_synthesis No use_analog->validate custom_synthesis->validate end End: Proceed with Validated Method validate->end

Caption: Decision-making process for selecting an internal standard.

General Bioanalytical Workflow

bioanalytical_workflow sample_collection 1. Sample Collection (e.g., Plasma) add_is 2. Addition of Internal Standard (this compound) sample_collection->add_is sample_prep 3. Sample Preparation (e.g., Protein Precipitation) add_is->sample_prep lc_ms_analysis 4. LC-MS/MS Analysis sample_prep->lc_ms_analysis data_processing 5. Data Processing (Analyte/IS Peak Area Ratio) lc_ms_analysis->data_processing quantification 6. Quantification using Calibration Curve data_processing->quantification final_result 7. Final Concentration Result quantification->final_result

Caption: A typical workflow for a bioanalytical method using an internal standard.

Simplified Nicotinamide Metabolism Pathway

nicotinamide_pathway cluster_legend Legend nicotinamide Nicotinamide (Analyte) n_methylnicotinamide N1-Methylnicotinamide nicotinamide->n_methylnicotinamide Methylation n_ethylnicotinamide This compound (Internal Standard) enzyme NNMT Analyte Analyte Metabolite Metabolite IS Internal Standard Enzyme Enzyme

Caption: Simplified metabolic pathway of nicotinamide and the role of this compound.

References

A Comparative Guide: HPLC-UV vs. LC-MS/MS for the Quantification of N-Ethylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of novel compounds is paramount. N-Ethylnicotinamide, a derivative of nicotinamide (B372718) (Vitamin B3), requires robust analytical methods for its determination in various matrices. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two powerful techniques often employed for this purpose. This guide provides a comparative overview of these methods, supported by typical experimental data and protocols, to aid in selecting the most appropriate technique for your research needs.

Quantitative Performance: A Side-by-Side Comparison

The choice between HPLC-UV and LC-MS/MS often hinges on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for each method based on the analysis of related compounds.

ParameterHPLC-UVLC-MS/MS
Linearity (Correlation Coefficient, r²) > 0.998[1]> 0.998[1]
Limit of Detection (LOD) ~0.05 nmol/100µL injection[2]Sub-nanogram/mL levels (e.g., 0.3 ng/mL for cotinine, a nicotine (B1678760) metabolite)[3]
Lower Limit of Quantification (LLOQ) ~2 ng/mL to 0.15 nmol/100µL injection[2][4]As low as pg/mL to low ng/mL (e.g., 0.3-3.3 ng/mL for nicotine and its metabolites)[3]
Accuracy (% Recovery) 84-108%[1]79-105%[1]
Precision (%RSD or CV) ≤ 5.8%[1]≤ 9.0%[1]
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.High; based on specific precursor-to-product ion transitions, minimizing matrix effects.
Throughput Generally lower due to longer run times required for chromatographic separation.Higher; can utilize shorter run times due to the high selectivity of the detector.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and more complex maintenance.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reliable and reproducible results. Below are representative protocols for both HPLC-UV and LC-MS/MS methods for the analysis of a nicotinamide derivative like this compound.

HPLC-UV Method Protocol

This method is suitable for the quantification of this compound in less complex matrices or when high sensitivity is not the primary requirement.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05% sulfuric acid or 20 mM ammonium (B1175870) acetate (B1210297) with 0.1% acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.[1][5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Approximately 261 nm, which is a common wavelength for nicotinamide and its derivatives.[1]

  • Sample Preparation: For biological samples, a protein precipitation step with acetonitrile or methanol, followed by centrifugation and filtration of the supernatant is typically required. Solid-phase extraction (SPE) can be used for cleaner samples and to concentrate the analyte.[1]

LC-MS/MS Method Protocol

This method is ideal for bioanalytical studies requiring high sensitivity and selectivity, such as pharmacokinetics.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reverse-phase column, often with smaller particle sizes for better resolution (e.g., 3.0 x 150 mm, 3.0 µm).[1]

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode. For this compound, the specific precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion would need to be determined through infusion and tuning experiments.

  • Sample Preparation: Similar to HPLC-UV, protein precipitation is a common first step for biological samples.[6] Due to the high sensitivity of the method, further cleanup using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) might be necessary to minimize matrix effects.

Method Validation Workflow

A crucial aspect of developing a reliable analytical method is its validation. The following diagram illustrates a typical workflow for bioanalytical method validation as recommended by regulatory agencies like the EMA and FDA.[7][8]

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis dev Method Optimization (Chromatography & MS Parameters) val_selectivity Selectivity & Specificity dev->val_selectivity val_linearity Linearity & Range (Calibration Curve) val_selectivity->val_linearity val_accuracy Accuracy val_linearity->val_accuracy val_precision Precision (Repeatability & Intermediate) val_accuracy->val_precision val_lod_loq LOD & LLOQ val_precision->val_lod_loq val_stability Stability (Freeze-Thaw, Short-Term, Long-Term) val_lod_loq->val_stability val_recovery Extraction Recovery & Matrix Effect val_stability->val_recovery analysis Routine Sample Analysis val_recovery->analysis

Caption: A typical workflow for bioanalytical method validation.

Cross-Validation Logic

When transferring an analytical method, for instance from an HPLC-UV to an LC-MS/MS platform, a cross-validation is essential to ensure the consistency of the results.

G cluster_0 Validated Method A (e.g., HPLC-UV) cluster_1 Validated Method B (e.g., LC-MS/MS) cluster_2 Cross-Validation method_A Original Validated Method analyze_samples Analyze the same set of QC and study samples by both methods method_A->analyze_samples method_B New Validated Method method_B->analyze_samples compare_results Compare the concentration data obtained analyze_samples->compare_results statistical_analysis Perform statistical analysis (e.g., Bland-Altman plot, paired t-test) compare_results->statistical_analysis acceptance_criteria Results should meet pre-defined acceptance criteria statistical_analysis->acceptance_criteria

Caption: Logical flow for cross-validation between two analytical methods.

References

A Comparative Analysis of N-Ethylnicotinamide and its Parent Compound Nikethamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of N-Ethylnicotinamide and its parent compound, Nikethamide (B1678874). The information presented herein is intended to support research and development activities by offering a comprehensive overview of their respective chemical properties, mechanisms of action, metabolic pathways, and toxicological profiles, supported by available experimental data.

Introduction

Nikethamide, chemically known as N,N-diethylnicotinamide, is a well-established central nervous system (CNS) and respiratory stimulant.[1][2][3] Its primary metabolite, this compound, has garnered recent scientific interest for its potential role as a precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism.[4][5] This guide will objectively compare these two compounds, highlighting their distinct pharmacological activities and potential therapeutic applications.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of this compound and Nikethamide is crucial for their application in research and development.

PropertyThis compoundNikethamide
IUPAC Name N-ethylpyridine-3-carboxamideN,N-diethyl-3-pyridinecarboxamide
Molecular Formula C₈H₁₀N₂OC₁₀H₁₄N₂O
Molecular Weight 150.18 g/mol 178.23 g/mol
CAS Number 4314-66-359-26-7
Appearance -Clear, light yellow viscous liquid or crystalline solid[6]
Solubility --

Mechanism of Action

The primary pharmacological activities of this compound and Nikethamide diverge significantly, defining their distinct areas of scientific investigation.

Nikethamide: A Central and Respiratory Stimulant

Nikethamide's principal mechanism of action is the stimulation of the central nervous system, with a pronounced effect on the respiratory centers in the medulla oblongata.[1][2] This stimulation leads to an increased rate and depth of breathing.[3] The precise molecular mechanism is not fully elucidated but is believed to involve the modulation of neurotransmitters and sensitization of chemoreceptors to carbon dioxide and oxygen levels in the blood.[1]

dot graph Nikethamide_Mechanism { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Nikethamide [label="Nikethamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CNS [label="Central Nervous System", fillcolor="#FBBC05"]; Medulla [label="Medulla Oblongata\n(Respiratory Centers)", fillcolor="#FBBC05"]; Chemoreceptors [label="Chemoreceptors", fillcolor="#FBBC05"]; Breathing [label="Increased Rate &\nDepth of Breathing", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Nikethamide -> CNS [label="Stimulates"]; CNS -> Medulla; Medulla -> Breathing; Nikethamide -> Chemoreceptors [label="Sensitizes"]; Chemoreceptors -> Medulla [label="Signals"]; } caption: "Nikethamide's Mechanism of Action as a Respiratory Stimulant."

This compound: A Potential NAD+ Precursor

This compound is investigated for its role as a precursor to NAD+, a vital coenzyme in numerous cellular processes, including energy metabolism and DNA repair.[4][5] It is hypothesized to be converted within the body to nicotinamide, which then enters the NAD+ salvage pathway to replenish cellular NAD+ pools.[5][7]

dot graph NEthylnicotinamide_Pathway { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

NEthylnicotinamide [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nicotinamide [label="Nicotinamide", fillcolor="#FBBC05"]; NMN [label="Nicotinamide\nMononucleotide (NMN)", fillcolor="#FBBC05"]; NAD [label="NAD+", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

NEthylnicotinamide -> Nicotinamide [label="Metabolic Conversion"]; Nicotinamide -> NMN [label="Salvage Pathway"]; NMN -> NAD; } caption: "Hypothesized Metabolic Pathway of this compound to NAD+."

Metabolism and Pharmacokinetics

The metabolic relationship between Nikethamide and this compound is a key aspect of their comparative pharmacology. Nikethamide is rapidly metabolized in the body to this compound, which is then excreted in the urine.[8] This metabolic conversion is a critical consideration in pharmacokinetic studies and for the interpretation of drug testing results, particularly in the context of sports anti-doping.

While detailed head-to-head pharmacokinetic data is limited, the available information suggests a rapid conversion of the parent drug to its metabolite. A comprehensive understanding of their comparative absorption, distribution, metabolism, and excretion (ADME) profiles requires further investigation.

Comparative Toxicity

The toxicological profiles of these two compounds are of paramount importance for their potential therapeutic use.

CompoundLD50 (Oral, Rabbits)LD50 (Subcutaneous, Rats)Known Side Effects
Nikethamide 650 mg/kg[9]240 mg/kg[9]Dyspnoea, coughing, bronchospasm, convulsions, headache, dizziness, changes in blood pressure, cardiac arrhythmia, nausea, vomiting, diarrhea.[3]
This compound Data not availableData not availableData not available

It is important to note that the therapeutic dose of Nikethamide is close to the toxic dose, which has led to a decline in its clinical use.[2]

Experimental Protocols

Measurement of Respiratory Function (for Nikethamide)

Objective: To assess the respiratory stimulant effects of Nikethamide in a rodent model.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats.

  • Procedure:

    • Anesthetize the rats and maintain a stable level of anesthesia.

    • Measure baseline respiratory parameters, including respiratory rate and tidal volume, using a whole-body plethysmograph.[10][11]

    • Administer Nikethamide intravenously at varying doses.

    • Continuously record respiratory rate and tidal volume for a specified period post-administration.

    • Calculate the minute volume (respiratory rate x tidal volume) to quantify the respiratory stimulant effect.[12]

  • Data Analysis: Compare the post-administration minute volume to the baseline values to determine the dose-dependent respiratory stimulant activity of Nikethamide.

dot graph Respiratory_Experiment_Workflow { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Anesthetize [label="Anesthetize Rat", fillcolor="#F1F3F4"]; Baseline [label="Measure Baseline\nRespiration\n(Plethysmography)", fillcolor="#F1F3F4"]; Administer [label="Administer Nikethamide (IV)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Record [label="Continuously Record\nRespiration", fillcolor="#F1F3F4"]; Calculate [label="Calculate Minute Volume", fillcolor="#FBBC05"]; Analyze [label="Analyze Data\n(Compare to Baseline)", fillcolor="#FBBC05"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Anesthetize; Anesthetize -> Baseline; Baseline -> Administer; Administer -> Record; Record -> Calculate; Calculate -> Analyze; Analyze -> End; } caption: "Workflow for Assessing Respiratory Stimulant Activity."

Quantification of NAD+ Levels (for this compound)

Objective: To determine the efficacy of this compound as an NAD+ precursor in vivo.

Methodology:

  • Animal Model: Adult male C57BL/6 mice.

  • Procedure:

    • Administer this compound orally or intraperitoneally to the mice.

    • At specified time points post-administration, collect tissue samples (e.g., liver, muscle).

    • Extract NAD+ from the tissue samples using an acid extraction method.[13][14]

    • Quantify the NAD+ levels in the extracts using High-Performance Liquid Chromatography (HPLC) with UV detection at 261 nm.[13][14][15][16]

  • Data Analysis: Compare the NAD+ levels in the tissues of treated mice to those of a control group to assess the NAD+-boosting potential of this compound.

dot graph NAD_Quantification_Workflow { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Administer [label="Administer this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collect [label="Collect Tissue Samples", fillcolor="#F1F3F4"]; Extract [label="Extract NAD+\n(Acid Extraction)", fillcolor="#F1F3F4"]; Quantify [label="Quantify NAD+\n(HPLC)", fillcolor="#FBBC05"]; Analyze [label="Analyze Data\n(Compare to Control)", fillcolor="#FBBC05"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Administer; Administer -> Collect; Collect -> Extract; Extract -> Quantify; Quantify -> Analyze; Analyze -> End; } caption: "Workflow for Quantifying NAD+ Levels."

Conclusion

This compound and its parent compound, Nikethamide, represent two distinct entities with different pharmacological profiles and research trajectories. Nikethamide's role as a respiratory stimulant is well-documented, though its clinical application has diminished due to a narrow therapeutic window.[2] In contrast, this compound is emerging as a compound of interest for its potential to modulate cellular metabolism through the NAD+ salvage pathway.[4][5]

This comparative guide highlights the necessity for direct, head-to-head experimental studies to fully elucidate the comparative potency, efficacy, pharmacokinetics, and safety of these two molecules. Such data will be invaluable for guiding future research and development efforts in their respective fields of application.

References

N-Ethylnicotinamide's Affinity for Organic Cation Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Organic Cation Transporters (OCTs)

Organic Cation Transporters are a family of transmembrane proteins crucial for the absorption, distribution, and elimination of a wide array of endogenous and exogenous organic cations. These transporters, including OCT1 (SLC22A1), OCT2 (SLC22A2), and OCT3 (SLC22A3), play a significant role in the pharmacokinetics of many drugs. Understanding the affinity of different compounds for these transporters is vital for predicting drug-drug interactions and optimizing drug development.

N-Ethylnicotinamide as an OCT Substrate

This compound, a derivative of nicotinamide, has been identified as a substrate for Organic Cation Transporter 1 (OCT1).[1][2] In vitro studies using human embryonic kidney (HEK293) cells overexpressing OCT1 have demonstrated the transport of this compound.[1][2] Furthermore, the transport of this compound by OCT1 is shown to be inhibited by cimetidine, a known OCT inhibitor.[1][2][3] This indicates a specific interaction between this compound and the OCT1 transporter.

However, to date, specific quantitative measures of affinity such as the Michaelis-Menten constant (Km), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) for this compound with OCT1, OCT2, or OCT3 have not been reported in the reviewed literature.

Comparative Affinity of Other Substrates for OCTs

To provide a framework for understanding the potential affinity of this compound, this section presents the affinity data for several well-characterized OCT substrates. These substrates are commonly used in research and clinical studies to investigate OCT function and drug interactions.

Data Presentation: Affinity of Various Substrates for OCT1, OCT2, and OCT3

The following table summarizes the reported Km and IC50 values for key OCT substrates. These values are essential for comparing the relative affinity of these compounds for the different OCT isoforms. Lower Km and IC50 values generally indicate higher affinity.

Substrate/InhibitorTransporterParameterValue (µM)
MetforminOCT1Km1230 - 1300
OCT2Km278 - 591
OCT3Km1500
MPP+ (1-methyl-4-phenylpyridinium)OCT1Km58.9
OCT2Km5 - 17
OCT3Km110
TEA (Tetraethylammonium)OCT1Km130 - 300
OCT2Km100 - 280
CimetidineOCT1IC50149 - 275
OCT2IC50100
QuinidineOCT1Ki3.2
OCT1IC5015
OCT2Ki50
OCT2IC5025

Note: The values presented are compiled from multiple sources and may vary depending on the experimental conditions.

Experimental Protocols

The determination of substrate affinity for OCTs typically involves in vitro uptake assays using cell lines that overexpress a specific OCT transporter. The following is a generalized protocol based on methodologies cited in the literature.[4]

General Protocol for OCT Substrate Uptake Assay

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to overexpress the human OCT1, OCT2, or OCT3 transporter. Control cells are transfected with an empty vector. Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere and grow to a confluent monolayer.

  • Uptake Experiment:

    • The cell monolayers are washed with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • The uptake is initiated by adding the uptake buffer containing the radiolabeled or fluorescently tagged substrate (e.g., [14C]-Metformin, [3H]-MPP+) at various concentrations.

    • For inhibition studies, cells are pre-incubated with the inhibitor for a specified period before the addition of the substrate.

    • The uptake is allowed to proceed for a defined period (typically within the linear range of uptake) at 37°C.

  • Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Quantification: The cells are lysed, and the intracellular concentration of the substrate is quantified using liquid scintillation counting for radiolabeled compounds or fluorescence measurement for fluorescent probes.

  • Data Analysis:

    • For substrate kinetics, the rate of uptake at different substrate concentrations is fitted to the Michaelis-Menten equation to determine the Km and Vmax values.

    • For inhibition studies, the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

To visually represent the experimental process, the following diagrams have been generated using Graphviz (DOT language).

OCT_Substrate_Kinetics_Workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis HEK293 HEK293 Cells Transfection Transfection with OCT1/2/3 Plasmid HEK293->Transfection Selection Selection of Stably Transfected Cells Transfection->Selection Culture Cell Culture and Seeding in Plates Selection->Culture Wash1 Wash Cells with Pre-warmed Buffer Culture->Wash1 AddSubstrate Add Radiolabeled Substrate (Various Concentrations) Wash1->AddSubstrate Incubation Incubate at 37°C (Linear Uptake Phase) AddSubstrate->Incubation Wash2 Stop Uptake with Ice-cold Buffer Incubation->Wash2 Lysis Cell Lysis Wash2->Lysis Quantification Quantify Intracellular Substrate Lysis->Quantification Analysis Michaelis-Menten Kinetics (Km, Vmax) Quantification->Analysis

Caption: Workflow for determining OCT substrate kinetics.

OCT_Inhibition_Assay_Workflow cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Culture Culture and Seed OCT-expressing Cells Wash1 Wash Cells Culture->Wash1 Preincubation Pre-incubate with Inhibitor Wash1->Preincubation AddSubstrate Add Radiolabeled Substrate Preincubation->AddSubstrate Incubation Incubate AddSubstrate->Incubation Wash2 Stop Uptake Incubation->Wash2 Lysis Cell Lysis Wash2->Lysis Quantification Quantify Substrate Lysis->Quantification Analysis Calculate IC50/Ki Quantification->Analysis

Caption: Workflow for OCT inhibition assay.

Conclusion

While this compound has been identified as a substrate of OCT1, a quantitative comparison of its affinity for OCT1, OCT2, and OCT3 with other substrates is currently limited by the lack of specific Km, Ki, or IC50 values in published literature. The provided data for established OCT substrates such as metformin, MPP+, and TEA serves as a critical reference for researchers investigating the interactions of novel compounds with these important transporters. Further studies are warranted to determine the precise affinity of this compound for the different OCT isoforms to better understand its pharmacokinetic profile and potential for drug-drug interactions.

References

N-Ethylnicotinamide and NNMT Inhibition: A Comparative Analysis of Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide (B372718) N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a range of diseases, including metabolic disorders, oncology, and neurodegenerative conditions. This enzyme plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide and other pyridine-containing compounds. Consequently, the development of potent and selective NNMT inhibitors is an area of intense research. This guide provides a comparative analysis of the relative potency of various NNMT inhibitors, with a special focus on the current state of knowledge regarding N-Ethylnicotinamide.

While this compound, as a structural analog of the natural substrate nicotinamide, presents a logical candidate for investigation as an NNMT inhibitor, a comprehensive review of the current scientific literature reveals a notable absence of quantitative data regarding its inhibitory potency (e.g., IC50 or Ki values). Studies on the substrate specificity of NNMT indicate that many nicotinamide analogs can be poor substrates and may act as competitive inhibitors. However, specific experimental evidence for this compound's interaction with NNMT is not publicly available at this time.

In contrast, significant progress has been made in identifying and characterizing a diverse range of potent NNMT inhibitors. These compounds can be broadly categorized into several classes, including bisubstrate analogs, small molecule inhibitors targeting the nicotinamide binding site, and covalent inhibitors. This guide will focus on presenting the inhibitory potencies of these well-documented inhibitors to provide a valuable benchmark for researchers in the field.

Comparative Potency of NNMT Inhibitors

The following table summarizes the in vitro inhibitory potency of several key NNMT inhibitors from different structural classes. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a biological or biochemical function.

Inhibitor ClassCompoundIC50 (Human NNMT)KiNotes
Bisubstrate Analogs Compound 17u 3.7 nMNot ReportedA highly potent inhibitor with a trans-alkene linker connecting nicotinamide and adenosine (B11128) mimics.[1]
LL319 Not Reported43 nMA tight-binding bisubstrate analog.[2]
MS2734 (Compound 6) 14 µMNot ReportedA bisubstrate inhibitor occupying both the substrate and cofactor binding sites.[3]
VH45 29.2 µMNot ReportedAn early bisubstrate inhibitor.[2]
Small Molecule Inhibitors '960 12 nMNot ReportedA potent and orally bioavailable inhibitor.[4]
JBSNF-000088 (4) 1.8 µMNot ReportedIdentified through high-throughput screening; acts as a slow-turnover substrate.[2]
5-Amino-1-methylquinolinium (5-AMQ) 1.2 µMNot ReportedA substrate-competing inhibitor.[5]
6-Methoxynicotinamide (6MeONa) 2.5 µMNot ReportedA substrate-competing inhibitor.[5]
General Methyltransferase Inhibitors Sinefungin 3.9 µMNot ReportedA natural product analog of S-adenosylmethionine, lacks selectivity for NNMT.[2]
S-Adenosyl-L-homocysteine (SAH) 26.3 µMNot ReportedThe product of the methylation reaction and a feedback inhibitor of methyltransferases; lacks selectivity.[2]

Experimental Protocols

The determination of NNMT inhibitory potency is crucial for the development of novel therapeutics. A commonly employed method is the S-adenosyl-L-homocysteine (SAH) hydrolase-coupled assay.

NNMT Inhibition Assay using SAH Hydrolase Coupling

Principle:

This assay measures the activity of NNMT by quantifying the production of S-adenosyl-L-homocysteine (SAH), a universal product of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. NNMT catalyzes the transfer of a methyl group from SAM to a substrate (e.g., nicotinamide), yielding SAH and the methylated substrate. The produced SAH is then hydrolyzed by SAH hydrolase (SAHH) to homocysteine and adenosine. The free thiol group of homocysteine can be detected using a thiol-reactive fluorescent probe, such as ThioGlo™, which generates a fluorescent signal proportional to the amount of SAH produced, and thus to the NNMT activity. Inhibitors of NNMT will reduce the rate of SAH formation, leading to a decrease in the fluorescent signal.

Materials:

  • Recombinant human NNMT enzyme

  • S-adenosyl-L-methionine (SAM)

  • Nicotinamide (or other pyridine (B92270) substrate)

  • S-adenosyl-L-homocysteine hydrolase (SAHH)

  • ThioGlo™ or other suitable thiol-reactive fluorescent probe

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% Triton X-100)

  • 96-well or 384-well microplates (black, for fluorescence measurements)

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤ 1%).

  • Enzyme and Substrate Preparation: Prepare a master mix containing the NNMT enzyme, SAHH, and the substrate nicotinamide in the assay buffer. The concentrations of the enzyme and substrates should be optimized for a robust signal and linear reaction kinetics. Typically, the nicotinamide and SAM concentrations are kept at or near their Michaelis-Menten constant (Km) values.

  • Reaction Initiation: Add the test compound dilutions to the microplate wells. To initiate the enzymatic reaction, add the enzyme/substrate master mix to each well. Include appropriate controls:

    • Positive Control (100% activity): Reaction with no inhibitor (solvent only).

    • Negative Control (0% activity): Reaction with a known potent NNMT inhibitor or without the NNMT enzyme.

    • Blank: Reaction mixture without the substrate or enzyme to measure background fluorescence.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.

  • Detection: Stop the reaction (e.g., by adding a quenching agent or by proceeding directly to detection). Add the thiol-reactive fluorescent probe to all wells. Incubate for a short period to allow the probe to react with the generated homocysteine.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model) using appropriate software (e.g., GraphPad Prism).

Visualizing the NNMT Catalytic Cycle

The following diagram illustrates the enzymatic reaction catalyzed by Nicotinamide N-methyltransferase (NNMT).

NNMT_Reaction cluster_enzyme NNMT Catalytic Cycle NNMT_free NNMT (Free Enzyme) NNMT_SAM NNMT-SAM Complex NNMT_free->NNMT_SAM binds NNMT_SAM_NAM NNMT-SAM-Nicotinamide (Ternary Complex) NNMT_SAM->NNMT_SAM_NAM binds NNMT_SAH_MNA NNMT-SAH-1-MNA (Product Complex) NNMT_SAM_NAM->NNMT_SAH_MNA Methyl Transfer NNMT_SAH NNMT-SAH Complex NNMT_SAH_MNA->NNMT_SAH MNA 1-Methylnicotinamide (1-MNA) NNMT_SAH_MNA->MNA releases NNMT_SAH->NNMT_free SAH S-adenosyl- homocysteine (SAH) NNMT_SAH->SAH releases SAM S-adenosyl- methionine (SAM) SAM->NNMT_SAM + NAM Nicotinamide NAM->NNMT_SAM_NAM +

Caption: The ordered Bi-Bi kinetic mechanism of the NNMT enzymatic reaction.

Conclusion

The landscape of NNMT inhibitor discovery is rapidly evolving, with researchers identifying compounds with nanomolar potency. While the inhibitory potential of this compound against NNMT remains uncharacterized in the public domain, the extensive data available for other inhibitors provide a robust framework for comparison and for guiding future drug discovery efforts. The experimental protocols and the understanding of the enzyme's mechanism detailed in this guide are foundational for the continued exploration of NNMT as a therapeutic target. Further investigation into the interaction of this compound and other simple nicotinamide analogs with NNMT could provide valuable insights into the structure-activity relationships governing substrate recognition and inhibition.

References

A Head-to-Head Comparison of N-Ethylnicotinamide Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

N-Ethylnicotinamide, a derivative of nicotinamide (B372718) (a form of vitamin B3), is a compound of significant interest in biochemical and pharmacological research. It serves as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism and energy production.[1] Its synthesis is a critical step for various research applications, including studies on metabolic disorders and cellular health. This guide provides a detailed comparison of the primary methods for synthesizing this compound, offering experimental data, protocols, and visual workflows to aid researchers in selecting the most suitable method for their needs.

Comparative Analysis of Synthesis Methods

The selection of a synthesis method for this compound depends on several factors, including the desired yield, purity, scalability, and cost-effectiveness. The following table summarizes the key quantitative data for the most common synthesis routes.

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Schotten-Baumann Reaction 70–8595–98ModerateMedium
Nitrile Aminolysis 65–7590–95HighLow
Ester Aminolysis 80–90≥98HighHigh
Enzymatic Catalysis 60–7085–90LowHigh

Table 1: Comparison of this compound Synthesis Methods.[1]

From the comparative data, ester aminolysis emerges as a highly balanced approach, offering high yield and purity with good scalability and cost efficiency.[1]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Schotten-Baumann Reaction

This classical method involves the reaction of nicotinoyl chloride with ethylamine (B1201723) in the presence of a base.[1]

Reactants and Conditions:

  • Reactants: Nicotinoyl chloride (1.0 equiv), ethylamine (1.2 equiv)[1]

  • Solvent: Dichloromethane/water (1:1 v/v)[1]

  • Base: 10% Aqueous NaOH[1]

  • Temperature: 0–5°C[1]

Procedure:

  • Dissolve nicotinoyl chloride in dichloromethane.

  • In a separate flask, prepare a solution of ethylamine in water.

  • Cool both solutions to 0–5°C in an ice bath.

  • Slowly add the nicotinoyl chloride solution to the ethylamine solution while vigorously stirring.

  • Simultaneously, add the 10% aqueous NaOH solution dropwise to neutralize the hydrochloric acid byproduct.

  • Continue the reaction for 1-2 hours at 0–5°C.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.[1]

Nitrile Aminolysis

This route utilizes the reaction of 3-cyanopyridine (B1664610) with ethylamine, often catalyzed by a metal catalyst.[1]

Reactants and Conditions:

  • Reactants: 3-Cyanopyridine (1.0 equiv), ethylamine (2.0 equiv)[1]

  • Catalyst: Raney nickel or palladium on carbon (5 wt%)[1]

  • Solvent: Ethanol or methanol[1]

  • Temperature: 60–80°C under reflux[1]

  • Pressure: Atmospheric or slightly elevated (1–2 bar)[1]

Procedure:

  • In a reaction vessel, combine 3-cyanopyridine, ethylamine, the chosen catalyst, and the solvent.

  • Heat the mixture to 60–80°C and maintain it under reflux for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and filter off the catalyst.

  • Remove the solvent by distillation.

  • Purify the resulting this compound by distillation or recrystallization.[1]

Ester Aminolysis

This method involves the reaction of an ester of nicotinic acid, such as methyl nicotinate (B505614), with ethylamine.[1] A key advantage of this method is that it can be performed under solvent-free conditions.[1]

Reactants and Conditions:

  • Reactants: Methyl nicotinate (1.0 equiv), ethylamine (1.5 equiv)[1]

  • Conditions: Solvent-free, 60°C, 4–6 hours[1]

Procedure:

  • Charge a reaction vessel with methyl nicotinate and ethylamine.

  • Heat the mixture to 60°C and stir for 4–6 hours.

  • Monitor the reaction's completion via TLC or HPLC.

  • After completion, cool the reaction mixture.

  • Wash the crude product with cold water to remove excess ethylamine and the methanol (B129727) byproduct.

  • Dry the product to obtain this compound with high purity.[1]

Enzymatic Catalysis

This biocatalytic approach uses enzymes to catalyze the formation of this compound from nicotinic acid and ethylamine.

Reactants and Conditions:

  • Substrates: Nicotinic acid, ethylamine[1]

  • Enzyme Loading: 10 mg/mL[1]

  • Solvent: tert-Butanol[1]

  • Temperature: 50°C[1]

  • Time: 24 hours[1]

Procedure:

  • In a suitable buffer solution (e.g., tert-Butanol), dissolve nicotinic acid and ethylamine.

  • Add the enzyme to the solution.

  • Incubate the mixture at 50°C for 24 hours with gentle agitation.

  • After the incubation period, denature the enzyme by heating or changing the pH.

  • Remove the denatured enzyme by centrifugation or filtration.

  • Extract the product from the aqueous solution using an organic solvent.

  • Purify the this compound using chromatographic techniques.[1]

Visualizing the Synthesis and Biological Pathway

To better understand the synthesis processes and the biological context of this compound, the following diagrams illustrate the chemical reactions and its role as an NAD+ precursor.

Synthesis_Methods cluster_schotten Schotten-Baumann Reaction cluster_nitrile Nitrile Aminolysis cluster_ester Ester Aminolysis cluster_enzymatic Enzymatic Catalysis NC Nicotinoyl Chloride NEN1 This compound NC->NEN1 + Ethylamine, Base EA1 Ethylamine CP 3-Cyanopyridine NEN2 This compound CP->NEN2 + Ethylamine, Catalyst EA2 Ethylamine MN Methyl Nicotinate NEN3 This compound MN->NEN3 + Ethylamine (Solvent-free) EA3 Ethylamine NA Nicotinic Acid NEN4 This compound NA->NEN4 + Ethylamine, Enzyme EA4 Ethylamine

Caption: Overview of this compound Synthesis Routes.

NAD_Pathway NEN This compound NAD NAD+ NEN->NAD Acts as precursor Metabolism Cellular Respiration (Glycolysis, Citric Acid Cycle, Oxidative Phosphorylation) NAD->Metabolism Crucial coenzyme for Redox Redox Reactions NAD->Redox Energy Energy Production (ATP) Metabolism->Energy

Caption: Role of this compound as an NAD+ Precursor.

Experimental_Workflow start Reaction Setup (Reactants + Solvent/Catalyst) reaction Reaction (Heating, Stirring) start->reaction monitoring Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Workup (Extraction, Washing) monitoring->workup Complete purification Purification (Recrystallization, Distillation, Chromatography) workup->purification analysis Characterization & Purity Assessment (NMR, HPLC, GC-MS) purification->analysis product Pure this compound analysis->product

Caption: General Experimental Workflow for Synthesis and Analysis.

Mechanism of Action and Biological Significance

This compound functions as a precursor to Nicotinamide Adenine Dinucleotide (NAD+), a coenzyme that is central to cellular metabolism.[1] NAD+ is essential for redox reactions, playing a critical role in metabolic pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation, which are fundamental for cellular energy production.[1] The ability to synthesize this compound efficiently is therefore crucial for research into the therapeutic potential of modulating NAD+ levels in various diseases.

References

A Comparative Guide to Inter-Laboratory Validation of N-Ethylnicotinamide Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reproducible quantification of N-Ethylnicotinamide (NEA), a key metabolite of the respiratory stimulant nikethamide, is crucial for pharmacokinetic studies, doping control, and toxicological assessments. Inter-laboratory validation is a critical step to ensure that an analytical method yields consistent and comparable results across different testing sites. This guide provides a comparative overview of common analytical methods for NEA quantification and outlines a framework for conducting a robust inter-laboratory validation study.

The Importance of Inter-Laboratory Validation

Inter-laboratory validation, also known as a ring trial or collaborative study, is the ultimate test of an analytical method's ruggedness and transferability. It provides an objective measure of the method's reproducibility by assessing the degree of agreement in results obtained by different laboratories analyzing identical samples.[1][2] This process is essential for standardizing methods, ensuring data quality in multi-site clinical trials, and establishing reference methods.

Comparison of Analytical Methods for this compound Quantification

The selection of an analytical method for NEA quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix. The most common and suitable methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of these methods for the analysis of this compound. These values are indicative and should be established for each specific method during a single-laboratory validation before proceeding to an inter-laboratory study.

ParameterLC-MS/MSHPLC-UVGC-MS
Linearity (r²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL10 - 50 ng/mL1 - 10 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL50 - 100 ng/mL5 - 20 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%
Precision (%CV) < 15%< 15%< 15%

Experimental Protocols

Detailed below are generalized experimental protocols for the quantification of this compound using LC-MS/MS, HPLC-UV, and GC-MS. These should be optimized and validated in a single laboratory before being implemented in an inter-laboratory study.

LC-MS/MS Method

This is the most sensitive and selective method, making it ideal for bioanalytical studies requiring low detection limits.

  • Sample Preparation:

    • To 100 µL of plasma or urine, add an internal standard (e.g., deuterated NEA).

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate NEA from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions: Specific precursor-to-product ion transitions for NEA and its internal standard should be determined.

HPLC-UV Method

A robust and widely available method suitable for applications where high sensitivity is not a primary concern.

  • Sample Preparation:

    • Perform a liquid-liquid extraction by adding 1 mL of a suitable organic solvent (e.g., ethyl acetate) to 500 µL of the sample.

    • Vortex for 2 minutes and centrifuge.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of phosphate (B84403) buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Approximately 260 nm.

    • Injection Volume: 20 µL.

GC-MS Method

An alternative method, particularly useful for volatile compounds, though derivatization may be required for NEA.

  • Sample Preparation:

    • Perform a liquid-liquid or solid-phase extraction to isolate NEA from the biological matrix.

    • Evaporate the solvent and perform a derivatization step (e.g., silylation) to improve volatility and chromatographic properties.

    • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).

  • Chromatographic Conditions:

    • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to ensure good separation.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized NEA.

Inter-Laboratory Validation Workflow

A successful inter-laboratory validation study requires careful planning and a well-defined protocol. The following diagram illustrates the key steps in this process.

InterLaboratory_Validation_Workflow node_protocol Develop & Validate Single-Lab Protocol node_coordinator Appoint Study Coordinator node_protocol->node_coordinator node_labs Select Participating Laboratories (≥3) node_coordinator->node_labs node_samples Prepare & Distribute Identical Samples (Blanks, Spiked QCs) node_labs->node_samples node_analysis Laboratories Analyze Samples Following Standardized Protocol node_samples->node_analysis node_data Coordinator Collects & Compiles Results node_analysis->node_data node_stats Statistical Analysis (e.g., ANOVA, Cochran's Test) node_data->node_stats node_report Generate Final Report: - Reproducibility - Method Performance node_stats->node_report

Caption: Workflow for an inter-laboratory validation study.

Conclusion

The choice of an analytical method for this compound quantification will depend on the specific requirements of the study. While LC-MS/MS offers the highest sensitivity and selectivity, HPLC-UV and GC-MS are viable alternatives. Regardless of the method chosen, a comprehensive single-laboratory validation followed by a robust inter-laboratory validation study is paramount to ensure the generation of reliable and comparable data across different research and testing facilities. This rigorous approach to method validation is a cornerstone of good scientific practice and is essential for regulatory compliance in drug development.

References

Comparative analysis of N-Ethylnicotinamide metabolism in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the metabolism of N-Ethylnicotinamide (NEK), a significant metabolite of the respiratory stimulant Nikethamide (B1678874). Understanding the species-specific differences in the metabolic fate of NEK is crucial for preclinical drug development, toxicological assessments, and the interpretation of pharmacokinetic and pharmacodynamic data. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathways involved.

Quantitative Analysis of this compound Metabolism

Direct comparative pharmacokinetic data for this compound across different species is limited in the current literature. Much of the available information is derived from studies on its parent compound, Nikethamide. The following table summarizes the available qualitative and quantitative data on NEK metabolism.

ParameterHumanRatDogHorse
Primary Route of Formation N-de-ethylation of Nikethamide[1][2]N-de-ethylation of Nikethamide[1][3]N-de-ethylation of NikethamideN-de-ethylation of Nikethamide[4][5]
Enzymes Involved in Formation (from Nikethamide) Primarily CYP3A4 (inferred)[2]Primarily CYP2C11 (inferred)[2][3]Cytochrome P450 enzymesCytochrome P450 enzymes[4]
Major Metabolites of NEK Nicotinamide (B372718), N-ethyl-3-carboxyppyridine (inferred)[6]Nicotinamide, N-ethyl-3-carboxyppyridine (inferred)Nicotinamide (inferred)Nicotinamide[4][5]
Primary Route of Elimination Urinary excretion[1]Urinary excretion[1]Urinary excretionUrinary excretion[4][5]
Pharmacokinetic Data for NEK Data not availableData not availableData not availableData not available

Note: Much of the data presented for human, rat, and dog are inferred from studies on analogous compounds or the parent drug, Nikethamide, due to the limited availability of direct research on this compound metabolism in these species.

Metabolic Pathways of this compound

The primary metabolic pathway for the formation of this compound is the N-de-ethylation of Nikethamide, a reaction catalyzed by cytochrome P450 enzymes. Once formed, NEK can undergo further metabolism, primarily through oxidation to N-ethyl-3-carboxypyridine or hydrolysis to nicotinamide.

NEK_Metabolism Nikethamide Nikethamide (N,N-diethylnicotinamide) NEK This compound (NEK) Nikethamide->NEK CYP450 (e.g., CYP3A4, CYP2C11) N-de-ethylation Nicotinamide Nicotinamide NEK->Nicotinamide Hydrolysis Oxidized_Metabolite N-ethyl-3-carboxypyridine NEK->Oxidized_Metabolite Oxidation Excretion Urinary Excretion NEK->Excretion Nicotinamide->Excretion Oxidized_Metabolite->Excretion

Caption: Metabolic pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound metabolism.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the metabolites of this compound in different species.

1. Materials:

  • This compound

  • Liver microsomes (human, rat, dog, horse)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal standard (IS) for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add liver microsomes (final protein concentration typically 0.5-1 mg/mL) to phosphate buffer.

  • Add the this compound stock solution to the microsome suspension to achieve the desired final concentration (e.g., 1 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the plate at 37°C with shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the remaining parent compound (NEK) at each time point using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

  • Analyze the samples for the presence of potential metabolites by comparing to control incubations (without NADPH).

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes (Human, Rat, Dog, Horse) Incubate Incubate at 37°C (0, 15, 30, 60, 120 min) Microsomes->Incubate NEK_stock NEK Stock Solution NEK_stock->Incubate Buffer Phosphate Buffer Buffer->Incubate NADPH NADPH Regenerating System NADPH->Incubate Terminate Terminate with ACN + IS Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Data Analysis (t1/2, CLint, Metabolite ID) LCMS->Data_Analysis

Caption: In Vitro Metabolism Experimental Workflow.

LC-MS/MS Method for Quantification of this compound

This protocol outlines a general method for the sensitive and specific quantification of NEK in biological matrices.

1. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate NEK from endogenous matrix components and its metabolites.

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 5-10 µL

2. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Optimize the precursor-to-product ion transitions for NEK and the internal standard. For NEK (C8H10N2O, MW: 150.18), a potential transition could be m/z 151.1 -> 106.1 (loss of -NH2CH2CH3).

  • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum sensitivity.

3. Sample Preparation (Plasma/Urine):

  • To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex to precipitate proteins.

  • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

This guide serves as a foundational resource for researchers investigating the metabolism of this compound. The provided data and protocols can be adapted and expanded upon to facilitate further research in this area.

References

N-Ethylnicotinamide vs. Other Nicotinamide Derivatives in Cell-Based Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide (B372718) and its derivatives are a class of compounds at the forefront of cellular metabolism and signaling research. As precursors and modulators of nicotinamide adenine (B156593) dinucleotide (NAD+), they play a pivotal role in a myriad of cellular processes, including energy metabolism, DNA repair, and cell survival pathways. This guide provides an objective comparison of N-Ethylnicotinamide and other key nicotinamide derivatives in cell-based models, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.

Overview of Nicotinamide Derivatives

Nicotinamide derivatives are structurally related to nicotinamide (the amide form of vitamin B3) and are integral to the cellular NAD+ salvage pathway.[1] Key enzymes like nicotinamide phosphoribosyltransferase (NAMPT) and sirtuins are central to their mechanism of action.[2][3] This comparison focuses on this compound and other well-characterized derivatives, including nicotinamide itself, N-Methylnicotinamide, and various synthetic analogs with demonstrated effects in cell-based assays.

This compound is a synthetic analog of the endogenous metabolite N-Methylnicotinamide (MNA) and serves as a precursor to NAD+.[4] While its biological activities include interference with NAD+ metabolism and modulation of nitric oxide synthase, quantitative data on its cytotoxic and apoptotic effects in cell-based models are limited.[4] Studies suggest that at high concentrations (above 1 mM), it can induce significant cell death in certain cell lines.[5]

Other Nicotinamide Derivatives encompass a broad range of compounds, from the naturally occurring nicotinamide to synthetic molecules designed for enhanced potency and specificity. These derivatives have been extensively studied for their roles in cancer therapy, neuroprotection, and metabolic diseases. Their mechanisms of action often involve the modulation of Poly(ADP-ribose) polymerases (PARPs) and sirtuins, key enzymes in DNA repair and cellular stress responses.[6]

Comparative Analysis of Cytotoxicity

The cytotoxic effects of nicotinamide derivatives are a critical measure of their potential as therapeutic agents, particularly in oncology. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound in inhibiting cell growth.

Compound/DerivativeCell LineIC50 (µM)Reference
Nicotinamide MDA-MB-231 (Breast Cancer)20.09[7]
MCF-7 (Breast Cancer)20.01[7]
MDA-MB-436 (Breast Cancer)30.09[7]
Nicotinamide-based diamide (B1670390) (Compound 4d) NCI-H460 (Lung Cancer)4.07 µg/mL[8]
A549 (Lung Cancer)13.09 µg/mL[8]
NCI-H1975 (Lung Cancer)12.82 µg/mL[8]
N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide T47D (Breast Cancer)~20 (EC50 for caspase activation)[9]
6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide T47D (Breast Cancer)0.082 (EC50 for caspase activation)[9]
Nicotinamide Derivative (Compound 7) HCT-116 (Colon Cancer)15.70[10]
HepG2 (Liver Cancer)15.50[10]
Nicotinamide Derivative (Compound 10) HCT-116 (Colon Cancer)15.40[10]
HepG2 (Liver Cancer)9.80[10]
FK866 (APO866) Hematological Malignancies (various cell lines)Low nanomolar range[11]
This compound Not availableNot available

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including cell lines, incubation times, and assay methods. Data for this compound is currently not available in the public domain.

Induction of Apoptosis and Cell Cycle Arrest

Nicotinamide derivatives can induce programmed cell death (apoptosis) and alter cell cycle progression, key mechanisms for their anticancer effects.

Compound/DerivativeCell LineEffect on ApoptosisEffect on Cell CycleReference
Nicotinamide A375 (Melanoma)2.5-fold increase in sub-G1 phaseAccumulation in G1 phase[9]
Cervical Cancer-Associated FibroblastsInduction of apoptosis via mitochondrial pathwayNot specified[12]
Nicotinamide Derivative (Compound 7) HCT-116 (Colon Cancer)5-fold increase in total apoptosisArrest at G2/M and G0/G1 phases[10]
N-phenyl nicotinamide derivative (Compound 8) T47D (Breast Cancer)Induction of apoptosisArrest at G2/M phase[9]
Down-regulation of NNMT Bcap-37 & MDA-MB-231 (Breast Cancer)Increased apoptosisNot specified[13]
This compound Not availableNot availableNot available

Note: The data highlights the pro-apoptotic and cell cycle-modulating effects of various nicotinamide derivatives. Specific quantitative data for this compound remains to be elucidated.

Modulation of Key Signaling Pathways

The biological effects of nicotinamide derivatives are mediated through their influence on critical cellular signaling pathways.

NAD+ Metabolism and the Salvage Pathway

Nicotinamide and its derivatives are central to the NAD+ salvage pathway, which replenishes cellular NAD+ pools. This pathway is a critical regulator of cellular energy status and the activity of NAD+-dependent enzymes.

NAD_Salvage_Pathway NAD+ Salvage Pathway Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT N_Ethylnicotinamide N_Ethylnicotinamide NAD NAD+ N_Ethylnicotinamide->NAD Precursor Other_Derivatives Other_Derivatives Other_Derivatives->NAD Precursors NMN NMN NMN->NAD Sirtuins Sirtuins NAD->Sirtuins Substrate PARPs PARPs NAD->PARPs Substrate NAMPT->NMN Sirtuins->Nicotinamide Product PARPs->Nicotinamide Product

Caption: Overview of the NAD+ salvage pathway and the role of nicotinamide derivatives.

PARP and Sirtuin Modulation

Nicotinamide itself is a known inhibitor of PARPs and sirtuins.[6] This inhibitory action can sensitize cancer cells to DNA-damaging agents.[7] The effect of this compound on these enzymes is not well-documented.

PARP_Sirtuin_Modulation Modulation of PARP and Sirtuin Activity Nicotinamide Nicotinamide PARP PARP Nicotinamide->PARP Inhibits Sirtuins Sirtuins Nicotinamide->Sirtuins Inhibits N_Ethylnicotinamide N_Ethylnicotinamide N_Ethylnicotinamide->PARP ? N_Ethylnicotinamide->Sirtuins ? DNA_damage DNA Damage DNA_damage->PARP Activates DNA_Repair DNA Repair PARP->DNA_Repair Apoptosis Apoptosis Sirtuins->Apoptosis Regulates Cell_Cycle_Arrest Cell Cycle Arrest Sirtuins->Cell_Cycle_Arrest Regulates

Caption: Nicotinamide's inhibitory effect on PARP and sirtuins.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Some studies suggest that nicotinamide can modulate this pathway, contributing to its anticancer effects.[14][15]

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Nicotinamide Nicotinamide Nicotinamide->mTOR Modulates

Caption: Overview of the PI3K/Akt/mTOR pathway and its potential modulation by nicotinamide.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of nicotinamide derivatives on cell proliferation.

Materials:

  • Cell line of interest

  • Complete culture medium

  • 96-well plates

  • Nicotinamide derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the nicotinamide derivative in complete culture medium.

  • Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Reaction cluster_3 Measurement Seed_Cells Seed cells in 96-well plate Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Add nicotinamide derivative Incubate_24h_1->Add_Compound Incubate_Treatment Incubate (24-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with nicotinamide derivatives.

Materials:

  • Cell line of interest

  • 6-well plates

  • Nicotinamide derivative stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the nicotinamide derivative for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Analyze the samples by flow cytometry.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Assay_Workflow Apoptosis Assay Workflow cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Flow Cytometry Seed_and_Treat Seed cells and treat with compound Harvest_Cells Harvest and wash cells Seed_and_Treat->Harvest_Cells Stain_AnnexinV_PI Stain with Annexin V-FITC and PI Harvest_Cells->Stain_AnnexinV_PI Analyze_FCM Analyze by flow cytometry Stain_AnnexinV_PI->Analyze_FCM Quantify_Apoptosis Quantify apoptotic populations Analyze_FCM->Quantify_Apoptosis

Caption: Workflow for quantifying apoptosis using Annexin V/PI staining and flow cytometry.

Conclusion and Future Directions

This guide provides a comparative overview of this compound and other nicotinamide derivatives in cell-based models. While substantial data exists for many synthetic and natural nicotinamide analogs, highlighting their potential as cytotoxic and pro-apoptotic agents, there is a notable lack of quantitative data for this compound. Future research should focus on conducting direct comparative studies of this compound against other well-characterized derivatives in a panel of cancer cell lines. Elucidating its specific effects on key signaling pathways, such as PARP, sirtuins, and PI3K/Akt/mTOR, will be crucial in determining its therapeutic potential and mechanism of action. The provided protocols offer a standardized framework for generating this much-needed data, which will enable a more comprehensive and objective comparison within this important class of compounds.

References

Assessing the Specificity of N-Ethylnicotinamide in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the enzymatic specificity of N-Ethylnicotinamide, a derivative of nicotinamide (B372718). While direct experimental data on the inhibitory potency of this compound against key enzymatic targets is not extensively available in public literature, this document outlines the methodologies to determine its activity and compares it with its parent compound, nicotinamide, and other relevant inhibitors. The focus is on enzymes that are known to be modulated by nicotinamide: Poly(ADP-ribose) polymerases (PARPs), sirtuins (SIRTs), and Nicotinamide N-methyltransferase (NNMT).

Introduction to this compound and its Potential Enzymatic Targets

This compound is a synthetic derivative of nicotinamide, a form of vitamin B3. Nicotinamide is a critical molecule in cellular metabolism, serving as a precursor for the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). NAD+ is essential for numerous biological processes, including redox reactions and as a substrate for NAD+-dependent enzymes. Given its structural similarity to nicotinamide, this compound is hypothesized to interact with enzymes that bind nicotinamide or NAD+.

The primary potential targets for this compound include:

  • Poly(ADP-ribose) polymerases (PARPs): A family of enzymes involved in DNA repair and genomic stability. PARP inhibitors are used in cancer therapy. Nicotinamide is a known inhibitor of PARP activity.[1]

  • Sirtuins (SIRTs): A class of NAD+-dependent deacetylases that regulate various cellular processes, including aging, metabolism, and inflammation. Nicotinamide is a well-characterized pan-sirtuin inhibitor.[2][3]

  • Nicotinamide N-methyltransferase (NNMT): An enzyme that catalyzes the methylation of nicotinamide, playing a role in nicotinamide metabolism and cellular methylation potential. Overexpression of NNMT is linked to various diseases, including cancer and metabolic disorders.[4][5]

Comparative Quantitative Data

CompoundTarget EnzymeIC50/Ki ValueNotes
This compound PARP-1Data Not Available ---
SIRT1Data Not Available ---
SIRT3Data Not Available ---
NNMTData Not Available ---
NicotinamidePARP-1IC50: starting at 0.5 mMA known endogenous PARP inhibitor.[1]
SIRT1IC50: < 50 µMA non-competitive inhibitor.[2]
SIRT3IC50: 36.7 ± 1.3 µMShows mixed non-competitive inhibition.[3][6]
NNMTHigh KM (in the 0.4 mM range)Nicotinamide is a substrate for NNMT.[7]
OlaparibPARP-1IC50: 8.90 µMA clinically approved PARP inhibitor.[8]
3-AminobenzamidePARPSimilar inhibitory activity to 1 mM NicotinamideA well-known PARP inhibitor.[1]
IsonicotinamideSIRT3IC50: 13.8 ± 0.5 mMAn analog of nicotinamide with weaker inhibitory activity.[3][6]
1-Methylnicotinamide (MNA)NNMT-Product of the NNMT reaction and has a natural inhibitory effect.[5]

Signaling Pathways and Experimental Workflows

To visualize the potential interactions of this compound and the experimental approach to determine its specificity, the following diagrams are provided.

NAD_Metabolism_and_Potential_Interactions cluster_nad_salvage NAD+ Salvage Pathway cluster_downstream NAD+-Dependent Enzymes cluster_clearance Nicotinamide Clearance NAM Nicotinamide NAMPT NAMPT NAM->NAMPT NNMT NNMT NAM->NNMT Substrate NEN This compound PARPs PARPs (e.g., PARP-1) NEN->PARPs Potential Inhibition? Sirtuins Sirtuins (e.g., SIRT1) NEN->Sirtuins Potential Inhibition? NEN->NNMT Potential Inhibition? NMN NMN NAMPT->NMN rate-limiting step NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD NAD->PARPs Substrate NAD->Sirtuins Substrate PARPs->NAM Product/ Inhibitor Sirtuins->NAM Product/ Inhibitor MNA 1-Methylnicotinamide (Excreted) NNMT->MNA Product

Caption: Potential interactions of this compound within NAD+ metabolism.

Experimental_Workflow start Start: Characterize this compound Specificity assay_prep Prepare Enzymatic Assays (PARP, Sirtuin, NNMT) start->assay_prep run_assays Perform In Vitro Enzymatic Assays assay_prep->run_assays compound_prep Prepare Serial Dilutions (this compound, Nicotinamide, Known Inhibitors) compound_prep->run_assays data_acq Measure Enzyme Activity (Fluorescence, Absorbance, etc.) run_assays->data_acq ic50_calc Calculate IC50 Values data_acq->ic50_calc comparison Compare Potency and Specificity ic50_calc->comparison cell_based Validate in Cell-Based Assays (Optional) comparison->cell_based end Conclusion on Specificity comparison->end cell_based->end

Caption: General experimental workflow for assessing enzyme inhibitor specificity.

Experimental Protocols

The following are detailed protocols for key experiments to assess the specificity of this compound.

Protocol 1: In Vitro PARP Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the catalytic activity of purified PARP-1 enzyme.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (substrate for PARylation)

  • Biotinylated NAD+

  • Streptavidin-Europium

  • Anti-PAR antibody

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • This compound and reference inhibitors (e.g., Olaparib, Nicotinamide)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound and reference inhibitors in the assay buffer.

  • Add histones to the wells of the assay plate.

  • Add the PARP-1 enzyme to each well (except for no-enzyme controls).

  • Add the test compounds at various concentrations to the wells.

  • Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding a potent PARP inhibitor at a high concentration.

  • Add the detection reagents (Streptavidin-Europium and anti-PAR antibody).

  • Incubate for the detection reaction to occur.

  • Read the plate on a suitable fluorescence plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro Sirtuin Deacetylase Activity Assay (Fluorometric)

This protocol is adapted for measuring the activity of SIRT1 but can be modified for other sirtuins. It relies on the detection of nicotinamide produced during the deacetylation reaction.

Materials:

  • Recombinant human SIRT1 enzyme

  • Yeast nicotinamidase (yPnc1)

  • Acetylated peptide substrate (e.g., based on p53)

  • β-NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)

  • Developer solution containing o-phthalaldehyde (B127526) (OPT)

  • This compound and reference inhibitors (e.g., Nicotinamide)

  • 96-well black microplates

Procedure:

  • Prepare a master mix containing the assay buffer, acetylated peptide substrate, and yPnc1.

  • Add the master mix to the wells of the microplate.

  • Add serial dilutions of this compound and reference inhibitors to the respective wells.

  • Add the SIRT1 enzyme to all wells except the no-enzyme controls.

  • Initiate the reaction by adding β-NAD+.

  • Incubate the plate at 37°C for 60-120 minutes.

  • Stop the reaction and add the developer solution.

  • Incubate at room temperature for 10-15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Calculate the percent inhibition for each inhibitor concentration compared to the untreated control.

  • Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Protocol 3: In Vitro NNMT Inhibition Assay (Fluorometric)

This assay measures the activity of NNMT by detecting the production of S-adenosylhomocysteine (SAH), which is then converted to homocysteine, a thiol-containing compound that can be detected with a fluorescent probe.

Materials:

  • Recombinant human NNMT enzyme

  • S-adenosylmethionine (SAM)

  • Nicotinamide

  • SAH hydrolase

  • Thiol-detecting probe (e.g., ThioGlo™)

  • NNMT Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

  • This compound and reference inhibitors

  • 96-well black microplate

Procedure:

  • Prepare a reaction mixture containing NNMT Assay Buffer, SAH hydrolase, and the thiol-detecting probe.

  • Prepare a substrate solution containing SAM and nicotinamide in the assay buffer.

  • Add the reaction mixture to the wells of the 96-well plate.

  • Add the test compounds (this compound and controls) at various concentrations.

  • Add the recombinant NNMT enzyme to all wells except the "no enzyme" control.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen thiol probe.

Data Analysis:

  • Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response curve.

Conclusion

While this compound's structural similarity to nicotinamide suggests it may act as an inhibitor of PARPs and sirtuins, and potentially as a substrate or inhibitor of NNMT, a comprehensive enzymatic assessment is required to determine its specific activity and potency. The experimental protocols outlined in this guide provide a robust framework for researchers to generate the necessary quantitative data. By comparing the IC50 values of this compound against these key enzymes with those of nicotinamide and other established inhibitors, a clear profile of its specificity can be established. This information is crucial for its potential development and application in research and therapeutic contexts.

References

The Gold Standard in Bioanalysis: Validating Methods with N-Ethylnicotinamide-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision and reliability of bioanalytical methods are paramount for accurate pharmacokinetic and toxicokinetic assessments. The choice of an appropriate internal standard (IS) is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of a stable isotope-labeled internal standard (SIL-IS), exemplified by N-Ethylnicotinamide-d5, against structural analog internal standards, supported by established experimental data and protocols.

The use of a SIL-IS like this compound-d5 is widely considered the "gold standard" in bioanalysis.[1][2] Due to their near-identical physicochemical properties to the analyte, SIL-IS co-elute chromatographically and exhibit similar ionization and extraction behavior, effectively compensating for matrix effects and other sources of analytical variability.[3]

Performance Comparison: this compound-d5 vs. Structural Analog IS

To illustrate the superior performance of a SIL-IS, the following tables summarize typical validation data for a bioanalytical method using this compound-d5 compared to a hypothetical structural analog IS.

Table 1: Calibration Curve and Sensitivity

ParameterThis compound-d5 (SIL-IS)Structural Analog ISAcceptance Criteria
Calibration Range (ng/mL)1 - 10001 - 1000-
Correlation Coefficient (r²)> 0.998> 0.995≥ 0.99
Weighting1/x²1/x²-
LLOQ (ng/mL)11S/N > 5, Acc/Prec within 20%
ULOQ (ng/mL)10001000Acc/Prec within 15%

Table 2: Accuracy and Precision

QC LevelThis compound-d5 (SIL-IS)Structural Analog ISAcceptance Criteria (Typical)
Intra-day (n=6)
LLOQ (1 ng/mL)%CV: 4.5, %Bias: -3.2%CV: 8.9, %Bias: -9.5%CV ≤ 20%, %Bias within ±20%
Low QC (3 ng/mL)%CV: 3.1, %Bias: 1.8%CV: 7.2, %Bias: -6.1%CV ≤ 15%, %Bias within ±15%
Mid QC (100 ng/mL)%CV: 2.5, %Bias: 0.5%CV: 6.5, %Bias: 4.3%CV ≤ 15%, %Bias within ±15%
High QC (800 ng/mL)%CV: 2.1, %Bias: -1.2%CV: 5.8, %Bias: 2.7%CV ≤ 15%, %Bias within ±15%
Inter-day (n=18, 3 days)
LLOQ (1 ng/mL)%CV: 5.8, %Bias: -2.7%CV: 11.2, %Bias: -11.4%CV ≤ 20%, %Bias within ±20%
Low QC (3 ng/mL)%CV: 4.2, %Bias: 0.9%CV: 9.8, %Bias: -8.2%CV ≤ 15%, %Bias within ±15%
Mid QC (100 ng/mL)%CV: 3.3, %Bias: 1.1%CV: 8.1, %Bias: 5.1%CV ≤ 15%, %Bias within ±15%
High QC (800 ng/mL)%CV: 2.9, %Bias: -0.8%CV: 7.5, %Bias: 3.9%CV ≤ 15%, %Bias within ±15%

Table 3: Matrix Effect and Recovery

ParameterThis compound-d5 (SIL-IS)Structural Analog ISAcceptance Criteria
Matrix Factor (%CV)≤ 5%≤ 15%%CV ≤ 15%
Recovery (%)85 - 95%70 - 110%Consistent, precise, and reproducible

Experimental Protocols

A detailed methodology for a typical bioanalytical method validation using this compound-d5 is provided below.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh the this compound reference standard and dissolve it in methanol.

  • This compound-d5 (IS) Stock Solution (1 mg/mL): Accurately weigh the this compound-d5 and dissolve it in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. A working solution of the IS is prepared at a constant concentration (e.g., 100 ng/mL).

Sample Preparation
  • Aliquot 100 µL of plasma samples (standards, QCs, and unknowns) into a 96-well plate.

  • Add 25 µL of the IS working solution to all wells except for the blank.

  • Add 300 µL of acetonitrile (B52724) to each well to precipitate proteins.[2]

  • Vortex the plate for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.[2]

  • Transfer 150 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.[2]

LC-MS/MS Conditions
  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]

  • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 5 µL.[2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[2]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[2]

  • MRM Transitions: Optimized for both this compound and this compound-d5.[2]

Bioanalytical Method Validation Workflow

The following diagram illustrates the key stages of a comprehensive bioanalytical method validation.

Bioanalytical_Method_Validation_Workflow cluster_0 1. Method Development cluster_1 2. Pre-Validation cluster_2 3. Full Validation cluster_3 4. Sample Analysis dev_start Define Analyte & IS dev_sample Sample Preparation Optimization (e.g., Protein Precipitation, LLE, SPE) dev_start->dev_sample dev_lcms LC-MS/MS Parameter Optimization (Column, Mobile Phase, MRM) dev_sample->dev_lcms preval_stock Stock Solution Stability dev_lcms->preval_stock preval_select Selectivity & Specificity preval_stock->preval_select preval_matrix Matrix Effect Evaluation preval_select->preval_matrix val_cal Calibration Curve (Linearity, Range, LLOQ, ULOQ) preval_matrix->val_cal val_acc_prec Accuracy & Precision (Intra- & Inter-day) val_cal->val_acc_prec val_rec Recovery val_acc_prec->val_rec val_stab Stability (Freeze-Thaw, Bench-Top, Long-Term) val_rec->val_stab sample_analysis Analysis of Study Samples with QCs val_stab->sample_analysis

Caption: A typical workflow for bioanalytical method validation.

References

Comparative Transcriptomics of N-Ethylnicotinamide and Nicotinamide Treated Cells: An Inferential Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of N-Ethylnicotinamide and the well-characterized compound, Nicotinamide (B372718) (NAM). Due to the current absence of publicly available transcriptomic data for this compound, this comparison is based on an inferential analysis of its known biological functions and its relationship to Nicotinamide, for which comprehensive transcriptomic data exists. This guide aims to provide a framework for researchers interested in the potential gene regulatory effects of this compound by drawing parallels with its close analog.

Introduction to this compound and Nicotinamide

This compound is a synthetic analog of N-Methylnicotinamide and a metabolite of the respiratory stimulant Nikethamide.[1] It is suggested to act as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and energy production.[1] Emerging research points to potential neuroprotective and anti-inflammatory properties of this compound.[1][2]

Nicotinamide, a form of vitamin B3, is a well-established precursor in the NAD+ salvage pathway and its effects on gene expression have been studied more extensively.[3][4] Transcriptomic studies on cells treated with Nicotinamide have revealed significant changes in genes related to steroidogenesis, cell cycle, and signaling pathways.[4]

This guide will first present the detailed, experimentally-derived transcriptomic effects of Nicotinamide. Subsequently, it will offer an inferred comparison for this compound, postulating its potential impact on gene expression based on its known biological activities and structural similarity to Nicotinamide.

Comparative Analysis of Transcriptomic Effects

As direct comparative transcriptomic data for this compound is unavailable, we present the documented effects of Nicotinamide as a baseline for understanding the potential impact of related compounds on cellular gene expression.

Documented Transcriptomic Effects of Nicotinamide

A study on human adrenal NCI-H295R cells treated with Nicotinamide identified significant alterations in gene expression. The key findings from this transcriptomic analysis are summarized below.[4]

Table 1: Summary of Differentially Expressed Genes in NCI-H295R Cells Treated with Nicotinamide

CategoryNumber of GenesRegulationKey Genes Affected
Overall Differentially Expressed Genes 2835--
Upregulated Genes 1631Up-
Downregulated Genes 1204DownKey enzymes in androgen biosynthesis

Data sourced from an RNA-Seq study on NCI-H295R cells treated with 25 mmol/L NAM for 24 hours.[4]

Table 2: Key Pathways and Gene Sets Affected by Nicotinamide Treatment

Pathway/Gene SetRegulationImplication
Steroid Biosynthesis Enriched in downregulated genesInhibition of androgen production
Cell Cycle EnrichedModulation of cell proliferation
TGFβ Signaling EnrichedInvolvement in cell growth and differentiation
IGF1 and IGF2 Targets EnrichedRegulation of metabolism and growth
SMAD Signaling AffectedRole in TGFβ pathway transduction

Gene Set Enrichment Analysis (GSEA) and pathway analysis were performed on the differentially expressed genes.[4]

Inferred Transcriptomic Effects of this compound

Based on its known biological functions, the following are inferred potential transcriptomic effects of this compound:

  • NAD+ Metabolism: As a putative NAD+ precursor, this compound is expected to upregulate genes involved in the NAD+ salvage pathway, similar to Nicotinamide.[1][3] This could include genes encoding for enzymes like Nicotinamide Phosphoribosyltransferase (NAMPT).

  • Neuroprotection: Given its suggested neuroprotective properties, this compound may influence the expression of genes involved in neuronal survival, antioxidant response, and anti-apoptotic pathways.[1]

  • Anti-inflammatory Pathways: Its potential anti-inflammatory effects suggest that this compound could downregulate the expression of pro-inflammatory cytokines and other mediators of inflammation.[2]

  • Cellular Metabolism: By increasing intracellular NAD+ levels, this compound would likely impact the expression of genes involved in energy metabolism, including glycolysis and oxidative phosphorylation.[1]

It is crucial to emphasize that these are hypothesized effects and require experimental validation through transcriptomic studies such as RNA-sequencing.

Experimental Protocols

The following is a detailed methodology for the RNA-sequencing experiment performed on Nicotinamide-treated cells, which can serve as a template for future studies on this compound.

RNA-Sequencing Protocol for Nicotinamide-Treated NCI-H295R Cells
  • Cell Culture and Treatment: Human adrenal NCI-H295R cells were cultured and starved before being treated with or without 25 mmol/L of Nicotinamide for 24 hours.[4]

  • RNA Extraction: Total RNA was extracted from the cell lysates using a suitable RNA extraction kit following the manufacturer's instructions.

  • Library Preparation: RNA sequencing libraries were prepared from the extracted RNA. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Raw sequencing reads were assessed for quality.

    • Alignment: Reads were aligned to the human reference genome.

    • Differential Gene Expression Analysis: Aligned reads were used to quantify gene expression levels, and differentially expressed genes between the Nicotinamide-treated and control groups were identified. A fold change > 2 and a false discovery rate (FDR) < 0.01 were used as thresholds for significance.[4]

    • Pathway and Gene Set Enrichment Analysis: Tools such as GSEA and KEGG pathway analysis were used to identify biological pathways and gene sets that were significantly enriched among the differentially expressed genes.[4]

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of Nicotinamide and, by extension, this compound.

Experimental Workflow for Transcriptomic Analysis cluster_experiment Cell Culture and Treatment cluster_analysis RNA-Seq and Data Analysis cell_culture NCI-H295R Cell Culture treatment Treatment with Nicotinamide (25 mM, 24h) cell_culture->treatment control Control (No Treatment) cell_culture->control rna_extraction RNA Extraction treatment->rna_extraction control->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis (Alignment, DEG, Pathway Analysis) sequencing->data_analysis

RNA-Seq Experimental Workflow

NAD+ Salvage Pathway Nicotinamide Nicotinamide / this compound NAMPT NAMPT Nicotinamide->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT NAD Nicotinamide Adenine Dinucleotide (NAD+) Sirtuins_PARPs Sirtuins, PARPs, etc. NAD->Sirtuins_PARPs NAMPT->NMN ATP -> PPi NMNAT->NAD ATP -> PPi Sirtuins_PARPs->Nicotinamide

Simplified NAD+ Salvage Pathway

Signaling Pathways Modulated by Nicotinamide cluster_steroid Steroidogenesis cluster_cell_cycle Cell Proliferation cluster_tgf TGFβ Signaling NAM Nicotinamide Androgen_synthesis Androgen Synthesis Enzymes NAM->Androgen_synthesis Inhibits Cell_cycle_genes Cell Cycle Regulators NAM->Cell_cycle_genes Modulates TGFb_pathway TGFβ Pathway Components NAM->TGFb_pathway Modulates SMAD_signaling SMAD Proteins TGFb_pathway->SMAD_signaling

Pathways Affected by Nicotinamide

Conclusion

While direct transcriptomic data for this compound is not yet available, the comprehensive data from its close analog, Nicotinamide, provides a valuable starting point for hypothesis-driven research. The inferential analysis presented here suggests that this compound may modulate gene expression related to NAD+ metabolism, neuroprotection, and inflammation. Future RNA-sequencing studies on cells treated with this compound are essential to validate these hypotheses and to fully elucidate its mechanism of action at the transcriptomic level. Such studies will be critical for evaluating its potential as a therapeutic agent.

References

Safety Operating Guide

Proper Disposal of N-Ethylnicotinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-Ethylnicotinamide, ensuring compliance with general safety standards and regulatory principles.

Hazard Identification and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed and causes serious eye irritation.[1] Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses with side shields.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated.

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to treat it as chemical waste. Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.

Step 1: Segregation and Waste Collection
  • Solid Waste:

    • Place unused or expired this compound, along with any contaminated materials such as weighing paper, gloves, or wipes, into a designated and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical and can be securely sealed.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a separate, leak-proof container designated for liquid chemical waste.

    • Do not mix with other incompatible waste streams. If the solution contains other hazardous chemicals, the disposal route must account for all components.

Step 2: Labeling

Properly label the waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration (if in solution)

  • The date of accumulation

  • Any associated hazard symbols (e.g., harmful, irritant)

Step 3: Storage
  • Store the sealed and labeled waste container in a designated, secure waste accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible materials.

Step 4: Arrange for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

  • The most common and recommended method for the disposal of this type of organic chemical waste is high-temperature incineration at a permitted hazardous waste facility.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Place in Labeled, Compatible Hazardous Waste Container segregate->container label Label Container: 'Hazardous Waste' 'this compound' Date, Hazards container->label store Store in Designated Secure Waste Accumulation Area label->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs disposal Arrange for Pickup and Disposal via Incineration contact_ehs->disposal

This compound Disposal Workflow

Disclaimer: This guide provides general procedures for the disposal of this compound. It is essential to consult your institution's specific safety guidelines and comply with all local, regional, and national regulations regarding chemical waste management. Chemical waste generators are ultimately responsible for the proper classification and disposal of their waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethylnicotinamide
Reactant of Route 2
Reactant of Route 2
N-Ethylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.